1-Ethoxy-4-isocyanobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWIBHZFLANVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374481 | |
| Record name | 1-ethoxy-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134420-06-7 | |
| Record name | 1-ethoxy-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-isocyanobenzene from 4-Ethoxyaniline
For research and development purposes only.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-4-isocyanobenzene, a valuable isocyanide compound, starting from the readily available precursor, 4-ethoxyaniline. The synthesis is a two-step process involving the initial N-formylation of 4-ethoxyaniline to yield N-(4-ethoxyphenyl)formamide, followed by a dehydration reaction to produce the target isocyanide. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile chemical intermediate.
Introduction
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a C≡N-R functional group. They are known for their unique reactivity and are widely used in multicomponent reactions, such as the Ugi and Passerini reactions, and as ligands in organometallic chemistry. 1-Ethoxy-4-[1]isocyanobenzene, in particular, is a useful building block in the synthesis of more complex molecules due to the presence of both the isocyano and ethoxy functional groups.
The synthesis of this compound is most commonly achieved through a two-step sequence starting from 4-ethoxyaniline (also known as p-phenetidine). The first s[2]tep is the formylation of the primary amine to form an N-arylformamide. The subsequent and crucial step is the dehydration of this formamide to yield the isocyanide. This guide will focus on a widely used and effective method for this dehydration: the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.
R[1][3][4]eaction Mechanism and Scientific Rationale
The overall synthesis can be depicted as a two-stage process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: N-Formylation of 4-Ethoxyaniline
The first step is the formation of N-(4-ethoxyphenyl)formamide. This is a standard acylation reaction where the nucleophilic amino group of 4-ethoxyaniline attacks a formylating agent. A common and straightforward method involves reacting 4-ethoxyaniline with an excess of formic acid or with a mixed anhydride of formic and acetic acid.
Step 2: Dehydration of N-(4-ethoxyphenyl)formamide
The second and more critical step is the dehydration of the formamide to the isocyanide. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent frequently employed for this transformation. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the acidic byproducts.
The mechanism of this dehydration is believed to proceed through the following key steps:
-
Activation of the formamide: The oxygen atom of the formamide carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive Vilsmeier-type intermediate.
-
Deprotonation: The tertiary amine base removes the proton from the nitrogen atom of the formamide.
-
Elimination: A subsequent elimination of the dichlorophosphate group and a proton from the formyl carbon results in the formation of the isocyanide triple bond.
The choice of POCl₃ and a tertiary amine is based on their high efficiency and the relatively mild conditions required for the reaction, often proceeding rapidly at low temperatures.
E[1][4]xperimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 156-43-4 | Starting Material |
| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 64-18-6 | Reagent |
| N-(4-ethoxyphenyl)formamide | C₉H₁₁NO₂ | 165.19 | 5451-73-0 | Intermediate |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Dehydrating Agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Quenching/Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis
Part A: Synthesis of N-(4-ethoxyphenyl)formamide
-
In a round-bottom flask, add 4-ethoxyaniline (1.0 eq).
-
Add an excess of formic acid (e.g., 3-5 eq).
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
The N-(4-ethoxyphenyl)formamide will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization if necessary.
Part B: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-(4-ethoxyphenyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (e.g., 5-15 minutes), as the reaction is often rapid.
-
Careful[1][3]ly quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most characteristic feature of an isocyanide is a strong, sharp absorption band in the region of 2150-2100 cm⁻¹ due to the N≡C stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the ethoxy group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR: The isocyanide carbon typically appears in the region of 155-170 ppm.
-
Safety Precautions
Isocyanides are notoriously toxic and have a highly unpleasant and pervasive odor. All manipulations involving isocyanides must be performed in a well-ventilated fume hood.
-
Pers[4]onal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene gloves are recommended).
-
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
4-Ethoxyaniline: Can be toxic and may cause skin sensitization.
-
-
Waste[2] Disposal: All isocyanide-containing waste (glassware, wipes, etc.) should be quenched and decontaminated before disposal. A common method is to treat the waste with an alcoholic solution of an alkali (e.g., alcoholic potassium hydroxide) or a mixture of isopropyl alcohol and ammonia.
T[6]roubleshooting and Process Optimization
-
Low Yield in Dehydration: Ensure all reagents and solvents are anhydrous, as moisture will consume the POCl₃. The reaction is also temperature-sensitive; maintaining a low temperature during the addition of POCl₃ is critical to prevent side reactions.
-
Incomplete Formylation: Ensure a sufficient excess of formic acid and adequate reaction time.
-
Purification Challenges: The product can be sensitive to heat, so care should be taken during distillation. If chromatography is used, a non-polar eluent system is typically required.
Conclusion
The synthesis of this compound from 4-ethoxyaniline is a reliable and well-established two-step process. The key transformation, the dehydration of N-(4-ethoxyphenyl)formamide using phosphorus oxychloride and a tertiary amine, is highly efficient but requires careful handling of reagents and strict adherence to safety protocols due to the hazardous nature of both the reagents and the isocyanide product. This guide provides the necessary details for researchers to successfully and safely perform this synthesis in a laboratory setting.
References
- Reddit. (2021, February 5).
- Wiley-VCH. (2007).
- Safe Use of Di-Isocyan
- Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.
-
Salami, S. A., et al. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]
- Lab safety alert: a real case of isocyan
-
Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(20), 3225-3234. [Link]
- Salami, S. A., et al. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed.
- 1-Ethoxy-4-isocyan
- Wang, X., Wang, Q., & Luo, Q.-L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 46(22), 3133-3138.
- Government of Canada. (2022, September 9).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- This compound (C9H9NO). (n.d.). PubChem.
- Guide for Safe Use of Isocyan
- 1-Ethoxy-4-isocyan
- An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide. (n.d.). BenchChem.
- Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols. (n.d.). BenchChem.
- Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides. (n.d.). PMC - NIH.
- N-(2-Ethoxyphenyl)formamide. (n.d.). PMC - PubMed Central.
- p-Phenetidine. (n.d.). Wikipedia.
- Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2016, March 28).
- Behrman, E. J., & Hillenbrand, E. L. (n.d.).
-
Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-naphthyridin[1][5]e-3-carboxylic Acid Benzylamide. (2003, September). Organic Process Research & Development, 7(6).
- A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. (n.d.).
- Synthesis of 1,3- and 1,4- bis -methoxy- and ethoxy-4-( m -carborane- C -methanoyloxy)phenylmethylene- and phenylmethyl]phenylenediamines. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. reddit.com [reddit.com]
An In-depth Technical Guide to 1-Ethoxy-4-isocyanobenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-ethoxy-4-isocyanobenzene, a versatile isocyanide building block with significant applications in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, key applications with detailed protocols, safety and handling, and spectroscopic characterization.
Core Chemical Identity and Properties
This compound, also known as 4-ethoxyphenyl isocyanide, is an aromatic organic compound featuring an ethoxy group and an isocyanide functional group attached to a benzene ring at the para position. It is crucial to distinguish this compound from its isomeric isocyanate, 1-ethoxy-4-isocyanatobenzene, as their chemical reactivity and properties differ significantly.
CAS Number: 134420-06-7[1]
Molecular Formula: C₉H₉NO[1]
Molecular Weight: 147.17 g/mol [1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 134420-06-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Melting Point | 49-50 °C | |
| Appearance | Solid | N/A |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethoxyphenyl isocyanide | [1] |
| SMILES | CCOC1=CC=C(C=C1)[N+]#[C-] | [2] |
| InChI Key | IHWIBHZFLANVOR-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-ethoxyaniline. The first step involves the formylation of the amine, followed by a dehydration reaction to yield the target isocyanide.
Step 1: Synthesis of N-(4-ethoxyphenyl)formamide
The formylation of 4-ethoxyaniline is a standard procedure that can be accomplished using various formylating agents. A common and effective method involves the use of formic acid.
Reaction: C₂H₅OC₆H₄NH₂ + HCOOH → C₂H₅OC₆H₄NHCHO + H₂O
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline and a slight excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-(4-ethoxyphenyl)formamide.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Recrystallization from an appropriate solvent, such as aqueous ethanol, can be performed for further purification if necessary.
Step 2: Dehydration of N-(4-ethoxyphenyl)formamide
The final step is the dehydration of the formamide intermediate to the isocyanide. This is a critical step and is often carried out using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine or pyridine, to neutralize the generated acid.[3]
Reaction: C₂H₅OC₆H₄NHCHO + POCl₃ + 2 R₃N → C₂H₅OC₆H₄NC + [R₃NH]⁺[PO₂Cl₂]⁻ + [R₃NH]⁺Cl⁻
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-ethoxyphenyl)formamide in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (or another suitable tertiary amine base) to the solution.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold aqueous sodium carbonate or bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Exemplary Ugi Reaction Protocol:
A general procedure for an Ugi reaction involving an aryl isocyanide is as follows:
-
To a solution of the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as methanol (5 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure bis-amide product.
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is another important isocyanide-based MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. [4]This reaction is particularly useful for synthesizing depsipeptides and other complex natural product scaffolds. [4] General Passerini Reaction Mechanism:
The mechanism is believed to be concerted, especially in non-polar solvents. [4]It involves a trimolecular reaction where the isocyanide, carboxylic acid, and carbonyl compound interact, likely through a cyclic transition state, to form an intermediate that rearranges to the final product. [4] Exemplary Passerini Reaction Protocol:
A general procedure for a Passerini reaction is as follows:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, wash the mixture with an aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.
-
Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure α-acyloxy amide.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Inhalation: Avoid breathing dust or vapors. If inhaled, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show the following signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the ethoxy group would appear as a doublet, and the protons ortho to the isocyanide group would appear as another doublet.
-
Ethoxy Protons: A quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) in the aliphatic region. The quartet would likely appear around δ 4.0 ppm, and the triplet around δ 1.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon skeleton:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm) for the four unique aromatic carbons. The carbon attached to the oxygen of the ethoxy group would be the most downfield among the aromatic carbons.
-
Isocyanide Carbon: A characteristic signal for the isocyanide carbon, which can vary in its chemical shift but is a key identifier.
-
Ethoxy Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the isocyanide functional group:
-
Isocyanide (C≡N) Stretch: A strong and sharp absorption band in the region of 2150-2100 cm⁻¹. This is a highly characteristic peak for isocyanides.
-
C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the ether linkage.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 147.17).
-
Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the ethoxy group or the isocyanide group. Predicted mass spectral data shows a prominent peak for the [M+H]⁺ adduct at m/z 148.07570. [2]
Conclusion
This compound is a key synthetic building block with significant utility in the construction of complex organic molecules, particularly in the context of drug discovery and development. Its participation in powerful multicomponent reactions like the Ugi and Passerini reactions allows for the efficient generation of diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the research laboratory.
References
A comprehensive list of references will be provided upon request, including links to peer-reviewed articles, safety data sheets, and spectral databases.
Sources
1-Ethoxy-4-isocyanobenzene spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 1-Ethoxy-4-isocyanatobenzene
Foreword: Navigating the Nomenclature
In the realm of organic chemistry, precision in nomenclature is paramount. The topic "1-Ethoxy-4-isocyanobenzene" presents a potential ambiguity. The term "isocyano" refers to an isocyanide or isonitrile functional group (-N≡C), while "isocyanate" refers to the -N=C=O group. This guide will focus on 1-ethoxy-4-isocyanatobenzene (CAS No. 32459-62-4), also known as p-ethoxyphenyl isocyanate, as it is the more prevalently documented and commercially significant compound. The analytical techniques detailed herein provide a robust framework for the unequivocal identification and characterization of this molecule, distinguishing it from its isonitrile isomer.
Molecular Structure and Spectroscopic Overview
1-Ethoxy-4-isocyanatobenzene is a disubstituted aromatic compound with the molecular formula C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 Da. The structure features a central benzene ring substituted at the 1- and 4- (para) positions with an ethoxy (-OCH₂CH₃) group and an isocyanate (-NCO) group.
The ethoxy group is a moderately activating, electron-donating group via resonance, influencing the electron density of the aromatic ring. The isocyanate group is an electron-withdrawing group. This electronic push-pull relationship and the molecule's symmetry are key determinants of its spectral characteristics. Understanding these features is foundational to interpreting the data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 1-ethoxy-4-isocyanatobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethoxy-4-isocyanatobenzene, both ¹H and ¹³C NMR provide definitive structural information.
Expertise & Experience: The Causality of Chemical Shifts and Splitting
The para-substitution pattern of the molecule results in a high degree of symmetry, which simplifies the NMR spectra.
-
¹H NMR: The aromatic region is expected to exhibit a classic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the electron-donating ethoxy group (H-2, H-6) are shielded and will appear upfield compared to the protons ortho to the electron-withdrawing isocyanate group (H-3, H-5).[1][2][3] The ethoxy group itself will present as a quartet for the methylene protons (-OCH₂-), split by the adjacent methyl group, and a triplet for the terminal methyl protons (-CH₃), split by the methylene group.[1]
-
¹³C NMR: Due to the molecule's C₂v symmetry axis, only six unique carbon signals are expected: four for the aromatic ring and two for the ethoxy substituent. The carbon atoms directly bonded to substituents (C-1 and C-4) are quaternary and will typically have lower intensities.[1][4] The chemical shifts are influenced by the electronic nature of the attached group; the carbon attached to the electronegative oxygen (C-1) will be significantly downfield, as will the isocyanate carbon.[5][6][7] The symmetry means C-2 and C-6 are equivalent, as are C-3 and C-5.
Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation
A high-quality spectrum is contingent upon meticulous sample preparation. This protocol ensures a homogenous sample free from contaminants that could degrade spectral resolution.[8]
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Concentration: Weigh 5-10 mg of 1-ethoxy-4-isocyanatobenzene into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Cap and gently agitate until the solid is fully dissolved.
-
Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution.[8] This is achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to be properly positioned within the instrument's detection coil.[9][12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for instrument insertion, shimming, and data acquisition.
Caption: Workflow for preparing a high-resolution NMR sample.
Authoritative Grounding: Predicted Spectral Data
The following tables summarize the predicted NMR spectral data for 1-ethoxy-4-isocyanatobenzene based on established substituent effects in aromatic systems.[1][2][4][13][14]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2 - 7.0 | Doublet | 2H | Ar-H (ortho to -NCO) |
| ~6.9 - 6.7 | Doublet | 2H | Ar-H (ortho to -OEt) |
| 4.02 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.40 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | Ar-C -O |
| ~130 | Ar-C -NCO |
| ~125 | C =O (Isocyanate) |
| ~122 | Ar-C H (ortho to -NCO) |
| ~115 | Ar-C H (ortho to -OEt) |
| 63.8 | -O-CH₂ -CH₃ |
| 14.8 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying specific functional groups. For 1-ethoxy-4-isocyanatobenzene, it provides an unmistakable signature.
Expertise & Experience: The Diagnostic Power of the Isocyanate Band
The most compelling feature in the IR spectrum is the isocyanate (-N=C=O) functional group. It produces a very strong, sharp, and characteristic absorption band due to its asymmetric stretching vibration.[15] This band appears in a relatively "quiet" region of the spectrum, making it an unambiguous marker for the presence of the isocyanate moiety.[15] Its position, typically between 2250 and 2285 cm⁻¹, is highly diagnostic.[16] Other expected absorptions include C-H stretches from the aromatic ring and the alkyl chain of the ethoxy group, C=C stretches within the aromatic ring, and the C-O stretching of the aryl ether.
Trustworthiness: Protocol for FT-IR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) FT-IR technique is a rapid and reliable method for analyzing liquid or solid samples with minimal preparation.[17][18]
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[17] Run a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the 1-ethoxy-4-isocyanatobenzene sample directly onto the ATR crystal.[17][18] If it is a solid, ensure good contact by applying pressure with the built-in press.
-
Data Acquisition: Initiate the sample scan. The instrument will collect a number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Authoritative Grounding: Key IR Absorption Bands
The spectral data for 4-ethoxyphenyl isocyanate is available in public databases, confirming the predicted absorptions.[19]
Table 3: Characteristic IR Data for 1-Ethoxy-4-isocyanatobenzene
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~2270 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O |
| 3000-2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1600, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Expertise & Experience: Predicting Fragmentation Pathways
Using a hard ionization technique like Electron Ionization (EI), the 1-ethoxy-4-isocyanatobenzene molecule will ionize and fragment in a predictable manner.[20][21][22]
-
Molecular Ion (M⁺•): Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring.[23][24] The M⁺• peak for this compound will be observed at m/z 163.
-
Key Fragmentations: The primary fragmentation pathways for aromatic ethers involve cleavage at the bonds alpha and beta to the aromatic ring.[23][24][25]
-
Loss of Ethylene (McLafferty-type rearrangement): A common fragmentation for ethyl aryl ethers is the loss of an ethylene molecule (C₂H₄, 28 Da) via a rearrangement, leading to a fragment at m/z 135.[23][24]
-
Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethoxy group can occur, resulting in a fragment at m/z 148.
-
Further Fragmentation: The fragment at m/z 135 can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 107.
-
Trustworthiness: Conceptual Protocol for EI-MS Analysis
Electron Ionization is a highly standardized technique, often coupled with Gas Chromatography (GC) for sample introduction.[22]
Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from the solvent and any impurities.
-
Ionization: The analyte molecules elute from the GC column and enter the EI source under high vacuum. Here, they are bombarded by a high-energy electron beam (typically 70 eV).[20][21] This ejects an electron from the molecule, forming a high-energy radical cation (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[22][26]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.
Caption: Conceptual workflow of the Electron Ionization Mass Spectrometry process.
Authoritative Grounding: Predicted Mass Spectrum Fragments
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure/Identity |
|---|---|
| 163 | [C₉H₉NO₂]⁺• (Molecular Ion, M⁺•) |
| 148 | [M - CH₃]⁺ |
| 135 | [M - C₂H₄]⁺• |
| 107 | [M - C₂H₄ - CO]⁺• |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
The comprehensive analysis of 1-ethoxy-4-isocyanatobenzene using NMR, IR, and MS provides a complementary and self-validating dataset. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum provides an unmistakable fingerprint of the critical isocyanate functional group with its intense absorption near 2270 cm⁻¹. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed aryl ether structure. Together, these techniques offer an unequivocal confirmation of the molecule's identity and purity, essential for any research or development application.
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The Solubility Profile of 1-Ethoxy-4-isocyanobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-Ethoxy-4-isocyanobenzene in organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes key information on the physicochemical properties, reactivity, and predicted solubility behavior of the compound. It offers a framework for solvent selection, detailed experimental protocols for solubility determination, and an introduction to theoretical prediction models. This guide is intended for researchers, scientists, and professionals in drug development and materials science who work with isocyanates and require a thorough understanding of their handling and solution-phase behavior.
Introduction: Understanding this compound
This compound (CAS 32459-62-4), also known as p-ethoxyphenyl isocyanate, is an aromatic organic compound featuring an ethoxy (-OCH₂CH₃) group and a highly reactive isocyanate (-N=C=O) group attached to a benzene ring.[1][2] Its molecular structure dictates its utility as a versatile intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers, particularly polyurethanes.[1][3]
The solubility of this compound is a critical parameter that governs its application in chemical synthesis, influencing reaction kinetics, purification processes, and the formulation of final products. The presence of the ethoxy group contributes to its solubility in organic solvents, a key characteristic for its use in various reaction media.[1] This guide will delve into the factors influencing its solubility and provide practical guidance for its use in the laboratory.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the interplay between its aromatic core, the somewhat polar ether linkage, and the reactive isocyanate group defines its behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.11 g/mL at 25 °C | [4] |
| Boiling Point | 230-235 °C | [3] |
| Melting Point | 61 °C (recrystallized from ethanol) | [3] |
| Predicted XLogP3 | 2.05260 | [4] |
The predicted XLogP3 value of 2.05260 suggests that this compound has a moderate degree of lipophilicity.[4] This indicates a preference for nonpolar or moderately polar organic solvents over highly polar or aqueous environments. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.[5]
The Critical Role of Reactivity in Solvent Selection
The isocyanate functional group is a potent electrophile, making it highly susceptible to reaction with nucleophiles.[6] This reactivity is the most critical consideration when selecting a solvent for this compound, as the solvent must not react with the isocyanate moiety if the compound's integrity is to be maintained.
Incompatible Solvents (Reactive):
-
Protic Solvents: Alcohols (e.g., methanol, ethanol), water, and primary or secondary amines will react with the isocyanate group to form carbamates (urethanes) and ureas, respectively.[6][7] This reaction is often exothermic and will consume the starting material.
-
Acids and Strong Bases: These can catalyze the polymerization of isocyanates.[7]
Compatible (Aprotic) Solvents:
Aprotic solvents are the appropriate choice for dissolving and reacting this compound without chemical modification. The selection of a suitable aprotic solvent will depend on the desired polarity for a specific application.
Predicted Solubility in Common Aprotic Organic Solvents
While precise quantitative data for this compound is scarce, we can infer its likely solubility based on its structure and the known solubility of analogous compounds.
Table 2: Predicted Qualitative Solubility of this compound in Aprotic Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale and Supporting Evidence |
| Toluene | Nonpolar | High | The aromatic nature of toluene is compatible with the benzene ring of the solute. |
| Hexane | Nonpolar | Moderate | As a nonpolar aliphatic solvent, it should dissolve the compound, though perhaps less effectively than aromatic solvents. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds, including those with moderate polarity.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether functionality of THF is compatible with the ethoxy group of the solute. |
| Ethyl Acetate | Polar Aprotic | High | A common, moderately polar solvent suitable for many organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |
| Diethyl Ether | Nonpolar | High | Structurally similar compounds like phenyl isocyanate are very soluble in ether.[9] |
Experimental Protocol for Solubility Determination
The following protocol outlines a standardized method for the qualitative and semi-quantitative determination of the solubility of this compound. Due to the hazardous nature of isocyanates, all work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][10]
5.1. Materials and Equipment
-
This compound
-
Anhydrous aprotic solvents (e.g., toluene, THF, DCM)
-
Small, dry glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
5.2. Safety Precautions
-
Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handle this compound in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation and sensitization.[1][11]
-
Ensure all glassware is scrupulously dried to prevent reaction with atmospheric moisture.
5.3. Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
5.4. Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 10 mg of this compound into a dry, tared glass vial.
-
Initial Solvent Addition: Add 0.1 mL of the selected anhydrous organic solvent to the vial.
-
Mixing: Tightly cap the vial and vortex for 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Iterative Addition: If the solid has not completely dissolved, add another 0.1 mL of the solvent and repeat the mixing and observation steps.
-
Solubility Determination: Continue adding solvent in 0.1 mL increments until the solid is fully dissolved. The solubility can be expressed as mg/mL or mol/L. If the solid does not dissolve after adding a significant volume (e.g., 2 mL), it can be considered sparingly soluble or insoluble in that solvent under these conditions.
Theoretical Solubility Prediction: The UNIFAC Model
For a more quantitative prediction of solubility, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution model can be employed.[12] UNIFAC is a semi-empirical model that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[11][12][13]
The solubility of a solid in a liquid can be predicted using the following equation:
ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)
where:
-
xᵢ is the mole fraction solubility of the solute
-
ΔH_fus is the enthalpy of fusion of the solute
-
R is the ideal gas constant
-
T_m is the melting point of the solute
-
T is the temperature of the solution
-
γᵢ is the activity coefficient of the solute in the solvent, which can be calculated using UNIFAC.
To apply the UNIFAC model to this compound, the molecule would be broken down into its constituent functional groups (e.g., ACH for the aromatic ring, OCH₂ for the ether, CH₃, and the NCO group). The model then uses pre-existing parameters for the interactions between these groups to calculate the activity coefficient.
Caption: Conceptual workflow for predicting solubility using the UNIFAC model.
While a detailed UNIFAC calculation is beyond the scope of this guide, understanding the principles of this model provides a powerful tool for estimating solubility when experimental data is unavailable.
Conclusion
This compound is a moderately nonpolar compound with a high reactivity profile due to its isocyanate group. Its solubility is dictated by a preference for aprotic organic solvents. While quantitative solubility data remains to be extensively documented, a combination of physicochemical property analysis, comparison with analogous compounds, and theoretical modeling provides a robust framework for its effective use in research and development. The experimental protocols and safety guidelines provided herein are intended to ensure safe and effective handling and application of this versatile chemical intermediate.
References
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- Buy 1-ethoxy-4-isocyanatobenzene from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. (n.d.).
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- This compound | 134420-06-7 - Sigma-Aldrich. (n.d.).
- This compound (C9H9NO) - PubChemLite. (n.d.).
- 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4 - Matrix Fine Chemicals. (n.d.).
- Cas 32459-62-4,4-ETHOXYPHENYL ISOCYANATE - LookChem. (n.d.).
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- Diphenylmethane diisocyanate | C15H10N2O2 | CID 7570 - PubChem. (n.d.).
- Notes: Reactivity of Aryl Isocyanates | The Journal of Organic Chemistry - ACS Publications. (n.d.).
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- Phenyl isocyanate | C7H5NO | CID 7672 - PubChem. (n.d.).
- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. (n.d.).
- Ethyl isocyanate | C3H5NO | CID 8022 - PubChem. (n.d.).
- Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2) - epa nepis. (n.d.).
- p-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate - Industrial Chemicals. (n.d.).
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- 4-Ethylphenyl isocyanate - the NIST WebBook. (n.d.).
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- 4-Methoxybenzyl cyanide | 104-47-2 - ChemicalBook. (2025, September 25).
- p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem. (n.d.).
- para Methoxy phenyl aceto nitrile - Atul Ltd. (n.d.).
- p-Toluenesulfonyl isocyanate 96 4083-64-1 - Sigma-Aldrich. (n.d.).
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- (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem. (n.d.).
- 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem. (n.d.).
- Toluene diisocyanate occupational exposure data in the polyurethane industry (2005–2020): A descriptive summary from an industrial hygiene perspective | Request PDF - ResearchGate. (2025, October 27).
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- 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem. (n.d.).
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A Senior Application Scientist's Guide to the Safe Handling of 1-Ethoxy-4-isocyanobenzene
Introduction
1-Ethoxy-4-isocyanobenzene, also known as p-ethoxyphenyl isocyanate, is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, polymers, and materials.[1] Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions to form urethane, urea, and other derivatives.[1][2] However, this same reactivity makes it a significant occupational hazard, necessitating a deep understanding of its properties and strict adherence to safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for thinking about and implementing safety as a self-validating system. We will explore the causal relationship between the chemical's reactivity and its hazards, establish a hierarchy of controls, and provide actionable protocols for its safe use in a laboratory setting.
Section 1: The Isocyanate Hazard Profile: Understanding the "Why"
The primary hazard associated with this compound, and indeed all isocyanates, is rooted in the electrophilic nature of the carbon atom in the isocyanate group. This group reacts exothermically with nucleophiles, a class of chemicals that includes water, alcohols, and amines.[2][3]
The most critical reaction from a toxicological standpoint is with water. In the body, this can occur with moisture in the respiratory tract or on the skin. This reaction produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[2][3] This has two major implications:
-
Sensitization: The generated amine can react with proteins in the body, triggering an immune response. Subsequent exposures, even at extremely low concentrations, can lead to severe allergic reactions, including occupational asthma, which can be a permanent and life-altering condition.[4][5][6]
-
Irritation: The chemical reaction itself is irritating to the skin, eyes, and mucous membranes of the respiratory tract.[1][7]
Understanding this mechanism is crucial; it explains why preventing exposure, especially inhalation, is paramount. The risk is not merely irritation but the potential for irreversible sensitization.[6]
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
Additional Unclassified Hazards:
Section 3: Physicochemical Properties and Reactivity Data
A thorough understanding of the compound's physical properties is essential for safe handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 32459-62-4 | [1][9][10] |
| Molecular Formula | C9H9NO2 | [1][9] |
| Molecular Weight | 163.17 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.11 g/mL at 25 °C | [11] |
| Boiling Point | 110 °C | [11] |
| Flash Point | 105.5 °C (222 °F) | [11] |
| Storage Temperature | 0-10°C, under inert atmosphere | [11][12] |
Reactivity and Incompatibilities:
-
Water: Reacts to produce an amine and carbon dioxide. This can cause dangerous pressure buildup in sealed containers.[2][3]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[3] These materials can cause vigorous, exothermic reactions.[3]
Section 4: The Hierarchy of Controls: A Self-Validating Safety Protocol
The most effective safety programs rely on the "hierarchy of controls," a system that prioritizes the most effective and reliable control measures.
4.1 Elimination/Substitution Before use, a risk assessment should confirm if a less hazardous chemical could be substituted without compromising research goals. Given the unique reactivity of isocyanates, this is often not feasible, making the subsequent controls critical.
4.2 Engineering Controls: The First Line of Defense Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. They are not dependent on human behavior and are therefore the most reliable protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[13] This is non-negotiable. The hood's airflow contains vapors and protects the user from inhalation, which is the primary exposure route of concern.[4]
-
Local Exhaust Ventilation: For any procedure that cannot be fully enclosed in a hood, dedicated local exhaust ventilation (e.g., a snorkel) must be used to capture vapors at the point of generation.[4]
4.3 Administrative Controls: Defining Safe Practices These are the work policies and procedures that support a safe environment.
-
Designated Areas: Clearly mark areas where isocyanates are stored and handled.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this compound. The SOP should include specific details on PPE, waste disposal, and emergency procedures.
-
Training: All personnel must be trained on the specific hazards of isocyanates, including their sensitization potential, before being permitted to handle them.[6]
4.4 Personal Protective Equipment (PPE): The Final Barrier PPE is essential but should never be the sole means of protection. It must be used in conjunction with robust engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.[6]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[4] Latex gloves are not suitable as they offer poor protection and can cause allergic reactions themselves.[4] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[6] For larger-scale work, chemically resistant coveralls may be necessary.
-
Respiratory Protection: In normal laboratory use within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during an emergency (e.g., a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5]
Section 5: Step-by-Step Experimental Workflow: Weighing and Dilution
This protocol outlines a standard laboratory procedure, integrating the safety controls discussed.
Protocol:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items.[13]
-
Don PPE: Put on all required PPE as described in Section 4.4.
-
Tare Balance: Place a suitable container (e.g., a round-bottom flask with a septum) on a tared analytical balance inside the fume hood.
-
Transfer Reagent: Using a syringe or a glass pipette, carefully transfer the required amount of this compound into the tared container. Perform this action slowly to minimize aerosol generation.
-
Seal and Re-weigh: Immediately seal the container and re-weigh to determine the exact mass transferred.
-
Add Solvent: While still inside the hood, add the reaction solvent via syringe through the septum.
-
Storage of Source Bottle: Tightly cap the source bottle, wipe it down with a damp cloth, and return it to its designated, refrigerated storage location.
-
Cleanup: Dispose of any contaminated items (e.g., pipette tips, wipes) into a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.[11]
Caption: Standard workflow for safely handling this compound.
Section 6: Emergency Response Protocols
6.1 Spill Management For a small laboratory spill (<100 mL) inside a fume hood:
-
Alert & Isolate: Alert nearby personnel and restrict access to the area.[5]
-
Ensure Ventilation: Keep the fume hood running.
-
PPE: If not already worn, don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or kitty litter.[5] Do NOT use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, compatible waste container.[3][11] Do not seal the container tightly at first, as CO2 may be generated.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a solution of water, detergent, and a small amount of ammonia or ethanol).
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional guidelines.[14]
Caption: Emergency procedure for a small laboratory spill.
6.2 First Aid Measures Immediate action is crucial in the event of an exposure.
-
Inhalation: Immediately move the person to fresh air. If they feel unwell or have difficulty breathing, seek emergency medical attention.[8][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Section 7: Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11] The recommended storage temperature is typically between 0-10°C.[11] Due to its moisture sensitivity, storing under an inert atmosphere like nitrogen is best practice.[8] The storage area should be locked and accessible only to authorized personnel.[7][11]
-
Disposal: Unused reagent and contaminated materials are considered hazardous waste.[14] They must be collected in properly labeled, sealed containers and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][14] Never dispose of isocyanates down the drain or in regular trash.[14]
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A proactive and educated approach to safety is essential. By understanding the chemical reactivity that drives its toxicity, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely utilize this compound to advance their scientific goals. Always prioritize engineering controls and treat this and all isocyanates with the respect they command.
References
-
Safety measures for working with isocyanate. Reddit r/chemistry. [Link]
-
Safe Use of Di-Isocyanates. Building Craftsmen (Dumfries) Ltd. [Link]
-
Safety Data Sheet - MONDUR CD-TK. Covestro Solution Center. [Link]
-
Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry (RSC Publishing). [Link]
-
Safe Use and Handling of Diisocyanates. ISOPA. [Link]
-
1,1'-Oxybis(4-isocyanatobenzene) | C14H8N2O3 | CID 61332. PubChem. [Link]
-
1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4. Matrix Fine Chemicals. [Link]
-
This compound (C9H9NO). PubChemLite. [Link]
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- 1. CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,1'-Oxybis(4-isocyanatobenzene) | C14H8N2O3 | CID 61332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. isopa.org [isopa.org]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4 [matrix-fine-chemicals.com]
- 10. 1-Ethoxy-4-isocyanatobenzene | 32459-62-4 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. 32459-62-4|1-Ethoxy-4-isocyanatobenzene|BLD Pharm [bldpharm.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-Ethoxy-4-isocyanobenzene: Commercial Availability, Purity Assessment, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-ethoxy-4-isocyanobenzene, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial landscape, delve into rigorous analytical methodologies for purity determination, and discuss its strategic applications in the synthesis of complex molecular architectures.
Introduction: The Isocyanide Functional Group - A Tool for Molecular Innovation
This compound (CAS No. 134420-06-7) belongs to the isocyanide (or isonitrile) class of organic compounds, characterized by the -N≡C functional group. It is crucial to distinguish this from its isomer, 1-ethoxy-4-isocyanatobenzene (CAS No. 32459-62-4), which contains the highly reactive -N=C=O (isocyanate) group.[1][2][3] Isocyanides are valued for their unique reactivity, particularly in multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple precursors.[4] The ethoxy group in the para position of the benzene ring acts as an electron-donating group, influencing the nucleophilicity and reactivity of the isocyanide carbon.[4]
Commercial Availability and Handling
This compound is commercially available from several chemical suppliers catering to the research and development sector.
| Supplier | CAS Number | Reported Purity |
| Sigma-Aldrich (Enamine) | 134420-06-7 | 95% |
| Benchchem | 134420-06-7 | 95%[4] |
| Chempure | 134420-06-7 | 95%[5] |
Storage and Handling: Like many isocyanides, this compound can be sensitive to acid and may have a characteristic strong odor. It is recommended to store the compound under an inert atmosphere, refrigerated, and away from acidic conditions to prevent degradation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis, Potential Impurities, and Purity Assessment
A thorough understanding of the synthetic route is paramount to anticipating potential impurities and designing a robust analytical strategy for purity verification.
Synthetic Pathway
The most common laboratory synthesis of this compound involves a two-step process starting from 4-ethoxyaniline.[4]
Figure 1: A common synthetic route to this compound.
Potential Impurities
Based on the synthetic pathway, the following impurities should be considered during purity analysis:
-
Starting Material: Residual N-(4-ethoxyphenyl)formamide.
-
Side-Reaction Products: The corresponding isocyanate, 1-ethoxy-4-isocyanatobenzene, formed by reaction with trace moisture.
-
Reagent Residues: Salts such as triethylamine hydrochloride, if a phosphine/chlorine-based dehydration is used.
-
Degradation Products: 4-ethoxyaniline, resulting from the hydrolysis of the isocyanide.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity.
FTIR is a rapid and powerful technique to confirm the identity of the functional group and to detect the presence of the isocyanate isomer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., chloroform or dichloromethane) or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis:
-
Identification of Isocyanide: Look for a strong, sharp absorption band in the region of 2110-2165 cm⁻¹ , which is characteristic of the N≡C stretch.
-
Detection of Isocyanate Impurity: The presence of a strong absorption band around 2270 cm⁻¹ would indicate contamination with 1-ethoxy-4-isocyanatobenzene.
-
Both ¹H and ¹³C NMR are indispensable for structural confirmation and quantification of impurities. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment.
Predicted ¹H and ¹³C NMR Data for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.4 ppm (t, 3H, -O-CH₂-CH₃ )
-
δ ~4.0 ppm (q, 2H, -O-CH₂ -CH₃)
-
δ ~6.9 ppm (d, 2H, Ar-H ortho to -OEt)
-
δ ~7.3 ppm (d, 2H, Ar-H ortho to -NC)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~15 ppm (-O-CH₂-CH₃ )
-
δ ~64 ppm (-O-CH₂ -CH₃)
-
δ ~115 ppm (C -H ortho to -OEt)
-
δ ~127 ppm (C -H ortho to -NC)
-
δ ~120-130 ppm (quaternary C attached to -NC)
-
δ ~158-160 ppm (quaternary C attached to -OEt)
-
δ ~160-170 ppm (-N≡C )
-
Quantitative ¹H NMR (qNMR) Protocol:
This protocol provides a method for determining the absolute purity of this compound using a certified internal standard.
-
Materials:
-
This compound sample.
-
Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have at least one resonance that is well-resolved from the analyte signals.
-
Deuterated solvent (e.g., CDCl₃).
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest.
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Chromatographic techniques are essential for separating and quantifying trace impurities that may not be detectable by NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
This method is suitable for identifying volatile and semi-volatile impurities.
Figure 2: A generalized workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at 80°C and ramping up to 280°C to elute all components.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC) Protocol:
HPLC with UV detection is well-suited for non-volatile impurities like the starting formamide or degradation products. Due to the reactivity of isocyanides, method development should ensure analyte stability in the mobile phase.[6][7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of a buffer like ammonium acetate to ensure reproducibility.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).
-
-
Analysis: Quantify impurities by comparing their peak areas to a standard curve or by using the area percent method, assuming similar response factors for structurally related impurities.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a key component in multicomponent reactions (MCRs).
Figure 3: The role of this compound in the Ugi reaction.
Ugi and Passerini Reactions: These MCRs allow for the one-pot synthesis of complex, peptide-like scaffolds from four (Ugi) or three (Passerini) readily available starting materials.[4] this compound serves as the "isocyanide" component, providing a diversifiable aromatic moiety to the final product. The high atom economy and efficiency of these reactions make them ideal for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
The isocyanide functional group itself has been recognized as an unconventional pharmacophore, capable of coordinating with metal ions in metalloenzymes, a property that can be exploited in the design of novel inhibitors.[8]
Conclusion
This compound is a commercially available and highly valuable reagent for synthetic and medicinal chemists. A comprehensive understanding of its purity requires a combination of spectroscopic (FTIR, NMR) and chromatographic (GC-MS, HPLC) techniques. The potential for isomeric isocyanate contamination necessitates careful analytical verification. Its utility in multicomponent reactions provides a powerful platform for the efficient synthesis of diverse and complex molecules, solidifying its role as a key building block in modern drug discovery.
References
-
Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum of benzyl isocyanate. Available at: [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]
-
Matrix Fine Chemicals. 1-ETHOXY-4-ISOCYANATOBENZENE product page. Available at: [Link]
-
Sleno, L., & Gagne, S. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(2), 335-345. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4 [matrix-fine-chemicals.com]
- 3. 32459-62-4|1-Ethoxy-4-isocyanatobenzene|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 95% 134420-06-7 | Chempure [chempure.in]
- 6. epa.gov [epa.gov]
- 7. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Theoretical Framework for Analyzing the Electronic Properties of 1-Ethoxy-4-isocyanobenzene
An In-depth Technical Guide
Abstract: 1-Ethoxy-4-isocyanobenzene is a versatile building block in multicomponent reactions, valued for constructing complex molecular scaffolds in medicinal and materials chemistry. Understanding its electronic structure is paramount to predicting its reactivity, stability, and interaction with biological targets. This guide presents a comprehensive theoretical framework for the in-depth investigation of the electronic properties of this compound using computational quantum chemistry. We provide a detailed, step-by-step protocol based on Density Functional Theory (DFT), outline the expected electronic characteristics based on fundamental chemical principles, and explain how to interpret these properties to gain actionable insights for research and development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate their work with isocyanide-containing compounds.
Introduction: The Significance of this compound
This compound is an aromatic isocyanide that features a benzene ring substituted with an electron-donating ethoxy group (-OCH₂CH₃) and the functionally critical isocyano group (-N≡C). Aryl isocyanides bearing electron-donating groups are considered electron-rich, which enhances the nucleophilicity of the isocyanide carbon, making it highly reactive toward electrophiles.[1] This electronic characteristic makes it a valuable reagent in synthetic organic chemistry, most notably in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in creating diverse libraries of amide and ester derivatives for drug discovery.[1]
The electronic properties of this molecule—governed by the interplay between the electron-donating ethoxy group and the electron-withdrawing isocyano group—dictate its reactivity, stability, and potential for intermolecular interactions. A thorough theoretical understanding of these properties can:
-
Predict Reactivity: Elucidate the most probable sites for nucleophilic and electrophilic attack.
-
Optimize Reaction Conditions: Inform the design of catalysts and choice of solvents.
-
Guide Molecular Design: Provide a rational basis for designing novel derivatives with tailored electronic and pharmacological profiles.
This guide provides the theoretical foundation and a practical computational workflow to perform such an analysis, enabling researchers to unlock a deeper understanding of this important chemical entity.
Theoretical Background: Key Concepts in Electronic Structure Analysis
The study of molecular electronic properties is grounded in quantum mechanics. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency.[2] DFT methods are used to solve the Schrödinger equation approximately by focusing on the electron density rather than the complex many-electron wavefunction. This approach allows for the calculation of various molecular properties that provide a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a reaction partner.[3][4]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. Its energy (EHOMO) is related to the molecule's ionization potential and reflects its ability to donate an electron. A higher EHOMO indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy (ELUMO) is related to the electron affinity and reflects the molecule's ability to accept an electron. A lower ELUMO indicates a better electron acceptor.
The spatial distribution of these orbitals reveals the regions of the molecule most involved in electron donation and acceptance.
HOMO-LUMO Gap (ΔE)
The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[5]
-
High Gap: A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2]
-
Low Gap: A small energy gap indicates that the molecule is more polarizable and more reactive. Such molecules are often referred to as "soft."
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions by revealing the charge distribution.[6]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
-
Neutral Regions (Green): Represent areas of nonpolar character.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity.[2][7]
| Descriptor | Formula | Interpretation |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; a measure of polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
A Practical Guide to the Computational Workflow
This section provides a step-by-step protocol for conducting a theoretical analysis of this compound.
Experimental Protocol: DFT Calculation
Step 1: Molecular Structure Creation
-
Using a molecular builder like Avogadro or GaussView, construct the 3D structure of this compound.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Analysis
-
Objective: To find the molecule's most stable, lowest-energy conformation.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology: Employ the B3LYP functional with the 6-311+G(d,p) basis set. This combination is widely used and provides reliable results for organic molecules.[2] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and pi bonds.
-
Procedure:
-
Set up a geometry optimization calculation (Opt).
-
Following optimization, perform a frequency calculation (Freq) at the same level of theory.
-
Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output.
-
Step 3: Single-Point Energy Calculation and Property Extraction
-
Objective: To calculate the final electronic properties from the optimized geometry.
-
Procedure:
-
Using the optimized coordinates from Step 2, run a single-point energy calculation.
-
Request population analysis (e.g., Pop=NPA for Natural Bond Orbital analysis) to obtain atomic charges.
-
From the output file, extract the following data:
-
Total energy.
-
EHOMO and ELUMO.
-
Dipole moment components and total magnitude.
-
Atomic charges.
-
-
Step 4: Visualization and Data Analysis
-
Objective: To visualize the calculated properties and synthesize the data.
-
Procedure:
-
Use a visualization program (e.g., GaussView, Chemcraft) to generate cube files for the HOMO, LUMO, and total electron density.
-
Generate an MEP surface by mapping the electrostatic potential onto the electron density surface.
-
Calculate the global reactivity descriptors using the formulas in the table above.
-
Summarize all quantitative data in a structured table.
-
Visualization of the Computational Workflow
Caption: A standard workflow for the theoretical analysis of molecular electronic properties.
Expected Electronic Properties and Interpretation
Based on the molecular structure, we can anticipate the following electronic characteristics for this compound:
Influence of Substituents
-
Ethoxy Group (-OEt): This is a strong electron-donating group through resonance (+R effect), where the oxygen lone pairs delocalize into the benzene ring. This will increase the electron density of the aromatic system and significantly raise the energy of the HOMO.
-
Isocyano Group (-N≡C): This group is moderately electron-withdrawing through induction (-I effect) due to the electronegativity of the nitrogen atom.
The interplay of these groups will create a polarized molecule. The HOMO is expected to be largely localized on the ethoxy group and the π-system of the benzene ring, making this region the primary site for electron donation (electrophilic attack). The LUMO is likely to have significant contributions from the π* orbitals of the benzene ring and the isocyano group.
Predicted Reactivity
-
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high negative potential (red) around the oxygen atom of the ethoxy group and delocalized over the aromatic ring. A distinct electron-rich area is also expected on the terminal carbon of the isocyano group, consistent with its known nucleophilicity in Ugi-type reactions.[1] A region of positive potential (blue) will likely be found around the hydrogen atoms of the ethoxy group and the aromatic ring.
-
HOMO-LUMO Gap: The presence of the strong electron-donating ethoxy group will likely result in a relatively high-energy HOMO, leading to a moderately small HOMO-LUMO gap. This suggests that this compound will be a reactive molecule, which aligns with its utility in chemical synthesis.
Tabulated Summary of (Hypothetical) Calculated Data
| Property | Symbol | Expected Value | Significance |
| HOMO Energy | EHOMO | ~ -5.5 to -6.5 eV | High value indicates strong electron-donating ability. |
| LUMO Energy | ELUMO | ~ -0.5 to -1.5 eV | Indicates capacity to accept electrons. |
| HOMO-LUMO Gap | ΔE | ~ 4.5 to 5.5 eV | Moderate gap suggests high reactivity and polarizability. |
| Dipole Moment | µ | ~ 3.0 to 4.0 D | Significant value indicates a polar molecule. |
| Chemical Hardness | η | ~ 2.25 to 2.75 eV | Correlates with a moderately reactive species. |
| Electrophilicity Index | ω | ~ 1.5 to 2.5 eV | Quantifies electron-accepting power. |
Conceptual Relationships
Caption: Interrelation of DFT-calculated orbital energies and key chemical properties.
Conclusion
The theoretical study of this compound's electronic properties offers invaluable insights that complement experimental investigations. By employing a robust computational workflow based on Density Functional Theory, researchers can quantify the molecule's reactivity, understand the electronic roles of its functional groups, and visualize its interaction potential. This knowledge provides a powerful, predictive foundation for its application in the rational design of novel pharmaceuticals and advanced materials, ultimately accelerating the innovation cycle.
References
- Benchchem. This compound | CAS 134420-06-7.
-
ResearchGate. Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... Available from: [Link]
-
MDPI. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Available from: [Link]
-
SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. Available from: [Link]
-
OUCI. Insights into the electronic structure and interaction energies of 4-ethoxy-N-(4-ethoxy-2-hydoxybenzylidene)benzohydrazide. Available from: [Link]
-
Passer Journal. A Theoretical Investigation on the Effect of Solvent Polarity on the.... Available from: [Link]
-
MDPI. Exploring the Influence of Chalcogens on Metalloporphyrins: A DFT Study. Available from: [Link]
-
PubMed Central (PMC). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Available from: [Link]
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- 2. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles | MDPI [mdpi.com]
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- 4. wuxibiology.com [wuxibiology.com]
- 5. scispace.com [scispace.com]
- 6. Insights into the electronic structure and interaction energies of 4-ethoxy-N-(4-ethoxy-2-hydoxybenzylidene)benzohydraz… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethoxy-4-isocyanobenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-Ethoxy-4-isocyanobenzene, a versatile building block in synthetic and medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the characterization and application of this unique isocyanide. We will delve into its electronic structure, preferred conformations, and the spectroscopic signatures that define it. Furthermore, this guide will present established protocols for its synthesis and explore its utility in multicomponent reactions, which are pivotal in the generation of diverse chemical libraries for drug discovery.
Introduction: The Significance of this compound in Modern Synthesis
This compound, also known as p-ethoxyphenyl isocyanide, is an aromatic organic compound featuring a para-substituted benzene ring with an ethoxy (-OCH₂CH₃) group and an isocyano (-N≡C) group. The isocyano functionality, with its unique electronic character, makes this molecule an exceptionally valuable reagent, particularly in the realm of multicomponent reactions (MCRs).
The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of MCRs, enabling the rapid, one-pot synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] The incorporation of this compound into Ugi reactions allows for the introduction of the p-ethoxyphenyl moiety into the final product. This is of significant interest in drug discovery, as this structural motif can modulate the pharmacological properties of the resulting molecules, such as solubility, metabolic stability, and receptor binding affinity. The ability to generate vast libraries of structurally diverse compounds from readily available starting materials makes the Ugi reaction, and by extension isocyanides like this compound, indispensable tools in the quest for novel therapeutic agents.[4][5]
This guide will provide a detailed exploration of the molecular architecture of this compound, as understanding its structure and conformational preferences is paramount to predicting its reactivity and optimizing its application in complex synthetic transformations.
Molecular Structure and Electronic Properties
The molecular structure of this compound is characterized by a planar benzene ring substituted with an electron-donating ethoxy group and an electron-withdrawing isocyano group at the para positions. This substitution pattern significantly influences the electronic distribution within the molecule.
The Isocyano Functional Group
The isocyano group (-N≡C) is a unique functional group with a formal positive charge on the nitrogen and a negative charge on the carbon. This charge distribution contributes to its nucleophilic character at the carbon atom, which is a key aspect of its reactivity in reactions like the Ugi synthesis.[1]
The Ethoxy Group and its Influence
The ethoxy group acts as an electron-donating group through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions. This electronic effect can modulate the reactivity of the isocyano group.
Conformational Analysis
The overall conformation of this compound is primarily determined by the rotational freedom around the C(aryl)-O bond and the C-C bonds within the ethyl group of the ethoxy moiety.
Conformation of the Ethoxy Group
Computational studies on ethoxybenzene (phenetole), a closely related analogue, have been conducted to determine the most stable conformation of the ethoxy group attached to a benzene ring. Density Functional Theory (DFT) calculations have shown that the molecule's minimum energy geometry is achieved when the ethyl group lies in the same plane as the phenyl ring, with a trans orientation with respect to the O-CH₂ bond.[7][8] This planar conformation allows for maximum overlap between the oxygen lone pair p-orbitals and the π-system of the benzene ring, leading to greater resonance stabilization. It is highly probable that this compound adopts a similar planar conformation as its most stable state.
The rotational barrier for the ethoxy group is relatively low, meaning that other conformations are accessible at room temperature. However, the planar conformer is expected to be the most populated.
Spectroscopic Characterization
The structural features of this compound give rise to a characteristic spectroscopic fingerprint.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an aryl isocyanide is the strong, sharp absorption band corresponding to the N≡C stretching vibration. This band typically appears in the range of 2100-2150 cm⁻¹. The exact position of this band is sensitive to the electronic environment, and the presence of the electron-donating ethoxy group is expected to slightly lower the stretching frequency compared to unsubstituted phenyl isocyanide. Other characteristic bands include those for the aromatic C-H and C=C stretching vibrations, and the C-O stretching of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show a characteristic AA'BB' system for the para-substituted aromatic protons. The ethoxy group would give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the oxygen being significantly deshielded. The isocyanide carbon has a characteristic chemical shift, and the two carbons of the ethoxy group would also be readily identifiable.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ar-H (ortho to -OEt) | δ 6.8-7.2 | δ 115-120 |
| Ar-H (ortho to -NC) | δ 7.2-7.6 | δ 125-130 |
| -OCH₂CH₃ | Quartet, δ 3.9-4.2 | δ ~63 |
| -OCH₂CH₃ | Triplet, δ 1.3-1.5 | δ ~15 |
| Ar-C-OEt | - | δ 155-160 |
| Ar-C-NC | - | δ 120-125 |
| -N≡C | - | δ 160-170 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values can be found in commercial supplier databases.
Experimental Protocols
The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, N-(4-ethoxyphenyl)formamide.
Synthesis of N-(4-ethoxyphenyl)formamide (Precursor)
The precursor is prepared by the formylation of 4-ethoxyaniline.
Protocol:
-
To a solution of 4-ethoxyaniline in a suitable solvent (e.g., toluene or formic acid), add an excess of formic acid.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-ethoxyphenyl)formamide.
Synthesis of this compound (Dehydration of Formamide)
Several modern methods exist for the dehydration of formamides to isocyanides. A common and efficient method utilizes phosphorus oxychloride (POCl₃) in the presence of a base.[9][10]
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood, as isocyanides have a strong, unpleasant odor and are toxic.
-
To a cooled (0 °C) solution of N-(4-ethoxyphenyl)formamide in a suitable solvent (e.g., dichloromethane or triethylamine), add a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add phosphorus oxychloride (POCl₃) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at low temperature for a short period (typically 5-30 minutes).
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide peak).
-
Upon completion, quench the reaction by pouring it into ice-cold aqueous sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: The Ugi Reaction
The primary utility of this compound in drug development lies in its role as a key component in the Ugi four-component reaction. This reaction allows for the rapid assembly of complex, drug-like molecules in a single step.
The general mechanism of the Ugi reaction involves the initial formation of an imine from an aldehyde and an amine. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-aminoacyl amide product.[1]
Caption: Generalized workflow of the Ugi four-component reaction.
By employing this compound in this reaction, medicinal chemists can efficiently synthesize libraries of compounds containing the p-ethoxyphenyl scaffold for screening against various biological targets. This approach has been successfully used to identify novel antimicrobial agents and other potential therapeutics.[5]
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties. Its conformation is dictated by the planar preference of the ethoxy group, which maximizes resonance stabilization. The isocyano functionality is the key to its utility, primarily through its application in the Ugi multicomponent reaction, a powerful tool in combinatorial chemistry and drug discovery. The synthetic protocols for its preparation are well-established, making it a readily accessible building block for the synthesis of complex molecular architectures. A thorough understanding of its structure, conformation, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities.
References
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Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]
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Cinacchi, G., & Prampolini, G. (2003). DFT Study of the Torsional Potential in Ethylbenzene and Ethoxybenzene: The Smallest Prototypes of Alkyl- and Alkoxy-Aryl Mesogens. The Journal of Physical Chemistry A, 107(26), 5228–5232. [Link]
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Sci-Hub. (n.d.). DFT Study of the Torsional Potential in Ethylbenzene and Ethoxybenzene: The Smallest Prototypes of Alkyl− and Alkoxy−Aryl Mesogens. Retrieved from [Link]
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Gunbas, G., et al. (2021). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. ACS Nano, 15(11), 18216-18223. [Link]
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Supplementary Information for † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6885. [Link]
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Noland, W. E., et al. (2018). Crystal structures of 2,4,6-triiodobenzonitrile and 2,4,6-triiodophenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 98–102. [Link]
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Gunbas, G., et al. (2021). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. arXiv. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(15), 4995. [Link]
- Process for the preparation of isocyanates
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Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. (n.d.). ResearchGate. [Link]
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El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42843-42883. [Link]
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The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (2023). Antibiotics, 12(5), 849. [Link]
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Methodological & Application
Topic: High-Efficiency Synthesis of Peptidomimetics via the Ugi Four-Component Reaction Using 1-Ethoxy-4-isocyanobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ugi four-component reaction (Ugi-4CR) stands as a paramount tool in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials.[1] This application note provides a detailed protocol and expert insights for leveraging the Ugi-4CR in the synthesis of α-acylamino amide-based peptidomimetics, with a specific focus on the use of 1-ethoxy-4-isocyanobenzene as the isocyanide component. We will explore the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental workflow, and discuss the strategic advantages conferred by an electron-rich aromatic isocyanide. This guide is designed to empower researchers in drug discovery to efficiently construct complex compound libraries with high therapeutic potential.
Introduction: The Power of Peptidomimetics and the Ugi Reaction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, have garnered significant attention in drug discovery.[2] They often exhibit enhanced pharmacological properties, such as improved metabolic stability and oral bioavailability, compared to their natural peptide counterparts.[3] The synthesis of these complex structures, however, can be challenging, often requiring multi-step, linear sequences that are time-consuming and inefficient.
Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, offer an elegant solution to this challenge.[1] Among these, the Ugi four-component reaction (Ugi-4CR), discovered by Ivar Ugi in 1959, is exceptionally powerful for creating peptide-like structures.[4][5] By combining a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide, the Ugi-4CR rapidly generates α-acylamino amides with high atom economy, producing only a single molecule of water as a byproduct.[6][7] This reaction's inherent efficiency and tolerance for a wide variety of functional groups make it a cornerstone for building diverse libraries of drug-like molecules.[5][8]
Mechanistic Rationale of the Ugi-4CR
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Ugi-4CR proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[5]
-
Imine Formation: The reaction initiates with the condensation of the amine and the aldehyde (or ketone) to form a Schiff base, or imine.
-
Protonation & Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. This ion is then susceptible to nucleophilic attack by the terminal carbon of the isocyanide component.[5][9]
-
Intermediate Trapping: The resulting nitrilium ion intermediate is trapped by the carboxylate anion.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino amide product.[5] This final, irreversible step is the thermodynamic driving force for the entire sequence.[5]
The use of polar protic solvents like methanol or ethanol is generally favored as they facilitate both the initial imine formation and the stabilization of the charged intermediates.[9]
Strategic Advantage of this compound
The choice of isocyanide is pivotal as it introduces one of the key points of diversity into the final peptidomimetic scaffold. While many isocyanides can be employed, this compound offers distinct advantages:
-
Electronic Properties: The ethoxy group is electron-donating, which increases the nucleophilicity of the isocyanide carbon. This can potentially accelerate the rate of nucleophilic attack on the iminium ion, leading to faster reaction times and higher yields.
-
Structural Rigidity: The incorporation of the aromatic ring introduces a degree of conformational constraint into the final product, a desirable feature in peptidomimetic design for enhancing receptor affinity.[9]
-
Post-Modification Handle: The aromatic ring can serve as a scaffold for further functionalization in subsequent synthetic steps, expanding the chemical space that can be explored from a single Ugi product.
Experimental Protocol: A Self-Validating System
This protocol provides a generalized yet robust method for the Ugi-4CR. The quantities are provided for a standard 1.0 mmol scale reaction, which can be readily adjusted.
4.1. Materials and Reagents
| Reagent Class | Example Compound | M.W. | Quantity (1.0 mmol) | Moles | Equivalents |
| Carboxylic Acid | Acetic Acid | 60.05 g/mol | 57 µL | 1.0 mmol | 1.0 |
| Amine | Benzylamine | 107.15 g/mol | 109 µL | 1.0 mmol | 1.0 |
| Aldehyde | Isobutyraldehyde | 72.11 g/mol | 91 µL | 1.0 mmol | 1.0 |
| Isocyanide | This compound | 147.18 g/mol | 147 mg | 1.0 mmol | 1.0 |
| Solvent | Methanol (Anhydrous) | - | 2.0 mL | - | - |
Note: Ensure all reagents are of high purity. Aldehydes should be checked for oxidation to the corresponding carboxylic acid. Isocyanides often have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
4.2. Step-by-Step Reaction Procedure
-
Reagent Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the aldehyde (1.0 mmol).
-
Causality Insight: Combining these three components first allows for the pre-formation of the imine in solution, which can lead to a cleaner reaction by minimizing side pathways, such as the Passerini reaction which involves the aldehyde, carboxylic acid, and isocyanide.[5]
-
-
Solvation: Add 2.0 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 15-20 minutes. The solution should be homogeneous.
-
Isocyanide Addition: Carefully add the this compound (1.0 mmol) to the reaction mixture. The addition of the isocyanide is often exothermic.[5]
-
Causality Insight: The isocyanide is typically added last as its addition initiates the irreversible cascade. Adding it to the pre-formed iminium ion mixture ensures the reaction proceeds efficiently down the desired Ugi pathway.
-
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.
-
Workup and Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the resulting residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (1 x 15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure α-acylamino amide product.
Ugi Reaction Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product analysis.
Caption: A flowchart of the Ugi-4CR experimental protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure reagents (especially aldehyde).- Water in the reaction mixture.- Steric hindrance from bulky reactants. | - Purify aldehyde before use.- Use anhydrous solvents and reagents.- Increase reaction time or gently heat (40-50 °C). |
| Passerini Side Product | - Occurs when the isocyanide reacts with the aldehyde and carboxylic acid before the amine forms the imine. | - Pre-stir the amine, aldehyde, and acid for 30-60 minutes before adding the isocyanide.- Use a higher concentration of the amine component. |
| Incomplete Reaction | - One of the components has low reactivity.- Reaction has not reached equilibrium. | - Allow the reaction to stir for a longer period (up to 48 hours).- Consider a different solvent, such as trifluoroethanol, which can accelerate the reaction.[9] |
| Difficult Purification | - Multiple side products.- Product is highly polar or non-polar. | - Optimize the reaction stoichiometry to minimize side reactions.- Explore alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The Ugi four-component reaction is an exceptionally efficient and versatile method for the synthesis of peptidomimetics. By employing this compound, researchers can rapidly access libraries of structurally complex and rigidified α-acylamino amides. The protocol detailed herein provides a reliable and logically sound foundation for scientists in drug discovery and medicinal chemistry to harness the power of this reaction, accelerating the development of novel therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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Dömling, A. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-84. Retrieved from [Link]
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Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42644-42681. Retrieved from [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved from [Link]
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Corradi, M., et al. (2012). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 14(4), 1000-1003. Retrieved from [Link]
-
Gajda, T., et al. (2018). The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. RSC Advances, 8(48), 27367-27374. Retrieved from [Link]
-
Nichugovskiy, D., et al. (2022). Synthesis of α-acylaminoamides based on aliphatic diamines. ResearchGate. Retrieved from [Link]
-
de Souza, M. C. B. V., et al. (2024). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Retrieved from [Link]
-
Ciul, C., et al. (2023). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. Retrieved from [Link]
-
Shaabani, A., et al. (2021). Isocyanide-based consecutive Bargellini/Ugi reactions: an efficient method for the synthesis of pseudo-peptides containing three amide bonds. Amino Acids, 53(1), 1-10. Retrieved from [Link]
-
Ayoup, M. S., et al. (2023). Synthesis of α-acylamino amide derivatives 2–6 via Ugi reaction. ResearchGate. Retrieved from [Link]
-
Al-Tel, T. H. (2000). A Novel Route to Racemic and Nonracemic Products of the Ugi Reaction: Synthesis of Ugi's Labile a-Adducts from Iminoaziridines and Carboxylic Acids, and Their Transformations. ElectronicsAndBooks. Retrieved from [Link]
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Neochoritis, C. G., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4983. Retrieved from [Link]
-
Ayoup, M. S. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. Retrieved from [Link]
-
Ali, I. H., et al. (2020). Synthesis of Some Functionalized Peptomers via Ugi Four-Component Reaction. ResearchGate. Retrieved from [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2022). ResearchGate. Retrieved from [Link]
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Montalbano, S., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(19), 6241. Retrieved from [Link]
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Riva, R., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(16), 4747-4757. Retrieved from [Link]
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de Souza, M. C. B. V., et al. (2024). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. PMC - NIH. Retrieved from [Link]
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Hartmann, M., et al. (2017). Ugi multicomponent reaction to prepare peptide-peptoid hybrid structures with diverse chemical functionalities. ResearchGate. Retrieved from [Link]
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JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. Retrieved from [Link]
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Gremmen, C., et al. (2001). Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers. ResearchGate. Retrieved from [Link]
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de Gonzalo, G., et al. (2020). Bio-Catalysis in Multicomponent Reactions. Catalysts, 10(12), 1479. Retrieved from [Link]
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Passerini reaction using 1-Ethoxy-4-isocyanobenzene for α-acyloxy amides
Application Note & Protocol
Efficient Synthesis of α-Acyloxy Amides via the Passerini Reaction Utilizing 1-Ethoxy-4-isocyanobenzene
Abstract
The Passerini three-component reaction (P-3CR) stands as a cornerstone in multicomponent reaction chemistry, offering a highly convergent and atom-economical pathway to α-acyloxy amides from simple starting materials.[1][2][3] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in the P-3CR. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss the broad applicability of the resulting α-acyloxy amide scaffold in modern drug discovery. The operational simplicity and tolerance for a wide array of functional groups make this reaction particularly suitable for the rapid generation of compound libraries for high-throughput screening.[4][5]
Introduction: The Strategic Value of the Passerini Reaction
Discovered by Mario Passerini in 1921, the Passerini reaction is a one-pot condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1][4][6] Its enduring relevance is rooted in its ability to generate significant molecular complexity in a single synthetic step. The products, α-acyloxy amides, are prevalent scaffolds in numerous biologically active molecules and serve as versatile intermediates.[4][7]
The choice of the isocyanide component is critical for modulating the properties of the final product. This compound is a particularly useful reagent. The electron-donating ethoxy group enhances the nucleophilicity of the isocyanide carbon, potentially increasing reaction rates.[8] Furthermore, the resulting N-aryl amide moiety is a common feature in many pharmaceutical agents, providing a rigid scaffold that can be oriented within a biological target's binding pocket. This guide provides the necessary technical details to successfully leverage this powerful reaction.
Mechanistic Insight: The Driving Force of the Reaction
The mechanism of the Passerini reaction is highly dependent on the solvent system employed.[1][3] In the aprotic, non-polar solvents typically used to achieve high yields, the reaction is believed to proceed through a concerted, non-ionic pathway.[9][10][11] This pathway is characterized by a third-order rate law, being first-order in each of the three reactants.[12]
The key steps in the concerted mechanism are:
-
Hydrogen Bonding: The carboxylic acid and the carbonyl compound form a hydrogen-bonded complex, which activates the carbonyl carbon towards nucleophilic attack.[10][11]
-
Concerted Nucleophilic Attack: The isocyanide carbon attacks the activated carbonyl carbon in a trimolecular, cyclic transition state.[9][10] This forms an α-addition adduct intermediate.
-
Intramolecular Acyl Transfer: The intermediate undergoes a rapid, irreversible intramolecular acyl transfer, known as a Mumm rearrangement, to yield the thermodynamically stable α-acyloxy amide product.[1][2]
In polar, protic solvents, an alternative ionic mechanism may operate, involving the formation of a nitrilium ion intermediate.[1][3] However, for preparative synthesis, conditions favoring the concerted mechanism are generally preferred due to higher reaction rates and yields.[4][10]
Caption: Concerted mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of a Model α-Acyloxy Amide
This section provides a robust, step-by-step methodology for the synthesis of 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide as a representative example.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 1.0 | 1.0 |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 1.0 | 1.0 |
| This compound | 134420-06-7 | C₉H₉NO | 147.18 | 1.0 | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 2.0 mL | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | - | - |
Safety Precautions:
-
This compound: Isocyanides are characterized by a strong, unpleasant odor and are toxic. Handle this reagent exclusively within a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
General: Perform all operations in a well-ventilated fume hood.
Equipment
-
Dry 10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Glassware for column chromatography
Reaction Procedure
-
Setup: Place a magnetic stir bar into a dry 10 mL round-bottom flask. Seal the flask with a rubber septum and purge with an inert gas (e.g., Nitrogen) for 5 minutes.
-
Reagent Addition: Under the inert atmosphere, add dichloromethane (2.0 mL, 0.5 M).[4] To the stirred solvent, add benzaldehyde (106 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol) via syringe.
-
Isocyanide Addition: Add this compound (147 mg, 1.0 mmol) to the solution. Rationale: Adding the isocyanide last prevents potential side reactions and ensures all components are present for the concerted reaction.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours.[4] The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) by observing the consumption of the starting materials.
-
Workup: Upon completion, transfer the reaction mixture directly to a rotary evaporator and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid or viscous oil.
Sources
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. mdpi.com [mdpi.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. sciforum.net [sciforum.net]
- 7. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [open.bu.edu]
Application Notes & Protocols: Synthesis of Substituted Heterocycles Utilizing 1-Ethoxy-4-isocyanobenzene
Abstract
Heterocyclic scaffolds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs containing these core structures.[1][2] 1-Ethoxy-4-isocyanobenzene has emerged as a uniquely valuable building block in the synthesis of diverse and complex heterocycles. Its isocyano functional group offers a unique combination of nucleophilic and electrophilic character, while the electron-donating ethoxy group enhances its reactivity, making it an ideal component for multicomponent and cycloaddition reactions.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the mechanistic underpinnings of key reactions and providing field-tested protocols for researchers in synthetic chemistry and drug development.
The Chemical Rationale: Why this compound?
The utility of an isocyanide in synthesis is dictated by the electronic nature of its substituent. In this compound, the para-ethoxy group exerts a positive mesomeric effect (+M), donating electron density into the aromatic ring. This electronic enrichment increases the nucleophilicity of the isocyanide carbon, making it a more potent reactant in key bond-forming steps, particularly in multicomponent reactions where it engages with electrophilic intermediates.[3] This enhanced reactivity profile allows for milder reaction conditions and often leads to higher yields compared to isocyanides bearing electron-withdrawing groups.
The general workflow for employing this reagent in heterocyclic synthesis follows a logical progression from reaction setup to final product validation.
Caption: High-level experimental workflow for heterocyclic synthesis.
The Power of Convergence: Multicomponent Reactions (MCRs)
MCRs are powerful tools for generating molecular complexity from simple starting materials in a single synthetic operation, making them highly valuable in creating libraries of drug-like molecules.[5][6][7] this compound is a premier reagent for two of the most important isocyanide-based MCRs: the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, or a bis-amide.[8][9][10] This reaction is exceptionally versatile, and its products can serve as linear precursors that undergo subsequent post-Ugi transformations to yield a vast array of N-heterocycles.[9]
Mechanism Insight: The reaction proceeds through the initial formation of an imine from the aldehyde and amine. The nucleophilic isocyanide attacks the imine to form a highly reactive nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the stable bis-amide product.[11][12]
Caption: Simplified mechanism of the Ugi Four-Component Reaction (U-4CR).
A particularly powerful variant is the Ugi-Azide reaction , which replaces the carboxylic acid with hydrazoic acid (often generated in situ from sodium azide). This directly yields 1,5-disubstituted tetrazoles, a class of heterocycles known for their role as carboxylic acid bioisosteres in medicinal chemistry.[13][14][15]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, the first isocyanide-based MCR discovered, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[16][17] These products are highly functionalized and can be readily converted into other heterocycles, such as oxazoles or depsipeptides. The reaction mechanism is believed to be concerted in aprotic solvents, involving a trimolecular interaction.[6][16]
Building Rings Directly: Cycloaddition Reactions
Cycloaddition reactions offer a highly efficient route to heterocyclic systems by forming multiple bonds in a single step. Isocyanides are excellent partners in these transformations, most notably in [4+1] cycloadditions where they act as a one-carbon synthon.[18][19][20]
Formal [4+1] Cycloadditions
In these reactions, this compound reacts with a four-atom conjugated system (a heterodiene) to construct a five-membered ring.[19] This strategy has been successfully employed to synthesize a wide range of important heterocycles.
| Heterocycle Formed | Required 4-Atom Partner (Example) | Reaction Type |
| Substituted Imidazole | Azadienes (e.g., from α-diimines) | [4+1] Cycloaddition |
| Substituted Oxazole | Acyl chlorides or other oxadienes | [4+1] Cycloaddition[21] |
| Substituted Pyrrole | Vinyl ketenimines | [4+1] Cycloaddition |
Synthesis of 1-Substituted Tetrazoles
A straightforward and common method for synthesizing 1-substituted tetrazoles involves the reaction of an isocyanide with an azide source, such as hydrazoic acid or trimethylsilyl azide (TMSN₃).[15] This reaction is a formal [3+2] cycloaddition and is highly efficient for producing tetrazoles with the aryl substituent from the isocyanide directly attached to a ring nitrogen.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationale for choices, and expected outcomes for researchers.
Protocol 1: Ugi-Azide Synthesis of 1-(4-Ethoxyphenyl)-5-phenyl-1H-tetrazole
This protocol details the direct synthesis of a 1,5-disubstituted tetrazole using the Ugi-Azide four-component reaction.[13][14]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
This compound (1.0 mmol, 149 mg)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Methanol (MeOH), Anhydrous (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the flask, followed by the careful addition of sodium azide (1.5 mmol).
-
Seal the flask and stir the reaction mixture at 50 °C for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Work-up: Redissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate to afford the pure tetrazole product.
Scientist's Notes:
-
Causality: Methanol is an ideal solvent as it promotes imine formation and can solvate the ionic intermediates. The reaction is heated to ensure efficient cycloaddition.
-
Safety: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metal spatulas where possible.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Expected yields typically range from 60-85%.
Protocol 2: Synthesis of a 1,4-Disubstituted Imidazole via a Modified van Leusen Reaction
This protocol adapts the principles of the van Leusen imidazole synthesis, utilizing an in-situ generated imine and this compound to form a substituted imidazole.[22][23]
Materials:
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
This compound (1.1 mmol, 164 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), Anhydrous (5 mL)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzaldehyde (1.0 mmol), benzylamine (1.0 mmol), and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Add this compound (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of starting materials and the formation of the product spot.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Work-up: Combine the organic extracts, wash with water (2 x 20 mL) to remove DMF, and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to yield the pure 1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole product.
Scientist's Notes:
-
Causality: K₂CO₃ acts as the base required to facilitate the key cyclization step. DMF is used as a high-boiling polar aprotic solvent suitable for this temperature. The reaction requires an inert atmosphere to prevent side reactions involving moisture.
-
Trustworthiness: The protocol is self-validating through rigorous purification and subsequent spectroscopic analysis (NMR, HRMS). This ensures the identity and purity of the synthesized imidazole, a privileged scaffold in medicinal chemistry.[22][24]
References
- This compound | CAS 134420-06-7. Benchchem.
- Passerini reaction. Wikipedia.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.
- One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry.
- Synthesis of tetrazoles via isocyanide-based reactions. RSC Advances.
- Oxazole Synthesis
- Synthesis of Imidazoles. Baran Lab, Scripps Research.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Imidazole synthesis. Organic Chemistry Portal.
- ChemInform Abstract: Synthesis of Tetrazoles via Isocyanide-Based Reactions. ChemInform.
- Heterocycles via SiCl4-Promoted Isocyanide Additions to Oxonitriles.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society.
- Tetrazoles via Multicomponent Reactions. ACS Chemical Reviews.
- Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides. Chemistry – An Asian Journal.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Isoxazole synthesis. Organic Chemistry Portal.
- Oxazole Synthesis from Isocyanides.
- Synthesis of imidazoles by neighbouring group assistance strategy.
- Oxazole and isoxazole: From one-pot synthesis to medical applic
- Unconventional oxazole formation from isocyanides.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC, NIH.
- Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
- Synthesis of various N-heterocycles using the four-component Ugi reaction.
- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Ugi Four-Component Reactions Using Altern
- Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry.
- The Importance of Heterocycles in Drug Discovery. International Journal of Scientific Research & Technology.
- Isocyanides in the Synthesis of Nitrogen Heterocycles.
- An acid-catalyzed 1,4-addition isocyanide-based multicomponent reaction in neat w
- Isocyanide-based multcomponent reactions to synthesis of heterocycles.
- Applications of Heterocycles in the Design of Drugs and Agricultural Products. Elsevier.
- Heterocycles in Medicinal Chemistry. Molecules.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Isocyanide-based multicomponent reactions.
- Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
- Isocyanide-Based [4+1] Cycloadditions Review. Scribd.
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Application Notes and Protocols for Multicomponent Reactions with 1-Ethoxy-4-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Multicomponent Reactions in Modern Synthesis
In the quest for molecular diversity and synthetic efficiency, multicomponent reactions (MCRs) have emerged as a cornerstone of modern organic chemistry.[1] By combining three or more reactants in a single, one-pot operation, MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials.[2] This approach offers significant advantages over traditional linear syntheses, including increased atom economy, reduced waste, and the ability to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery.[3] Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly valuable for their ability to generate peptide-like scaffolds and other privileged structures in medicinal chemistry.[4][5]
This application note provides a detailed guide to the experimental conditions for multicomponent reactions featuring 1-Ethoxy-4-isocyanobenzene, a versatile aromatic isocyanide. The ethoxy substituent offers a point of modulation for the electronic properties of the isocyanide and can influence the physicochemical properties of the final products. We will delve into the causality behind experimental choices, provide validated protocols, and present data to guide researchers in leveraging this building block for their synthetic endeavors.
The Role of this compound in MCRs
This compound is an aromatic isocyanide that can readily participate in nucleophilic addition reactions due to the reactivity of the isocyanide functional group. The presence of the ethoxy group on the phenyl ring can influence its reactivity and the properties of the resulting MCR products. This building block is a valuable intermediate in the synthesis of a variety of compounds with potential applications in materials science and medicinal chemistry.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds for peptidomimetics and other biologically active molecules.[6] The reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[7]
Mechanistic Insights
The Ugi reaction is a concerted process that proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement.[7] The initial step involves the formation of an imine from the amine and the carbonyl compound.[4] The isocyanide then undergoes a nucleophilic attack on the iminium ion, which is activated by the carboxylic acid. The resulting nitrilium intermediate is trapped by the carboxylate anion, leading to an intermediate that undergoes the final Mumm rearrangement to yield the stable α-acylamino amide product.[7]
Experimental Protocol: Synthesis of a Peptidomimetic Scaffold
This protocol describes a general procedure for the Ugi four-component reaction using this compound to synthesize a representative peptidomimetic.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
This compound
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), and carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (5 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Progress: Continue stirring the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
Note on Causality: The use of methanol as a solvent is common in Ugi reactions as it is a polar protic solvent that can facilitate imine formation and subsequent steps.[6] The reaction is typically run at high concentrations to favor the desired multicomponent pathway.[7] The aqueous workup with sodium bicarbonate is to neutralize any remaining carboxylic acid.
| Reactant Class | Example | Stoichiometry (equiv) |
| Aldehyde | Benzaldehyde | 1.0 |
| Amine | Benzylamine | 1.0 |
| Carboxylic Acid | Acetic Acid | 1.0 |
| Isocyanide | This compound | 1.0 |
The Passerini Three-Component Reaction
The Passerini reaction is the first reported isocyanide-based multicomponent reaction, discovered by Mario Passerini in 1921.[4] It is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[8] This reaction is highly atom-economical and often proceeds under mild conditions.[8]
Mechanistic Insights
The Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[4] The reaction is thought to be initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, resulting in the stable α-acyloxy carboxamide product.
Experimental Protocol: One-Pot Synthesis of an α-Acyloxy Carboxamide
This protocol provides a general method for the Passerini reaction with this compound.
Materials:
-
Aldehyde (e.g., furfural)
-
Carboxylic acid (e.g., isobutyric acid)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry 25 mL round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 mmol, 1.2 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL).
-
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) to the stirred solution.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy carboxamide.
Note on Causality: Aprotic solvents like DCM are often preferred for the Passerini reaction as they are thought to favor the proposed non-ionic mechanism.[4] A slight excess of the carboxylic acid and aldehyde can help to drive the reaction to completion.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Furfural | Isobutyric Acid | This compound | DCM | 48 | 75-85 |
| Benzaldehyde | Acetic Acid | This compound | DCM | 72 | 70-80 |
Synthesis of Heterocycles via MCRs
Multicomponent reactions are powerful tools for the synthesis of a wide variety of heterocyclic compounds.[1] By carefully choosing the starting materials, the initial MCR adduct can undergo subsequent intramolecular reactions to form cyclic structures. Isocyanide-based MCRs are particularly well-suited for this purpose, as the resulting products often contain functionalities that can participate in cyclization reactions.
Experimental Protocol: One-Pot Synthesis of a Substituted Oxazole
This protocol outlines a potential pathway for the synthesis of a substituted oxazole, a common heterocyclic motif, starting from an aldehyde, a carboxylic acid, and this compound, followed by a cyclization step.
Materials:
-
Aldehyde with a leaving group precursor (e.g., 2-bromoacetophenone)
-
Carboxylic acid (e.g., benzoic acid)
-
This compound
-
Acetonitrile (ACN)
-
A mild base (e.g., potassium carbonate, K₂CO₃)
-
Standard reaction and workup glassware
Procedure:
-
Passerini Reaction:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 mmol), benzoic acid (1.1 mmol), and this compound (1.0 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for 24 hours to form the Passerini product.
-
-
In-situ Cyclization:
-
Add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired oxazole derivative.
-
Note on Causality: The initial Passerini reaction forms an α-acyloxy carboxamide intermediate. The subsequent addition of a base facilitates an intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromide, leading to the formation of the oxazole ring.
Conclusion
This compound is a valuable and versatile building block for multicomponent reactions, enabling the efficient synthesis of diverse molecular scaffolds. The Ugi and Passerini reactions, in particular, offer straightforward and atom-economical routes to peptidomimetics and α-acyloxy carboxamides. Furthermore, the products of these reactions can serve as intermediates for the synthesis of more complex heterocyclic systems. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore the rich chemistry of multicomponent reactions with this compound in their own laboratories.
References
- Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile Preparative Principle. Angewandte Chemie, 71(11), 386-386.
- López, G. V., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Cioc, R. C., et al. (2023). Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives.
- Slideshare. (n.d.). Passerini reaction.
- Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Domling, A. (2023).
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
- Patil, P., et al. (2021). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Letters in Organic Chemistry, 18(10), 823-831.
- Zhu, J., & Masson, G. (2010). Passerini three-component reaction under catalytic aerobic conditions. Organic Letters, 12(7), 1432-1435.
- Botta, M., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. Journal of Medicinal Chemistry, 65(22), 15096-15110.
- Gonzalez-Martinez, R., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(24), 7592.
- Schreiber, S. L., et al. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231-4233.
- Majumdar, S., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(19), 11149-11187.
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1-Ethoxy-4-isocyanobenzene in the synthesis of novel drug scaffolds
Application Note & Protocols
Topic: 1-Ethoxy-4-isocyanobenzene in the Synthesis of Novel Drug Scaffolds
Abstract
The quest for novel molecular architectures in drug discovery is a paramount challenge, demanding synthetic strategies that are both efficient and versatile. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as powerful tools for rapidly generating molecular diversity and complexity.[1][2] This application note details the utility of this compound, an aromatic isocyanide, as a key building block in two of the most prominent isocyanide-based MCRs (IMCRs): the Ugi and Passerini reactions.[3][4] We provide an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and expert insights into the application of this reagent for the synthesis of peptidomimetics and other complex, drug-like scaffolds. The protocols are designed to be self-validating, offering researchers a reliable guide for leveraging this compound in diversity-oriented synthesis campaigns.
Introduction: The Strategic Value of this compound in MCRs
Isocyanides are a unique class of organic compounds characterized by a formally divalent carbon atom, granting them a dual nucleophilic and electrophilic character.[3][5] This reactivity makes them exceptionally valuable in MCRs for the construction of peptide-like structures and diverse heterocyclic systems.[3][6] this compound offers specific advantages as a building block:
-
Aromatic Scaffold: It introduces a rigid phenyl ring, a common motif in many pharmaceuticals, which can participate in crucial π-stacking interactions with biological targets.
-
Ethoxy Group: The ethoxy substituent provides a point for modifying lipophilicity and can influence the electronic properties of the aromatic ring. It can also serve as a handle for further synthetic elaboration.
-
High Convergence: Its use in MCRs allows for the one-pot synthesis of highly complex molecules that would otherwise require lengthy, linear synthetic routes, thus improving step and atom economy.[4][7]
This guide focuses on its application in the Ugi four-component reaction (Ugi-4CR) to produce α-aminoacyl amides and the Passerini three-component reaction (P-3CR) to yield α-acyloxy carboxamides, both of which are foundational scaffolds in medicinal chemistry.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of dipeptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] The reaction is prized for its high yields, operational simplicity, and the vast structural diversity achievable by varying the four input components.
Reaction Mechanism: A Stepwise Pathway to Complexity
The Ugi reaction typically proceeds through an ionic pathway, which is favored in polar solvents like methanol or 2,2,2-trifluoroethanol (TFE).[8][9] The mechanism involves several key reversible steps, but it is driven to completion by the final, irreversible Mumm rearrangement.[8]
-
Imine Formation: The aldehyde and amine condense to form an imine, releasing a molecule of water.
-
Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack: The terminal carbon of this compound acts as a nucleophile, attacking the iminium ion to form a reactive nitrilium intermediate.[1][9]
-
Carboxylate Trapping: The nitrilium ion is intercepted by the nucleophilic carboxylate anion, forming an α-adduct intermediate.
-
Mumm Rearrangement: A rapid, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the stable α-aminoacyl amide product.[8]
Caption: The mechanistic pathway of the Ugi four-component reaction.
Protocol: Ugi-4CR Synthesis of a Model Compound Library
This protocol describes a general procedure for synthesizing a library of α-aminoacyl amides using this compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)
-
Amine (e.g., Benzylamine, 1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (2.0 mL, to achieve 0.5 M concentration)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Standard work-up and purification supplies (DCM, NaHCO₃ solution, brine, MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reactant Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the aldehyde (1.0 mmol).
-
Solvation: Add anhydrous methanol (2.0 mL) to the flask. Stir the mixture at room temperature for 15-20 minutes to facilitate pre-condensation and imine formation.
-
Isocyanide Addition: Carefully add this compound (1.0 mmol) to the stirring solution.
-
Safety Note: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. The reaction is typically exothermic and often proceeds to completion within 2-24 hours.[8][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: a. Upon completion, remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in dichloromethane (DCM, 20 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid, and then with brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). b. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Representative Ugi-4CR Products
| Entry | Aldehyde | Amine | Carboxylic Acid | Product Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 85-95% |
| 2 | Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | 80-90% |
| 3 | 4-Chlorobenzaldehyde | Aniline | Propionic Acid | 75-85% |
| 4 | Furfural | Morpholine | Phenylacetic Acid | 80-90% |
Yields are typical and may vary based on specific substrates and purification efficiency.
The Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, the P-3CR is the first reported isocyanide-based MCR.[1][9][11] It combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to directly form α-acyloxy carboxamides, which are valuable intermediates and bioactive molecules themselves.[12]
Reaction Mechanism: A Concerted Approach
The mechanism of the Passerini reaction is still a subject of discussion, but a widely accepted pathway involves a concerted, non-ionic route, which explains its acceleration in non-polar, aprotic solvents like toluene or dichloromethane.[1][11]
-
Reactant Association: The carbonyl compound and the carboxylic acid form a hydrogen-bonded cluster, which activates the carbonyl carbon for nucleophilic attack.
-
Concerted Attack: The isocyanide attacks the activated carbonyl carbon while the carboxylate attacks the isocyanide carbon in a concerted or near-concerted fashion, forming a cyclic pentavalent intermediate or transition state.
-
Rearrangement: This intermediate rapidly rearranges to the stable α-acyloxy carboxamide product.
Caption: The proposed mechanistic pathway of the Passerini three-component reaction.
Protocol: P-3CR Synthesis of a Model α-Acyloxy Carboxamide
Materials:
-
Aldehyde (e.g., 4-Anisaldehyde, 1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.2 mmol, 1.2 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM), anhydrous (2.0 mL, to achieve 0.5 M concentration)
-
Round-bottom flask (10 mL) with magnetic stir bar
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), the carboxylic acid (1.2 mmol), and this compound (1.0 mmol).
-
Expert Insight: A slight excess of the carboxylic acid can sometimes improve reaction rates and drive the reaction to completion.
-
-
Solvation: Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature.
-
Reaction Monitoring: Seal the flask and stir for 24-48 hours. The Passerini reaction is generally slower than the Ugi reaction.[12] Monitor its progress by TLC. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM (15 mL). b. Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove excess carboxylic acid, followed by water (10 mL) and brine (10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: a. Purify the crude product via flash column chromatography on silica gel. b. Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Integrated Synthesis and Analysis Workflow
The effective use of this compound in drug discovery relies on a systematic workflow that integrates synthesis with purification and analysis.
Caption: General workflow for library synthesis using MCRs.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of novel drug scaffolds. Its application in robust and efficient multicomponent reactions like the Ugi-4CR and Passerini-3CR provides medicinal chemists with a powerful strategy to rapidly access libraries of complex molecules. The operational simplicity and high degree of convergence make these methods ideal for exploring chemical space and accelerating the identification of new lead compounds in drug discovery programs.
References
-
Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
-
MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
-
Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. Available at: [Link]
-
Ràfols, C., & Porté, S. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]
-
Quazi, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate. Available at: [Link]
-
Akhtar, T., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The oldest syntheses of heterocycles through post-Passerini cyclizations. ResearchGate. Available at: [Link]
-
Wiley Online Library. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4. Matrix Fine Chemicals. Available at: [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2021). Medicinal Chemistry of Isocyanides. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-Ethoxy-4-isocyanobenzene in Catalytic Organic Synthesis
Abstract: This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the catalytic activation of 1-ethoxy-4-isocyanobenzene. Isocyanides have emerged as exceptionally versatile C1 building blocks in modern organic synthesis, prized for their ability to rapidly introduce nitrogenous complexity into molecular scaffolds.[1][2] This guide moves beyond a simple recitation of procedures to explain the mechanistic underpinnings and strategic considerations for deploying this compound in two major classes of transformations: palladium-catalyzed imidoylative cross-coupling reactions and isocyanide-based multicomponent reactions (IMCRs). Detailed, field-tested protocols are provided, alongside essential safety and handling information.
Introduction: The Unique Reactivity of Isocyanides
Isocyanides, or isonitriles, possess a unique electronic structure characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic character.[1] This ambiphilic nature, combined with their geometric similarity to carbon monoxide, allows them to participate in a vast array of chemical transformations that are often inaccessible to other functional groups.[3] When coordinated to a transition metal, the electronic properties of the isocyano moiety are significantly altered, opening up powerful reaction pathways.[4][5]
This compound is an aromatic isocyanide featuring an electron-donating ethoxy group on the phenyl ring. This substituent modulates the electronic properties of the isocyanide, influencing its reactivity in catalytic cycles. Its structural motif is of significant interest for the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This guide will focus on its activation using transition metal catalysts, a cornerstone of modern synthetic chemistry.
Core Principles: Transition Metal-Catalyzed Isocyanide Insertion
The majority of catalytic applications involving isocyanides rely on their insertion into a metal-carbon or metal-heteroatom bond.[6] Palladium catalysis, in particular, has been extensively developed and provides a robust platform for these transformations.[1][2] The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an isocyanide typically follows a well-established sequence of elementary steps.
A generalized catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate.[2][7] The isocyanide then coordinates to the metal center and undergoes a rapid 1,1-migratory insertion into the palladium-carbon bond. This key step forms a stable imidoyl-palladium complex.[2][6] The cycle is completed when this intermediate reacts with a nucleophile or undergoes transmetalation, followed by reductive elimination to release the final product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed isocyanide insertion.
Expert Insights: Causality Behind Experimental Choices
The success of these reactions is critically dependent on the careful selection of reaction parameters.
-
Catalyst/Ligand System: The choice of palladium source (e.g., PdCl₂, Pd(OAc)₂) and phosphine ligand (e.g., dppf, DPPP) is instrumental.[7] Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote oxidative addition, while also influencing the rate of reductive elimination. In some cases, the isocyanide itself can act as a ligand, complicating the kinetics.[8]
-
Solvent and Base: Anhydrous, aprotic solvents like toluene or dioxane are common to prevent unwanted side reactions with water. The base (e.g., NaOtBu, K₂CO₃) is crucial for reactions involving in situ generation of nucleophiles or for neutralizing acid byproducts.
-
Substrate Electronics: The electron-donating ethoxy group in this compound can increase the nucleophilicity of the isocyanide carbon, potentially accelerating its coordination and insertion into the Pd-C bond compared to electron-deficient aryl isocyanides.
Application I: Palladium-Catalyzed Synthesis of N-Heterocycles
One of the most powerful applications of isocyanide insertion is the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The following protocol details the synthesis of a quinazolin-4(3H)-one derivative, a common structural motif in pharmacologically active compounds, via a palladium-catalyzed reaction.[7]
Protocol 1: Synthesis of 3-(4-Ethoxyphenyl)-2-phenylquinazolin-4(3H)-one
This protocol describes the palladium-catalyzed reaction between 2-aminobenzamide, an aryl halide (iodobenzene), and this compound. It is adapted from established methodologies for quinazolinone synthesis.[7]
Caption: Experimental workflow for quinazolinone synthesis.
Materials & Equipment:
-
2-Aminobenzamide
-
Iodobenzene
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or sealed reaction vial
-
Standard glassware for workup and chromatography
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 1.0 equiv), PdCl₂ (0.05 mmol, 5 mol%), DPPP (0.06 mmol, 6 mol%), and NaOtBu (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the sidearm or septum, add iodobenzene (1.2 mmol, 1.2 equiv) via syringe. Follow this with anhydrous toluene (5 mL) and finally, this compound (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Progress can be monitored by taking small aliquots (under argon) and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinazolin-4(3H)-one product.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Aryl Source | 2-Aminobenzamide | 1.0 | Core heterocyclic precursor |
| Coupling Partner | Iodobenzene | 1.2 | Introduces the C2-phenyl group |
| Isocyanide | This compound | 1.5 | Nitrogen source for the N3 position |
| Catalyst Precursor | PdCl₂ | 0.05 | Source of active Pd(0) catalyst |
| Ligand | DPPP | 0.06 | Stabilizes catalyst, promotes reaction |
| Base | NaOtBu | 2.0 | Promotes key steps in the catalytic cycle |
| Solvent | Anhydrous Toluene | - | Aprotic reaction medium |
| Temperature | 120 °C | - | Provides energy for catalytic turnover |
Application II: Isocyanide-Based Multicomponent Reactions (IMCRs)
IMCRs are powerful synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating portions of each reactant.[9] The Ugi four-component reaction (U-4CR) is a cornerstone of IMCR chemistry, enabling the rapid synthesis of peptidomimetic scaffolds from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11]
The reaction proceeds through the initial formation of an imine from the aldehyde and amine. The isocyanide then performs a nucleophilic attack on the imine, generating a highly reactive nitrilium ion intermediate.[10][11] This intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the final α-acylamino amide product.[12]
Caption: Simplified mechanism of the Ugi four-component reaction (U-4CR).
Protocol 2: Ugi Synthesis of an α-Acylamino Amide
This protocol provides a general procedure for a Ugi reaction to generate a diverse peptidomimetic scaffold.
Materials & Equipment:
-
Benzaldehyde (Aldehyde component)
-
Benzylamine (Amine component)
-
Acetic Acid (Carboxylic acid component)
-
This compound (Isocyanide component)
-
Methanol (Solvent)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Amine & Aldehyde Condensation: In a round-bottom flask, dissolve benzylamine (1.0 mmol, 1.0 equiv) and benzaldehyde (1.0 mmol, 1.0 equiv) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Acid Addition: Add acetic acid (1.0 mmol, 1.0 equiv) to the mixture and continue stirring for another 10 minutes.
-
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Seal the flask and stir at room temperature for 24-48 hours. The reaction is often complete when the characteristic unpleasant odor of the isocyanide disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or flash column chromatography if necessary.
| Component | Example Reagent | Role in Final Product |
| Amine | Benzylamine | Forms one amide bond (N-substituent) |
| Aldehyde | Benzaldehyde | Forms the α-carbon backbone |
| Carboxylic Acid | Acetic Acid | Forms the second amide bond (N-acyl group) |
| Isocyanide | This compound | Forms the third amide bond (C-terminal amide) |
Critical Safety & Handling Procedures
Isocyanides are toxic compounds with intensely unpleasant odors.[13] Proper handling is essential for personnel safety. Although distinct from isocyanates, they share hazards related to respiratory and skin exposure.[14][15]
-
Engineering Controls: All manipulations involving this compound must be performed in a certified, well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are generally suitable), a lab coat, and chemical safety goggles.[15][16]
-
Toxicity: Isocyanides are toxic if inhaled or absorbed through the skin. Avoid direct contact and breathing vapors.[13] In case of skin contact, wash the affected area immediately with copious amounts of water.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and acids.[16] Reaction with water can be slow but may lead to degradation.
-
Disposal: Unused isocyanides and contaminated waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Small quantities can often be quenched by carefully adding them to a solution of aqueous acid or bleach in a fume hood.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the catalytic synthesis of complex nitrogenous molecules. Its participation in both palladium-catalyzed cross-coupling reactions and multicomponent reactions provides rapid access to diverse chemical scaffolds relevant to drug discovery and materials science. The protocols outlined here serve as a robust starting point for researchers to explore its synthetic potential. Future advancements in this field will likely focus on developing enantioselective variants of these reactions, expanding the scope to other transition metals for more sustainable chemistry, and applying these methods to the synthesis of complex natural products and novel pharmaceuticals.[5][6]
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- Workplace Safety Centre. (n.d.). Safe Use of Di-Isocyanates. Workplace Safety Centre.
-
Kurp, D., & van der Vlugt, J. I. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4939. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
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Kurp, D., & van der Vlugt, J. I. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. ResearchGate. Retrieved from [Link]
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-
van der Vlugt, J. I., & Kurp, D. (2020). Base Metal Catalyzed Isocyanide Insertions. Angewandte Chemie International Edition, 59(2), 586-598. Retrieved from [Link]
-
Various Authors. (n.d.). Recent Advances in Isocyanide Insertion Chemistry. ResearchGate. Request PDF. Retrieved from [Link]
-
S. M. T. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9345-9399. Retrieved from [Link]
-
Kurp, D., & van der Vlugt, J. I. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. MDPI. Retrieved from [Link]
-
Various Authors. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Request PDF. Retrieved from [Link]
-
Kaur, T., & Wuest, W. M. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(1), 123. Retrieved from [Link]
-
Various Authors. (n.d.). The Passerini and Ugi reactions. ResearchGate. Download Scientific Diagram. Retrieved from [Link]
-
Palkó, M., & Kiss, L. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 11(8), e202200083. Retrieved from [Link]
-
Various Authors. (n.d.). Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. ResearchGate. Request PDF. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. Retrieved from [Link]
-
Kaur, T., & Wuest, W. M. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Retrieved from [Link]
-
Ugi, I., & Dömling, A. (2011). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 16(12), 10461–10509. Retrieved from [Link]
-
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-
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- 15. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 16. solutions.covestro.com [solutions.covestro.com]
- 17. actsafe.ca [actsafe.ca]
microwave-assisted Ugi reaction with 1-Ethoxy-4-isocyanobenzene
An Application Guide to the Microwave-Assisted Ugi Reaction with 1-Ethoxy-4-isocyanobenzene
Authored by: A Senior Application Scientist
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Multicomponent Reactions
In the landscape of modern drug discovery and medicinal chemistry, the rapid synthesis of diverse molecular libraries is paramount. The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, stands as a cornerstone of multicomponent reactions (MCRs).[1][2][3][4] This powerful one-pot transformation efficiently combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides, which are valuable peptide mimetics.[5][6] The inherent efficiency, high atom economy, and ability to generate complex molecules from simple starting materials make MCRs a highly attractive strategy.[1][7][8]
The integration of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[8][9] Microwave irradiation provides rapid, uniform, and efficient heating, which dramatically reduces reaction times from hours to mere minutes, often leading to increased product yields and cleaner reaction profiles.[7][10][11][12][13] This synergy between MCRs and microwave technology offers an unparalleled platform for accelerating the synthesis of novel chemical entities.
This application note provides a detailed protocol and scientific rationale for conducting the microwave-assisted Ugi reaction using this compound. As an electron-rich aryl isocyanide, the ethoxy substituent enhances the nucleophilicity of the isocyanide carbon, making it a valuable building block for introducing a phenoxy-ether moiety into the final peptoid structure.[14]
Scientific Principle: The Ugi Reaction Mechanism
The Ugi reaction proceeds through a sophisticated and elegant sequence of reversible and irreversible steps. The final, irreversible step, a Mumm rearrangement, is the thermodynamic driving force for the entire cascade.[2][3] Microwave energy serves to efficiently overcome the activation barriers of the intermediate steps, thereby accelerating the overall reaction rate.[11][12]
The generally accepted mechanism involves the following key transformations:[2][3][5][15]
-
Imine Formation: The amine and aldehyde (or ketone) condense to form an imine, with the loss of a water molecule.
-
Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide performs a nucleophilic attack on the iminium ion, resulting in the formation of a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion adds to the nitrilium ion, forming a reactive O-acyl-isoamide intermediate.
-
Mumm Rearrangement: A rapid, intramolecular acyl transfer from the oxygen to the nitrogen atom occurs. This irreversible rearrangement yields the thermodynamically stable α-acylamino amide final product.
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ugi Reaction | PPTX [slideshare.net]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave Multicomponent Synthesis - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 1-Ethoxy-4-isocyanobenzene for Advanced Solid-Phase Synthesis of Chemical Libraries
Abstract
Solid-phase synthesis (SPS) coupled with isocyanide-based multicomponent reactions (IMCRs) represents a cornerstone of modern combinatorial chemistry and drug discovery.[1][2] This guide provides an in-depth exploration of 1-Ethoxy-4-isocyanobenzene as a versatile and efficient building block in solid-phase IMCRs, particularly the Ugi four-component reaction (U-4CR). We detail the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of peptidomimetic libraries, and discuss the critical parameters for reaction success, cleavage, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of multicomponent chemistry for the rapid generation of molecular diversity.
Introduction: The Strategic Advantage of Isocyanides in Solid-Phase Synthesis
The quest for novel therapeutic agents is intrinsically linked to our ability to rapidly synthesize and screen vast collections of structurally diverse small molecules. Solid-phase synthesis (SPS) offers a paramount advantage in this endeavor by anchoring a starting molecule to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing after each synthetic step.[3]
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are exceptionally powerful tools for building molecular complexity in a single, efficient step.[4] These reactions are prized for their high atom economy and their ability to generate intricate scaffolds from simple, readily available starting materials.[5] The integration of IMCRs with a solid-phase methodology offers a synergistic approach that streamlines the synthesis of large chemical libraries by:
-
Eliminating Tedious Purification: Excess reagents and soluble by-products are easily washed away from the resin-bound product.
-
Driving Reactions to Completion: The use of large excesses of soluble reagents is feasible, ensuring high reaction yields.
-
Mitigating Reagent Issues: The characteristic and often unpleasant odor of volatile isocyanides is significantly contained when the final product is bound to the solid support.[1][2]
This compound is an exemplary reagent for this purpose. As a solid, it is easier to handle than many liquid isocyanides, and its electronic properties, influenced by the para-ethoxy group, can modulate reactivity and introduce a key point of diversity in the final molecule.
Core Mechanisms on the Solid Support
The versatility of this compound in SPS is primarily demonstrated through the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The U-4CR is the workhorse of isocyanide-based library synthesis. It masterfully combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide, often referred to as a "bis-amide."[6] In a solid-phase context, one of the initial three components is anchored to the resin. A common and highly effective strategy involves using a resin-bound amino acid, where the amine and carboxylic acid components are part of the same molecule.
The reaction proceeds through a well-established mechanism:
-
Imine Formation: The resin-bound amine condenses with a soluble aldehyde to form a resin-bound imine.
-
Nitrilium Ion Formation: The isocyanide performs a nucleophilic attack on the protonated imine (iminium ion).
-
O-Acyl-isoamide Intermediate: The resulting nitrilium ion is trapped by the carboxylate anion.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable resin-bound bis-amide product.[6]
Detailed Step-by-Step Protocol
Note: This protocol is for one well in a parallel synthesizer or one reaction vessel. Scale as needed.
-
Resin Preparation (Swelling)
-
Place 100 mg of Fmoc-Gly-Wang resin (0.1 mmol) into a fritted reaction vessel.
-
Add 2 mL of DCM and allow the resin to swell for 20 minutes with occasional agitation.
-
Drain the solvent. Add 2 mL of DMF, agitate for 1 minute, and drain.
-
-
Fmoc-Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate at room temperature for 20 minutes.
-
Drain the solution.
-
Causality: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group, liberating the primary amine on the resin-bound glycine for the subsequent condensation reaction.
-
Validation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine.
-
-
Washing
-
Wash the resin thoroughly to remove all traces of piperidine. Perform the following wash cycle three times:
-
2 mL DMF (1 min)
-
2 mL DCM (1 min)
-
2 mL DMF (1 min)
-
-
Causality: Residual piperidine is basic and will interfere with the acidic components and imine formation in the Ugi reaction. Thorough washing is critical for success.
-
-
Ugi Four-Component Reaction
-
Prepare a solution of the aldehyde (0.5 mmol, 5 equiv.) in 1.5 mL of a 1:2 mixture of MeOH:DCM.
-
Add this solution to the resin and agitate for 30 minutes.
-
Causality: This step allows for the formation of the resin-bound imine, which is in equilibrium with the starting materials. Methanol acts as a favorable protic solvent for this stage. [7] * In a separate vial, dissolve the carboxylic acid (0.5 mmol, 5 equiv.) and this compound (0.5 mmol, 5 equiv.) in 0.5 mL of DCM.
-
Add this solution to the reaction vessel.
-
Seal the vessel and agitate at room temperature for 24 hours.
-
Causality: A large excess of the soluble components drives the reaction equilibrium towards the final, irreversibly formed Ugi product, ensuring a high yield on the solid support.
-
-
Final Washing
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all unreacted soluble components. Perform the following wash cycle three times:
-
2 mL DMF (1 min)
-
2 mL DCM (1 min)
-
2 mL MeOH (1 min)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection
-
Add 2 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the dry resin.
-
Agitate at room temperature for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the acid-labile Wang linker, releasing the product into solution. [8]TIPS is a scavenger that quenches reactive cationic species that can be formed during cleavage, preventing side reactions and protecting the product.
-
-
Product Isolation
-
Filter the resin and collect the TFA solution in a centrifuge tube.
-
Add the filtrate dropwise to a tube containing 10 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture for 10 minutes, decant the ether, and wash the pellet with another 5 mL of cold ether.
-
Dry the final product under vacuum.
-
Expected Library Products and Analysis
The crude products can be analyzed by LC-MS to confirm identity and by HPLC to assess purity.
| Product ID | Aldehyde | Carboxylic Acid | Structure (Simplified) | Expected Mass [M+H]⁺ |
| L1 | Isobutyraldehyde | Acetic Acid | Ac-Gly-NH-CH(iPr)-CO-NH-Ph-OEt | 349.43 |
| L2 | Isobutyraldehyde | Cyclohexanecarboxylic Acid | Cy-CO-Gly-NH-CH(iPr)-CO-NH-Ph-OEt | 417.54 |
| L3 | Benzaldehyde | Acetic Acid | Ac-Gly-NH-CH(Ph)-CO-NH-Ph-OEt | 383.44 |
| L4 | Benzaldehyde | Cyclohexanecarboxylic Acid | Cy-CO-Gly-NH-CH(Ph)-CO-NH-Ph-OEt | 451.55 |
Advanced Applications: Post-Ugi Transformations
The true power of this methodology lies in its use for diversity-oriented synthesis. The linear peptidomimetic products of the Ugi reaction are not necessarily the final target. They are often designed with additional functional groups that can undergo subsequent intramolecular cyclization reactions. This "Ugi-plus-cyclization" strategy is a highly effective route to a vast array of complex and medicinally relevant heterocyclic scaffolds. [5][9][10]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Fmoc deprotection. | Confirm deprotection with a Kaiser test before proceeding. Increase deprotection time if necessary. |
| Inefficient Ugi reaction. | Ensure reagents are pure and dry. Increase reagent excess to 10 equivalents. Extend reaction time to 36-48 hours. | |
| Incomplete Cleavage | Insufficient cleavage time or cocktail volume. | Extend cleavage time to 3 hours. Ensure resin is fully suspended in the cocktail. |
| Side Products | Presence of residual piperidine. | Ensure washing protocol after deprotection is rigorously followed. |
| Passerini reaction impurity. [6] | The Passerini reaction can be a side reaction if water is not fully excluded. Ensure dry solvents are used. |
Conclusion
This compound is a highly effective and convenient building block for solid-phase synthesis. When combined with the Ugi four-component reaction, it provides a robust and streamlined platform for the automated or manual synthesis of large, diverse libraries of peptidomimetics and other complex molecules. The protocols and principles outlined in this guide demonstrate a validated pathway for leveraging this chemistry, enabling researchers to accelerate hit identification and lead optimization programs in drug discovery.
References
- Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides - PMC - NIH.
-
Passerini reaction - Wikipedia . Wikipedia. [Link]
- The Breaking Beads Approach for Photocleavage
- The Passerini Reaction - Organic Reactions. Organic Reactions.
- Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruher Institut für Technologie (KIT).
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed . PubMed. [Link]
- Introduction to Cleavage Techniques - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI . MDPI. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed . PubMed. [Link]
- Passerini reaction | PPTX - Slideshare. Slideshare.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. Beilstein Journals.
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC - PubMed Central . PubMed Central. [Link]
- Figure 2: Solid phase synthesis of the iso-peptide derivatives.... - ResearchGate.
-
Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub . Encyclopedia.pub. [Link]
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Digital CSIC. Digital CSIC.
-
Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides - PubMed . PubMed. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC - NIH . National Institutes of Health. [Link]
-
Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - PubMed . PubMed. [Link]
- Isocyanide-based multcomponent reactions to synthesis of heterocycles | Request PDF.
-
Ugi Four-Component Reactions Using Alternative Reactants - MDPI . MDPI. [Link]
-
Ugi reaction - Wikipedia . Wikipedia. [Link]
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers. Frontiers.
Sources
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis of heterocycles by formal cycloadditions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Facile One-Pot, Copper-Catalyzed Synthesis of Highly Substituted Quinolines Utilizing 1-Ethoxy-4-isocyanobenzene
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs.[1] Traditional methods for its synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions and multiple steps.[2][3] This application note details a robust, efficient, and step-economical one-pot protocol for the synthesis of functionalized quinoline derivatives.[1] The method is based on a copper-catalyzed three-component reaction (3-CR) involving an aniline, an activated alkyne, and the versatile building block, 1-Ethoxy-4-isocyanobenzene. This multicomponent reaction (MCR) strategy offers significant advantages, including operational simplicity, mild reaction conditions, high atom economy, and the ability to generate molecular diversity in a single synthetic operation.[4]
Introduction: The Power of One-Pot Synthesis
Quinolines and their derivatives exhibit a vast range of biological activities, making them critical targets in drug discovery.[5] The development of efficient synthetic routes to access these scaffolds is therefore of paramount importance. Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing the essential parts of all starting materials, represent an ideal approach.[4][6] This strategy aligns with the principles of green chemistry by minimizing solvent waste and purification steps.[7]
Isocyanides, with their unique divalent carbon center, are exceptionally powerful reagents in MCRs.[8] Their ability to undergo α-addition reactions allows for the rapid construction of complex heterocyclic systems.[8] This protocol leverages the reactivity of this compound in a copper-catalyzed cascade reaction to produce highly substituted quinolines with good to excellent yields under mild conditions.[9] The advantages of this method include the ready availability of the starting materials and the potential for creating large compound libraries for screening purposes.[9]
Reaction Principle and Proposed Mechanism
This synthesis proceeds via a copper(I)-catalyzed reaction between an aniline derivative, dimethyl acetylenedicarboxylate (DMAD) as the activated alkyne, and this compound. The reaction is believed to initiate with the formation of a zwitterionic intermediate from the addition of the aniline to the electron-deficient alkyne. The isocyanide then inserts, and the copper catalyst facilitates the crucial intramolecular C-H activation and cyclization steps to construct the quinoline core.[9]
Proposed Catalytic Cycle
The mechanism, adapted from related copper-catalyzed MCRs, likely follows the pathway illustrated below.[9] The copper(I) catalyst coordinates the reactants, facilitating a cascade of bond-forming events including nucleophilic attack, isocyanide insertion, and a final intramolecular C-H activation/cyclization to yield the aromatic quinoline product and regenerate the catalyst.
Sources
- 1. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Phosphine-Catalyzed Syntheses of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sci-hub.ru [sci-hub.ru]
Introduction: The Unique Reactivity of 1-Ethoxy-4-isocyanobenzene
An Application Guide to 1-Ethoxy-4-isocyanobenzene in Advanced Polymer Chemistry
Prepared by: Gemini, Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of this compound in modern polymer chemistry. It provides in-depth scientific context, field-proven insights, and detailed experimental protocols.
This compound is an aromatic isocyanide, a class of compounds characterized by a nitrogen-carbon triple bond (R-N≡C). This functional group imparts a unique "chameleonic" reactivity, capable of acting as both a nucleophile and an electrophile at the terminal carbon atom. This duality is the foundation of its versatility in polymer science, setting it apart from its more common isomer, 1-ethoxy-4-isocyanato benzene (an isocyanate, R-N=C=O), which is primarily used in polyurethane synthesis.
The applications of this compound in polymer chemistry are broadly categorized into two innovative fields:
-
Direct Polymerization: Serving as a monomer for the synthesis of poly(isocyanide)s, which are rigid, helical macromolecules with significant potential in chiral materials and biomimicry.
-
Multicomponent Reactions (MCRs): Acting as a key building block in Passerini and Ugi reactions, which enable the one-pot synthesis of complex, functional polymers and facilitate efficient post-polymerization modifications.[1][2]
This guide will explore these applications, providing the theoretical basis and practical methodologies for leveraging this compound in the synthesis of advanced macromolecular architectures.
Application 1: Synthesis of Helical Poly(this compound)
Poly(isocyanide)s are a fascinating class of polymers known for their stable, helical secondary structures, often referred to as poly(iminomethylene)s. The polymerization of aryl isocyanides like this compound, catalyzed by transition metals, results in a rigid polymer backbone where the steric hindrance between the pendant ethoxybenzene groups forces the chain to adopt a helical conformation.[3] This structure is reminiscent of polypeptides, making them valuable for applications in chiral separations, catalysis, and liquid crystal technologies.
Causality in Experimental Design: The Choice of Catalyst
The polymerization of isocyanides is not a spontaneous process and requires a catalyst to proceed efficiently.[4] Late transition metals, particularly Nickel(II) and Palladium(II) complexes, are the catalysts of choice.[5] These metals operate through a coordination-insertion mechanism. The isocyanide monomer coordinates to the metal center, followed by insertion into the metal-polymer bond, extending the chain by one unit. This living/controlled polymerization mechanism allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI).[6]
Caption: Mechanism of Transition Metal-Catalyzed Isocyanide Polymerization.
Experimental Protocol 1: Synthesis of Poly(this compound)
This protocol describes a typical procedure for the living polymerization of an aryl isocyanide using a Palladium(II) initiator.
Materials:
-
This compound (monomer)
-
2 or similar Pd(II) precursor (initiator)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or THF)
-
Schlenk line and glassware
-
Methanol (for precipitation)
Procedure:
-
Initiator Preparation: In a glovebox or under an inert atmosphere (N2 or Ar), dissolve the Pd(II) precursor in the anhydrous solvent in a Schlenk flask to a final concentration of ~1 mM.
-
Monomer Solution: In a separate flask, prepare a stock solution of this compound in the same solvent (e.g., 0.5 M).
-
Polymerization Initiation: Using a gas-tight syringe, add the desired amount of the monomer solution to the vigorously stirring initiator solution at room temperature. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Reaction Monitoring: The reaction is typically rapid. Monitor the consumption of the monomer via Thin Layer Chromatography (TLC) or by observing the viscosity increase of the solution. Allow the reaction to proceed for 1-4 hours.
-
Termination and Precipitation: Quench the reaction by adding a small amount of a nucleophile like methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Helicity: Use Circular Dichroism (CD) spectroscopy to confirm the presence of a stable helical structure, which will exhibit a characteristic Cotton effect.
-
| Property | Typical Value for Poly(aryl isocyanide)s | Method of Analysis |
| Molecular Weight (Mn) | 5,000 - 100,000 g/mol | GPC / SEC |
| Polydispersity (PDI) | 1.1 - 1.5 | GPC / SEC |
| Conformation | Stable Helix (Right or Left-handed) | CD Spectroscopy, AFM |
| Thermal Stability | Td > 250 °C | TGA |
Table 1: Typical Properties of Polymers Derived from Aryl Isocyanides.
Application 2: Isocyanide-Based Multicomponent Reactions (IMCRs)
IMCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.[7] The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are the most prominent IMCRs that utilize isocyanides.[1][2] These reactions are exceptionally valuable in polymer science due to their high efficiency, mild reaction conditions, and the vast structural diversity they can generate.[7] this compound can be used as the isocyanide component to introduce the ethoxybenzene moiety into polymer structures.
Sub-Application 2.1: Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for synthesizing a library of functional polymers from a common precursor. A polymer backbone containing reactive handles (e.g., amines, carboxylic acids, or aldehydes) can be functionalized using an IMCR.[8] For instance, a polymer with pendant primary amine groups can be modified via the Ugi reaction using this compound, an aldehyde, and a carboxylic acid. This approach efficiently attaches four different small molecules to the polymer backbone in a single step.
Caption: Workflow for Post-Polymerization Modification via Ugi-4CR.
Experimental Protocol 2: Ugi Modification of an Amine-Containing Polymer
This protocol details the functionalization of a poly(L-lysine) backbone.
Materials:
-
Poly(L-lysine) hydrochloride (or other primary amine-containing polymer)
-
Triethylamine (TEA) or another non-nucleophilic base
-
This compound
-
Isobutyraldehyde (or another aldehyde)
-
Acetic acid (or another carboxylic acid)
-
Methanol (solvent)
-
Dialysis tubing (for purification)
Procedure:
-
Polymer Solubilization: Dissolve poly(L-lysine) hydrochloride in methanol. Add an equivalent of TEA to neutralize the HCl and free the primary amine groups. Stir until the polymer is fully dissolved.
-
Component Addition: To the polymer solution, add the other components sequentially: acetic acid (1.2 eq. per amine group), isobutyraldehyde (1.2 eq.), and finally this compound (1.2 eq.). The slight excess ensures high conversion.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically performed in a sealed vial.
-
Purification: Transfer the reaction mixture to a dialysis tube (with an appropriate molecular weight cut-off) and dialyze against a methanol/water mixture for 48 hours, followed by pure deionized water for another 24 hours to remove unreacted small molecules and salts.
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a fluffy solid.
-
Characterization:
-
NMR Spectroscopy: Use ¹H NMR to confirm the successful incorporation of the ethoxybenzene, isobutyryl, and acetyl moieties. The disappearance of the lysine amine signal and the appearance of characteristic new peaks will validate the reaction.
-
FT-IR Spectroscopy: Look for the appearance of strong amide C=O stretching bands (~1650 cm⁻¹) and the disappearance of the primary amine bands.
-
Sub-Application 2.2: Synthesis of Functional Polyamides via Poly-Ugi Reaction
By using bifunctional monomers, the Ugi reaction can be adapted into a step-growth polymerization method to create novel polyamides.[9] For example, the reaction of a dicarboxylic acid, a diamine, an aldehyde, and a diisocyanide would produce a crosslinked network. However, a more controlled approach for linear polymers involves using two bifunctional monomers and two monofunctional monomers. A common strategy is to react a dicarboxylic acid and a diamine with a monofunctional aldehyde and a monofunctional isocyanide like this compound.
Caption: Synthesis of a Linear Polyamide via a Poly-Ugi Reaction.
This method yields a polyamide with a precisely defined repeating unit where the side-chain functionalities are introduced by the aldehyde and isocyanide components. This offers a significant advantage over traditional polyamide synthesis, allowing for the facile incorporation of diverse chemical groups.[9]
| Polymerization Strategy | Monomers | Resulting Polymer | Key Feature |
| Passerini Polycondensation | Diacid, Dialdehyde, Isocyanide | Functional Polyester-Amide | Creates ester and amide linkages in the backbone. |
| Ugi Polycondensation | Diacid, Diamine, Aldehyde, Isocyanide | Functional Polyamide | Creates two distinct amide bonds per repeating unit. |
Table 2: Comparison of Polymer Synthesis via Poly-IMCRs.
Safety and Handling
Isocyanides are known for their extremely unpleasant and pervasive odor. All manipulations involving this compound should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound, as a representative aryl isocyanide, is a highly versatile building block for advanced polymer synthesis. Its utility extends from the creation of structurally unique helical polymers to its role as a powerful component in multicomponent reactions for both polymer synthesis and functionalization. The methodologies presented in this guide—transition metal-catalyzed polymerization and isocyanide-based multicomponent reactions—provide robust and efficient pathways to novel macromolecules with tailored properties, opening new avenues for materials science, drug delivery, and biomedical engineering.
References
-
Facile Synthesis of In-Chain, Multicomponent, Functionalized Polymers via Living Anionic Copolymerization through the Ugi Four-Component Reaction (Ugi-4CR). PubMed. [Link]
-
Sequence control in polymer chemistry through the Passerini three-component reaction. PubMed. [Link]
-
One-pot cascade polycondensation and Passerini three-component reactions for the synthesis of functional polyesters. Polymer Chemistry (RSC Publishing). [Link]
-
Ugi Reaction in Polymer Chemistry: Syntheses, Applications and Prospectives. ResearchGate. [Link]
-
Introducing Multicomponent Reactions to Polymer Science: Passerini Reactions of Renewable Monomers. Journal of the American Chemical Society. [Link]
-
An Update on Isocyanide-Based Multicomponent Reactions in Polymer Science. ResearchGate. [Link]
-
Passerini and Ugi Multicomponent Reactions in Polymer Science. ResearchGate. [Link]
-
Introducing multicomponent reactions to polymer science: Passerini reactions of renewable monomers. PubMed. [Link]
-
Sequence Control in Polymer Chemistry through the Passerini Three-Component Reaction. Angewandte Chemie International Edition. [Link]
-
Functional Isocyanide-Based Polymers. Semantic Scholar. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
Diversely Substituted Polyamides: Macromolecular Design Using the Ugi Four-Component Reaction. ResearchGate. [Link]
-
Three Different Types of Asymmetric Polymerization of Aryl Isocyanides by Using Simple Rare-Earth Metal Trialkyl Precursors. ACS Publications. [Link]
-
Polymerization of Aryl Polyisocyanides Catalyzed by N-Heterocyclic Carbene-Ligated Scandium Trialkyl Complex. E3S Web of Conferences. [Link]
-
Helical poly(isocyanides): past, present and future. Polymer Chemistry (RSC Publishing). [Link]
-
Polymerization of isocyanides. Chemical Reviews. [Link]
-
Scheme 1 Polymerization of aryl isocyanide m1 with initiator 1a−1c in... ResearchGate. [Link]
-
Transition Metal-Mediated Polymerization of Isocyanides. ResearchGate. [Link]
-
POSS-based starlike hybrid helical poly(phenyl isocyanide)s: their synthesis, self-assembly, and enantioselective crystallization ability. Polymer Chemistry (RSC Publishing). [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
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- 3. Helical poly(isocyanides): past, present and future - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. POSS-based starlike hybrid helical poly(phenyl isocyanide)s: their synthesis, self-assembly, and enantioselective crystallization ability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of In-Chain, Multicomponent, Functionalized Polymers via Living Anionic Copolymerization through the Ugi Four-Component Reaction (Ugi-4CR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ugi Reaction Yields with 1-Ethoxy-4-isocyanobenzene
Welcome to the technical support center for optimizing the Ugi four-component reaction (Ugi-4CR) utilizing 1-ethoxy-4-isocyanobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their Ugi products. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The Ugi reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse α-aminoacyl amide derivatives in a single pot from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] this compound is a valuable isocyanide component due to the electronic properties conferred by the ethoxy group, which can influence reaction kinetics and product characteristics. However, optimizing the yield of Ugi products with this specific isocyanide requires careful consideration of several experimental parameters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in the Ugi reaction.
Issue 1: Low or No Product Yield
A common challenge in multicomponent reactions is a diminished or complete lack of the desired product. Several factors can contribute to this outcome.
Possible Cause A: Inefficient Imine/Iminium Ion Formation
The initial and crucial step of the Ugi reaction is the condensation of the amine and aldehyde to form an imine, which is then protonated to an iminium ion.[3][4] This step can be slow or reversible, hindering the overall reaction progress.
Solutions:
-
Pre-formation of the Imine: Combine the amine and carbonyl compound in the reaction solvent for a period (e.g., 30-60 minutes) before introducing the carboxylic acid and this compound.[5] The use of a dehydrating agent, such as molecular sieves, can also be beneficial by removing the water byproduct and driving the equilibrium towards imine formation.[5]
-
Solvent Optimization: The choice of solvent significantly impacts the Ugi reaction.[6] Polar protic solvents like methanol and ethanol are generally preferred as they can stabilize the polar intermediates formed during the reaction.[7] However, polar aprotic solvents such as DMF have also been used successfully.[3] If you are experiencing low yields, consider screening a range of solvents.
-
Temperature Adjustment: While many Ugi reactions proceed efficiently at room temperature, less reactive substrates may benefit from gentle heating.[8][9] Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation. In some cases, microwave irradiation has been shown to improve yields and reduce reaction times.[10]
Possible Cause B: Poor Quality or Degradation of this compound
Isocyanides can be sensitive to moisture and may degrade over time if not stored properly.
Solution:
-
Verify Reagent Purity: Before use, confirm the purity of your this compound. A strong, characteristic absorption band around 2140 cm⁻¹ in the infrared (IR) spectrum is indicative of the isocyanide functional group.[5]
Possible Cause C: Unfavorable Reaction Concentration
The concentration of reactants plays a critical role in the Ugi reaction's success.
Solution:
-
Optimize Concentration: High concentrations of reactants, typically in the range of 0.5 M to 2.0 M, are often reported to give the highest yields.[3] If your reaction is too dilute (e.g., below 0.2 M), you may observe a significant drop in yield.[11] Experiment with different concentrations to find the optimal conditions for your specific substrates.
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield of the desired Ugi adduct.
Possible Cause A: Passerini Reaction
A common side reaction in the Ugi synthesis is the Passerini reaction, a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide, which lacks the amine component.[3] This leads to the formation of α-acyloxy carboxamides as impurities.
Solution:
-
Solvent Choice: The Passerini reaction is generally favored in aprotic solvents, while the Ugi reaction tends to proceed more efficiently in polar protic solvents like methanol or ethanol.[8][12] Switching to a more protic solvent can help to suppress the competing Passerini reaction.
-
Order of Addition: Adding the isocyanide component last, after the other three components have had time to react and form the iminium ion, can minimize the chance of the Passerini reaction occurring.[13]
Possible Cause B: Polymerization of the Isocyanide
Isocyanides, including this compound, can be prone to polymerization, especially under certain conditions.
Solution:
-
Control Stoichiometry: Using a slight excess of the other components relative to the isocyanide can help to ensure that the isocyanide is consumed in the desired Ugi reaction rather than undergoing self-polymerization. However, a large excess of any one reagent should be avoided as it can complicate purification. A systematic optimization of the stoichiometry is recommended.[11]
Experimental Protocol: General Procedure for the Ugi Reaction with this compound
This protocol provides a starting point for your experiments. Optimization of each parameter is highly recommended for specific substrate combinations.
-
To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) at room temperature, add the carboxylic acid (1.0 mmol).
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.[2]
-
Upon completion, if the product precipitates, it can be isolated by filtration and washed with a suitable solvent (e.g., cold methanol or diethyl ether).[11][14]
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Ugi reaction with this compound?
Polar protic solvents like methanol and ethanol are generally the solvents of choice for the Ugi reaction.[6][7] They are effective at stabilizing the polar intermediates and the transition states involved in the reaction mechanism.[6] However, the optimal solvent can be substrate-dependent. It is advisable to perform small-scale screening with a few different solvents (e.g., methanol, ethanol, trifluoroethanol, and DMF) to determine the best conditions for your specific reaction.[8][11]
Q2: How does the electronic nature of the ethoxy group in this compound affect the reaction?
The ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can influence the nucleophilicity of the isocyanide carbon, potentially affecting the rate of its addition to the iminium ion. While the Ugi reaction is generally robust and tolerates a wide range of functional groups, the electronic properties of the substituents on the isocyanide can subtly modulate the reaction kinetics.
Q3: Can I use a ketone instead of an aldehyde in the Ugi reaction with this compound?
Yes, ketones can be used as the carbonyl component in the Ugi reaction.[3] However, ketones are generally less reactive than aldehydes, which may result in slower reaction rates or lower yields.[15] In such cases, optimization of reaction conditions, such as increasing the temperature or using a Lewis acid catalyst, might be necessary to achieve a satisfactory yield.[12]
Q4: What is the mechanism of the Ugi reaction?
The generally accepted mechanism for the Ugi reaction involves several key steps:[3][4][16]
-
Imine Formation: The amine and aldehyde (or ketone) condense to form an imine.
-
Iminium Ion Formation: The imine is protonated by the carboxylic acid to form an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion.
-
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the stable α-aminoacyl amide product.[1][3]
Caption: Ugi Reaction Mechanism Workflow.
Q5: How can I monitor the progress of my Ugi reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the appearance of the product spot. For more quantitative analysis and to confirm the mass of the product, liquid chromatography-mass spectrometry (LC-MS) is a highly recommended technique.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol | Polar protic solvents stabilize intermediates.[6][7] |
| Concentration | 0.5 M - 2.0 M | Higher concentrations generally lead to better yields.[3] |
| Temperature | Room Temperature (start) | Ugi reactions are often exothermic. Adjust as needed.[9] |
| Stoichiometry | Near Equimolar | A slight excess of one component may be beneficial.[11] |
| Order of Addition | Isocyanide last | Minimizes Passerini side reaction.[13] |
Caption: A logical workflow for troubleshooting low yields.
References
-
Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-Component Condensation Strategies for Combinatorial Chemistry. Accounts of Chemical Research, 29(3), 123–131. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961–7964. [Link]
-
Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]
-
Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(1), 9-21. [Link]
-
Schulte, J. L., & Ramström, O. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), e942. [Link]
-
Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles Followed by Spontaneous Rearrangement: A New Reaction Principle. Angewandte Chemie, 71(11), 386-386. [Link]
-
Wikipedia contributors. (2023, November 28). Ugi reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [jove.com]
- 10. sciepub.com [sciepub.com]
- 11. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 16. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Technical Support Center: Optimizing the Passerini Reaction with 1-Ethoxy-4-isocyanobenzene
Welcome to the technical support resource for the Passerini three-component reaction, with a specialized focus on the use of 1-Ethoxy-4-isocyanobenzene. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges, minimize side reactions, and optimize the synthesis of α-acyloxy amides.
Introduction to the Passerini Reaction with this compound
The Passerini reaction is a powerful multicomponent reaction (MCR) that efficiently combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] The use of this compound, an electron-rich aromatic isocyanide, can influence the reaction kinetics and side product profile due to the electronic effects of the ethoxy group. While this can be advantageous, it also necessitates specific considerations to ensure high yields and purity of the desired product. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges presented by this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Passerini reaction with this compound in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is producing a significant amount of an α-hydroxy amide byproduct. What is the cause and how can it be prevented?
A1: Cause and Elucidation
The formation of an α-hydroxy amide is a classic side reaction in the Passerini protocol, often termed a "truncated" Passerini reaction.[3] This occurs when the α-acyloxy amide product undergoes hydrolysis, or if water directly participates in the reaction cascade. The presence of strong acids can also promote the formation of α-hydroxy amides.[2] While the electron-donating ethoxy group on the isocyanide does not directly cause this, the general sensitivity of the Passerini reaction to protic impurities is the primary driver.
Troubleshooting & Optimization:
-
Stringent Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Apolar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred for the Passerini reaction as they favor a concerted, non-ionic pathway.[3][4]
-
Purification of Reagents: Ensure the carbonyl compound and carboxylic acid are free of water. The isocyanide itself should be pure and stored under anhydrous conditions.
-
Avoid Strong Acids: Unless the α-hydroxy amide is the desired product, use of standard carboxylic acids is recommended. Strong acids like trifluoroacetic acid (TFA) should be avoided.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, proceed with the workup promptly to minimize the risk of product hydrolysis.
Q2: I am observing the formation of 4-ethoxyaniline or its corresponding formamide in my crude reaction mixture. Why is this happening?
A2: Cause and Elucidation
Aromatic isocyanides, including this compound, can be unstable, particularly under acidic conditions or in the presence of nucleophiles over extended reaction times.[3] The isocyanide can be hydrolyzed to the corresponding primary amine (4-ethoxyaniline), which can then be formylated by reaction with the carboxylic acid and another molecule of isocyanide, or by other decomposition pathways. The formation of N-(4-ethoxyphenyl)formamide is a common byproduct resulting from the decomposition of the isocyanide.[5]
Troubleshooting & Optimization:
-
Control of Reaction Time and Temperature: Avoid prolonged reaction times. The Passerini reaction is often complete within a few hours at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., 40 °C) may be employed, but this should be monitored carefully to prevent isocyanide decomposition.
-
Order of Reagent Addition: In some cases, adding the isocyanide slowly to a pre-mixed solution of the aldehyde and carboxylic acid can help to ensure it is consumed in the desired reaction rather than decomposing.
-
Use of Freshly Prepared or Purified Isocyanide: Due to their instability, it is best to use freshly prepared or recently purified this compound. If the isocyanide has been stored for an extended period, it should be purified by column chromatography or recrystallization prior to use.
Q3: My reaction yield is low, and I have a complex mixture of unidentified byproducts. What are the likely causes?
A3: Cause and Elucidation
A low yield and a complex byproduct profile can stem from several factors, including the polymerization of the isocyanide, competing side reactions, or suboptimal reaction conditions. The electron-rich nature of this compound can increase its nucleophilicity, potentially leading to self-polymerization or other undesired reactions if the main Passerini reaction is slow.[6]
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent is critical. Apolar, aprotic solvents generally favor the concerted mechanism of the Passerini reaction and can lead to cleaner reactions and higher yields.[3][4] A screening of solvents such as DCM, toluene, and tetrahydrofuran (THF) is recommended.
-
Concentration of Reactants: The Passerini reaction is a third-order reaction, and higher concentrations of the reactants can favor the desired trimolecular reaction over unimolecular decomposition or bimolecular side reactions.[4]
-
Purity of Starting Materials: Impurities in any of the three components can inhibit the reaction or lead to byproducts. For example, the presence of a primary or secondary amine impurity can lead to a competing Ugi reaction.[3]
-
Use of Lewis Acids: In cases of low reactivity, the addition of a mild Lewis acid catalyst can sometimes improve the yield and selectivity of the Passerini reaction. However, this should be approached with caution as it can also promote the formation of α-hydroxy amides.[2]
Mechanistic Considerations: Desired vs. Side Reactions
The following diagram illustrates the desired Passerini reaction pathway in contrast to the common side reactions discussed.
Caption: Desired Passerini reaction pathway and common side reactions.
Experimental Protocols
General Protocol for the Passerini Reaction with this compound
This protocol provides a starting point for optimizing the Passerini reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Isocyanide Addition: Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-acyloxy amide.
Troubleshooting Protocol: Minimizing α-Hydroxy Amide Formation
If the formation of the α-hydroxy amide is a significant issue, the following modified protocol can be employed.
-
Rigorous Drying: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and cooled in a desiccator over a strong drying agent.
-
Solvent Purification: Use freshly distilled, anhydrous solvent. Consider passing the solvent through a column of activated alumina immediately before use.
-
Use of a Drying Agent: Add a small amount of a neutral drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture.
-
Follow the General Protocol: Proceed with the general protocol as described above, maintaining strict anhydrous conditions throughout.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the outcome of the Passerini reaction, based on general principles and literature observations for similar systems.
| Parameter | Condition | Expected Outcome on Yield of Desired Product | Rationale |
| Solvent | Apolar, aprotic (e.g., DCM, Toluene) | Generally Higher | Favors the concerted, non-ionic mechanism.[3][4] |
| Polar, protic (e.g., Methanol) | Generally Lower | Can promote an ionic mechanism and side reactions.[4] | |
| Temperature | Room Temperature | Often Optimal | Balances reaction rate with isocyanide stability.[3] |
| Elevated (>50 °C) | May Decrease | Can accelerate isocyanide decomposition. | |
| Concentration | High (e.g., >0.5 M) | Generally Higher | Favors the trimolecular desired reaction.[4] |
| Water Content | Anhydrous | Highest | Minimizes hydrolysis and formation of α-hydroxy amide.[3] |
| Trace amounts of H₂O | Lower | Leads to the formation of the "truncated" Passerini product.[2] |
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in the Passerini reaction with this compound.
Caption: A logical workflow for troubleshooting the Passerini reaction.
References
Sources
- 1. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1-Ethoxy-4-isocyanobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethoxy-4-isocyanobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems encountered when working up reactions involving this compound.
Q1: My reaction with an amine has produced a significant amount of a white, insoluble solid. What is it likely to be?
A1: The most probable identity of this precipitate is the symmetrically substituted N,N'-bis(4-ethoxyphenyl)urea. This byproduct forms when this compound reacts with trace amounts of water in your reaction solvent or on your glassware. Isocyanates are highly susceptible to hydrolysis, which generates an unstable carbamic acid that rapidly decomposes to 4-ethoxyaniline. This aniline then reacts with another molecule of this compound to form the insoluble symmetrical urea.
-
Preventative Measures: To minimize the formation of this byproduct, it is crucial to conduct your reactions under strictly anhydrous conditions. This includes using freshly dried solvents, flame-drying glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I effectively quench unreacted this compound before purification?
A2: Quenching excess isocyanate is a critical step to prevent the formation of unwanted byproducts during your workup and purification. A simple and efficient method is to add a nucleophilic scavenger to the reaction mixture.
-
Recommended Quenching Agent: Add a small amount of methanol (approximately 5-10 equivalents relative to the isocyanate) to the reaction mixture and stir for 30-60 minutes at room temperature. The methanol will react with the remaining this compound to form the more stable and generally more easily separable methyl N-(4-ethoxyphenyl)carbamate.
Q3: I've noticed discoloration in my crude product. What are the likely causes and how can I address this?
A3: Discoloration can arise from several sources, including impurities in the starting this compound or side reactions. Aromatic isocyanates and their derivatives can be susceptible to oxidation or the formation of colored polymeric materials, especially if heated for extended periods.
-
Purification of Starting Material: If your this compound is discolored, consider purifying it by vacuum distillation before use.
-
Decolorization During Purification: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.
Section 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the most common purification techniques applicable to derivatives of this compound, along with troubleshooting for specific issues that may arise.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid derivatives such as ureas and carbamates.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent will dissolve your product sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. Conduct small-scale solubility tests in a variety of solvents.
-
Dissolution: In an appropriately sized flask, add the crude product and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Recrystallization:
Problem: My product is "oiling out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[1] This is a common issue with ureas and can be caused by cooling the solution too quickly or excessively high solute concentration.[2]
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in a cold bath.[2]
-
Dilution: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[2]
-
Solvent System Modification: Try a different solvent or a solvent mixture.
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites for crystal growth.[2]
Problem: No crystals are forming even after the solution has cooled.
Solutions:
-
Seeding: Add a tiny crystal of the pure compound to the supersaturated solution to induce crystallization.[2]
-
Scratching: As mentioned above, scratching the flask can initiate crystal formation.[2]
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.[3] It is particularly useful when recrystallization is ineffective or when dealing with oily products.
Step-by-Step Methodology:
-
Stationary Phase and Column Packing: For most derivatives of this compound, silica gel is the recommended stationary phase. Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity. This can be done in a stepwise or gradient fashion.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
Problem: My compounds are not separating well on the column.
Solutions:
-
Optimize Solvent System: The choice of eluent is critical. Use TLC to test various solvent systems to find one that gives good separation of your desired product from impurities. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[5] For more polar compounds, a system of methanol in dichloromethane may be necessary.[5][6]
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.
Problem: My compound is streaking on the TLC plate and the column.
Solutions:
-
Solvent Polarity: Streaking can occur if the compound is highly polar and interacts very strongly with the silica gel. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this issue.
-
Sample Overloading: Ensure you have not loaded too much sample onto the column.
Section 3: Data & Visualization
Data Presentation
The following tables provide starting points for solvent selection in purification.
Table 1: Recommended Solvents for Recrystallization of this compound Derivatives
| Product Type | Recommended Solvents | Comments |
| Substituted Ureas | Ethanol, Isopropanol, Water, Ethanol/Water mixtures | Phenyl ureas often have good crystallinity. Recrystallization from boiling water has been reported for p-ethoxyphenylurea.[7] |
| Carbamates | Hexane/Ethyl Acetate, Ethanol, Isopropanol | Carbamates are generally less polar than their corresponding ureas. |
| Symmetrical Urea | Often insoluble in common organic solvents | Can often be removed by filtration of the crude reaction mixture. |
Table 2: Suggested Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Solvent System (v/v) | Comments |
| Low to Medium Polarity | 5-50% Ethyl Acetate in Hexanes | A standard system for a wide range of organic compounds.[5] |
| Medium to High Polarity | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | For more polar products like ureas.[5] |
| Highly Polar/Basic | 1-10% Methanol (with 1% NH4OH) in Dichloromethane | The addition of a base can help elute basic compounds and prevent streaking.[7] |
Mandatory Visualization
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: General workflow for reaction and purification.
Caption: Troubleshooting guide for recrystallization.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2025, February 4). What Solvent Is Used In Column Chromatography? [YouTube]. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [YouTube]. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
Sources
Technical Support Center: Stereoselectivity in Reactions with 1-Ethoxy-4-isocyanobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-Ethoxy-4-isocyanobenzene in stereoselective synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation. Our goal is to move beyond simple procedural steps and offer a clear understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the role of solvents in controlling the stereochemistry of reactions involving aryl isocyanides like this compound.
Q1: What are the primary stereoselective reactions where this compound is used?
A1: this compound is predominantly employed in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity.[1][2] The most common stereoselective applications are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) .[3][4] The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5][6] The Ugi reaction adds a fourth component, an amine, to yield an α-acylamino amide.[4][7] Both reactions create a new stereocenter, and controlling its configuration is a key challenge.
Q2: How does a solvent fundamentally influence the stereoselectivity of a reaction?
A2: A solvent is not merely an inert medium; it is an active participant in the reaction at a molecular level.[8] Its influence on stereoselectivity arises from its ability to alter the energy landscape of the reaction pathway. Specifically, solvents can:
-
Stabilize or Destabilize Transition States: The key to stereoselectivity is the energy difference (ΔΔG‡) between the transition states leading to different stereoisomers. A solvent may preferentially stabilize one transition state over another through interactions like hydrogen bonding or dipole-dipole interactions, thereby increasing the formation of the corresponding product.[9][10]
-
Influence Catalyst Conformation: In asymmetric catalysis, the solvent can affect the conformation of the chiral catalyst or its complex with the substrate. This can alter the precise three-dimensional environment in which the bond-forming event occurs, directly impacting stereochemical induction.
-
Modulate Reactant Solubility and Aggregation: The solubility of reactants and catalysts can dictate the true nature of the reacting species. In some cases, aggregation or the formation of distinct solute-solvent clusters can lead to different stereochemical outcomes.[8]
Q3: Is there a general rule for choosing a solvent for Passerini vs. Ugi reactions to maximize stereoselectivity?
A3: While every reaction system is unique, some general starting points have been established. The mechanistic pathways of the Passerini and Ugi reactions differ in ways that inform solvent choice.
-
Passerini Reaction (P-3CR): This reaction is often theorized to proceed through a concerted, non-ionic, and relatively non-polar cyclic transition state.[5][11] Consequently, non-polar, aprotic solvents like toluene, dichloromethane (DCM), or ethers (e.g., THF) often favor the reaction, as they do not interfere with the crucial hydrogen-bonding interactions that pre-organize the components.[3][12]
-
Ugi Reaction (U-4CR): The Ugi reaction mechanism involves the formation of ionic intermediates, specifically an iminium ion and a nitrilium ion.[4][11] Polar solvents , both aprotic (like DMF) and protic (like methanol or 2,2,2-trifluoroethanol), are generally more effective as they can stabilize these charged intermediates.[4][12] In solid-phase synthesis, solvent choice must also account for the swelling properties of the resin.[13]
Q4: Can changing the solvent invert the stereochemical outcome of my reaction (e.g., from the R-isomer to the S-isomer)?
A4: Yes, this phenomenon, known as stereodivergence, is possible.[9] A change in solvent can switch the favored reaction pathway or alter which face of a prochiral substrate is more accessible. This can happen if the solvent changes the nature of the catalyst-substrate complex or if two different mechanisms with opposing stereochemical preferences are closely balanced in energy.[10] Therefore, if you are not obtaining the desired stereoisomer, screening a diverse set of solvents is a valid strategy.
Troubleshooting Guide: Low Stereoselectivity
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My asymmetric Passerini reaction is giving a nearly racemic product (low enantiomeric excess, ee).
-
Possible Cause 1: Inappropriate Solvent Polarity.
-
Explanation: As discussed, the Passerini reaction often relies on a concerted mechanism that is more favorable in non-polar environments.[5] Using a highly polar solvent (e.g., Methanol, DMF) can disrupt the hydrogen-bonded pre-assembly of the aldehyde and carboxylic acid, leading to a less organized, non-selective background reaction.
-
Solution: Screen a range of aprotic solvents with varying polarity. Start with non-polar solvents like toluene or hexane, and gradually increase polarity with solvents like diethyl ether, THF, and DCM. Avoid highly polar or protic solvents initially.[14]
-
-
Possible Cause 2: Coordinating Solvents Interfering with the Catalyst.
-
Explanation: If you are using a Lewis acid catalyst (e.g., a chiral Cu(II) or Ti(IV) complex) to induce asymmetry, coordinating solvents like acetonitrile (MeCN), THF, or DMSO can be problematic.[15][16] These solvents can act as ligands, binding to the metal center and either inhibiting catalysis or disrupting the rigid chiral environment necessary for stereochemical induction.
-
Solution: Switch to a non-coordinating solvent. Chlorinated solvents like dichloromethane (DCM) or aromatic hydrocarbons like toluene are often excellent choices for metal-catalyzed reactions.[17]
-
-
Visualization: Solvent-Catalyst Interaction
-
The following diagram illustrates how a non-coordinating solvent preserves the catalyst-substrate complex, whereas a coordinating solvent can disrupt it.
Caption: Solvent coordination can inhibit substrate binding to a chiral catalyst.
-
Issue 2: My diastereoselective Ugi reaction is producing an unfavorable mixture of diastereomers (low d.r.).
-
Possible Cause: Suboptimal Stabilization of the Key Intermediate.
-
Explanation: The stereochemistry of the Ugi reaction is often determined at the step where the isocyanide attacks the chiral iminium ion. The conformation of this iminium ion and the trajectory of the incoming isocyanide are influenced by the solvent. A solvent that provides optimal stabilization for the transition state leading to the desired diastereomer is crucial.
-
Solution: The Ugi reaction is typically robust in polar solvents. However, subtle changes can have a large impact. Screen polar protic solvents like methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) and polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN).[4][12] TFE, in particular, is known for its ability to stabilize intermediates through hydrogen bonding without being overly nucleophilic, which can sometimes enhance selectivity.
-
-
Data-Driven Approach: Solvent Screening
-
A systematic solvent screen is the most reliable method to optimize diastereoselectivity. The following table provides a template for how to structure and interpret such an experiment.
-
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | 2.4 | 1.5 : 1 | 65 |
| 2 | DCM | 9.1 | 3 : 1 | 88 |
| 3 | THF | 7.5 | 2.5 : 1 | 82 |
| 4 | Acetonitrile | 37.5 | 5 : 1 | 75 |
| 5 | Methanol | 32.7 | 8 : 1 | 92 |
| 6 | TFE | 8.5 | 15 : 1 | 95 |
This is illustrative data for a model reaction.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Passerini Reaction
This protocol provides a self-validating workflow for identifying the optimal solvent for stereoselectivity.
-
Preparation: In a dry glovebox or under an inert atmosphere (N₂ or Ar), prepare six identical reaction vials. To each vial, add the chiral catalyst (if used, e.g., 0.1 eq) and the carboxylic acid (1.2 eq).
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be screened (e.g., Toluene, DCM, THF, Diethyl Ether, Cyclohexane, 1,4-Dioxane).
-
Reactant Addition: Add the aldehyde (1.0 eq) to each vial, followed by this compound (1.0 eq).
-
Reaction: Seal the vials and stir the mixtures at the desired temperature (e.g., room temperature or 0 °C). Place all vials in the same stirring block to ensure identical temperature conditions.
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction for TLC analysis to assess conversion. Continue monitoring until the reaction in the best-performing solvent appears complete.
-
Workup: Quench each reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Analysis: Analyze the crude product from each reaction. Determine the diastereomeric or enantiomeric ratio using an appropriate method:
-
¹H NMR Spectroscopy: For diastereomers, integration of well-resolved, characteristic peaks can provide the d.r.
-
Chiral HPLC/SFC: For enantiomers, analysis on a suitable chiral stationary phase is required to determine the ee.
-
-
Validation: The solvent that provides the highest stereoselectivity with acceptable yield is identified as the optimum choice for this transformation.
-
Troubleshooting Workflow Visualization
Caption: A troubleshooting workflow for addressing poor stereoselectivity.
References
-
BenchChem. (2025). Troubleshooting diastereoselectivity in reactions of 1-Ethyl-1-tosylmethyl isocyanide.
-
Dömling, A. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Pirrung, M. C. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 25(23), 5649.
-
Wikipedia. (n.d.). Passerini reaction.
-
Wikipedia. (n.d.). Ugi reaction.
-
Bonacorso, H. G., et al. (2018). Effect of different solvents on the scope of the Passerini reaction. ResearchGate.
-
Faraone, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1079-1092.
-
BenchChem. (2025). Technical Support Center: Solvent Effects on Stereochemical Outcomes.
-
Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(44), 9639-9654.
-
Denmark, S. E., & Stavenger, R. A. (2000). Stereochemical Control of the Passerini Reaction. Journal of the American Chemical Society, 122(37), 8837-8847.
-
Blake, A. J., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. youtube.com [youtube.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 1-Ethoxy-4-isocyanobenzene Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to optimizing reactions involving 1-Ethoxy-4-isocyanobenzene. This guide is structured to provide direct, actionable insights into catalyst selection and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern reaction efficiency. As researchers, we understand that success lies in mastering the "why" behind a procedure, not just the "how."
This compound is a valuable building block, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery.[1] However, its aromatic nature presents unique challenges. The electron density of the benzene ring can diminish the nucleophilicity of the isocyanide carbon, often leading to sluggish or low-yielding reactions compared to aliphatic counterparts.[2] Effective catalysis is therefore not just an optimization—it is often a necessity.
This guide provides FAQs for quick reference, in-depth troubleshooting for complex issues, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to reactions with aliphatic isocyanides?
A1: The core issue is electronic. The π-system of the benzene ring in this compound delocalizes electron density, reducing the nucleophilic character of the isocyanide carbon. This carbon is the key reactive center for the initial α-addition in reactions like the Ugi and Passerini.[2][3] Aliphatic isocyanides lack this delocalization and are thus more potent nucleophiles, leading to faster reaction kinetics. Catalysis is the primary strategy to overcome this inherent low reactivity.
Q2: What is the first-line catalyst I should try for a Passerini or Ugi reaction with this aromatic isocyanide?
A2: For a standard Passerini or Ugi reaction, a Lewis acid is an excellent starting point. Lewis acids, such as Scandium triflate (Sc(OTf)₃) or Titanium tetrachloride (TiCl₄), activate the carbonyl (aldehyde/ketone) or imine component, respectively.[2][4] This activation dramatically increases the electrophilicity of the carbonyl/imine carbon, making it far more susceptible to attack by the less nucleophilic this compound. This approach compensates for the isocyanide's reduced reactivity by "super-activating" its reaction partner.
Q3: Can I run my reaction without a catalyst?
A3: While some isocyanide-based MCRs can proceed without a catalyst, especially at high concentrations, it is often inefficient for aromatic isocyanides like this compound.[5][6] You will likely face long reaction times, incomplete conversion, and the need for harsh conditions (e.g., high heat), which can lead to side reactions and decomposition. For consistent and efficient results, catalysis is strongly recommended.
Q4: My catalyst seems to be inactive. How should I store my catalysts and this compound?
A4: Proper storage is critical. Many Lewis acid catalysts are extremely hygroscopic (e.g., Sc(OTf)₃, TiCl₄, ZnBr₂). Moisture will deactivate them. Store them in a desiccator under an inert atmosphere (argon or nitrogen). This compound itself can be sensitive to acidic conditions and moisture, which may cause polymerization or degradation.[2] It should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated. Always use freshly dried, anhydrous solvents for your reactions.
Q5: I see a lot of palladium-catalyzed reactions with isocyanides. Are those relevant for my Ugi reaction?
A5: Generally, no. Palladium catalysis is primarily used for a different class of reactions: isocyanide insertion reactions. These reactions involve inserting the isocyanide into a metal-carbon or metal-heteroatom bond, often as part of a cross-coupling or C-H activation sequence.[7][8] While incredibly powerful for building complex nitrogen-containing heterocycles, this mechanism is distinct from the acid-catalyzed nucleophilic additions that define the Ugi and Passerini pathways.[9]
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low or No Product Yield in a Passerini Reaction
-
Possible Cause 1: Insufficient Carbonyl Activation. The uncatalyzed reaction is too slow due to the low nucleophilicity of this compound.
-
Solution: Introduce a Lewis acid catalyst. Start with 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃. These are robust and effective at activating aldehydes and ketones towards nucleophilic attack.[2] Ensure the reaction is conducted under strictly anhydrous conditions.
-
-
Possible Cause 2: Catalyst Poisoning. Trace amounts of water or other nucleophilic impurities (e.g., from undistilled solvents or wet starting materials) are deactivating your Lewis acid catalyst.
-
Solution: Rigorously dry all glassware (oven-drying or flame-drying). Use freshly distilled, anhydrous solvents. If possible, purify your aldehyde and carboxylic acid components to remove any water. Consider adding activated molecular sieves (3Å or 4Å) to the reaction vessel.
-
-
Possible Cause 3: Reversible Intermediate Formation. The initial intermediates in the Passerini reaction can revert to starting materials, especially if the subsequent steps are slow.
-
Solution: Increase the concentration of your reactants. Passerini and Ugi reactions often perform better at higher concentrations (0.5 M to 2.0 M).[6] This favors the forward reaction kinetics according to Le Châtelier's principle.
-
Problem 2: Complex Mixture of Byproducts in an Ugi Reaction
-
Possible Cause 1: Inefficient Imine Formation. The first step of the Ugi reaction is the condensation of the amine and aldehyde/ketone to form an imine. If this equilibrium is unfavorable, unreacted starting materials can engage in side reactions.[6]
-
Solution 1 (Pre-formation): Mix the amine and carbonyl components in your anhydrous solvent for 30-60 minutes before adding the carboxylic acid and isocyanide. The addition of a dehydrating agent like MgSO₄ or molecular sieves can drive the equilibrium towards the imine.
-
Solution 2 (Brønsted Acid Catalysis): A Brønsted acid, such as phosphoric acid or p-toluenesulfonic acid (TsOH), can catalyze both the imine formation (by protonating the carbonyl) and the subsequent addition of the isocyanide (by protonating the imine to form a more electrophilic iminium ion).[10][11]
-
-
Possible Cause 2: Isocyanide Polymerization. At elevated temperatures or in the presence of certain impurities, isocyanides can polymerize.
-
Solution: Maintain a lower reaction temperature if possible. Ensure high purity of the this compound. Add the isocyanide last, after all other components (and the catalyst) are mixed. This ensures it is consumed quickly by the desired reaction pathway.
-
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing failed reactions.
Caption: A workflow for troubleshooting inefficient reactions.
Catalyst Selection Guide
Choosing the right catalyst requires understanding its mechanism of action. For reactions with this compound, catalysts primarily serve to activate one of the other components.
| Catalyst Type | Representative Catalysts | Primary Role & Mechanism | Ideal For... | Key Considerations |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, TiCl₄, ZnBr₂, B(C₆F₅)₃ | Activate carbonyls (aldehydes/ketones) by coordinating to the oxygen, making the carbon more electrophilic.[2][12] | Passerini Reactions: Highly effective for activating the aldehyde/ketone component for attack by the isocyanide. | Extremely sensitive to moisture. Must be handled under inert, anhydrous conditions. Stoichiometric amounts may be needed in some cases.[12] |
| Brønsted Acids | Phosphoric Acid derivatives, p-Toluenesulfonic acid (TsOH) | Activate carbonyls and imines by protonation, forming highly reactive oxonium or iminium ions.[10][11] | Ugi Reactions: Excellent for promoting both the initial imine formation and the subsequent nucleophilic attack by the isocyanide. | Can potentially protonate and deactivate certain amine substrates. Catalyst loading needs to be optimized (typically 5-20 mol%). |
| Transition Metals | Pd complexes (e.g., Pd(OAc)₂), Au, Cu catalysts | Mediate isocyanide insertion into M-C or M-X bonds. The metal activates the isocyanide via coordination.[7][13][14] | Cyclizations & C-H Functionalizations: Not for standard Ugi/Passerini, but for advanced syntheses of heterocycles where the isocyanide is inserted between two other fragments.[15][16] | Often require specific ligands and anhydrous, deoxygenated conditions. The reaction mechanism is fundamentally different from MCRs. |
Visualizing the Catalytic Ugi Reaction Mechanism
The diagram below illustrates how a catalyst (generically denoted as H⁺ for a Brønsted acid) accelerates the key steps of the Ugi reaction.
Caption: Catalytic cycle of the Ugi four-component reaction.
Experimental Protocols
The following are generalized but robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Lewis Acid-Catalyzed Passerini Three-Component Reaction
This protocol is adapted from methodologies known to be effective for less reactive aromatic isocyanides.[2]
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Under a positive pressure of argon or nitrogen, add the aldehyde (1.0 mmol, 1.0 equiv.) and the carboxylic acid (1.2 mmol, 1.2 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the components in 2 mL of anhydrous dichloromethane (DCM).
-
-
Reaction Initiation:
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) to the stirring solution.
-
Add this compound (1.1 mmol, 1.1 equiv.) to the mixture.
-
Seal the flask and stir at room temperature (25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions may take 12-24 hours.
-
Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Brønsted Acid-Catalyzed Ugi Four-Component Reaction
This protocol promotes the crucial imine formation step, which is often rate-limiting.[10][11]
-
Preparation:
-
To a dry reaction vial with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.) and the amine (1.0 mmol, 1.0 equiv.).
-
Add 2 mL of an anhydrous polar solvent (e.g., methanol or 2,2,2-trifluoroethanol).
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine.
-
-
Reaction Initiation:
-
Add the Brønsted acid catalyst (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 0.1 mmol, 10 mol%).
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv.) and stir for an additional 5 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the mixture.
-
Seal the vial and stir at the desired temperature (start with 40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 8-16 hours.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC as needed.
-
References
-
Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen. Journal of the American Chemical Society. [Link]
-
Metal-catalyzed C-H functionalization involving isocyanides. ResearchGate. [Link]
-
Metalated Isocyanides: Formation, Structure, and Reactivity. Chemical Reviews. [Link]
-
Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews. [Link]
-
Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews. [Link]
-
Recent advances in isocyanide insertion chemistry. Chemical Society Reviews. [Link]
-
Catalytic metal-enabled story of isocyanides for use as “C1N1” synthons in cyclization: beyond radical chemistry. RSC Publishing. [Link]
-
Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly. NIH. [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI. [Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. MDPI. [Link]
-
Lewis acid catalyzed addition of isocyanates to sulfonamides. Journal of Organic Chemistry. [Link]
-
Recent Advances in Transition Metal-Catalyzed Isocyanide Insertion Reactions. ResearchGate. [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Lewis Acid-Catalyzed Three-Component Reaction of isocyanides, amines, and aldehydes for the Synthesis of Iminoimidazolidines. ResearchGate. [Link]
-
Isocyanides and Lewis acids (and a tribute to Paul Gassman). amphoteros. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. PMC. [Link]
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. ResearchGate. [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
tert-BUTYL ISOCYANIDE. Organic Syntheses. [Link]
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. NIH. [Link]
-
A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. PMC. [Link]
-
01.04 Brønsted Acid Catalysis. YouTube. [Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PubMed. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Optimization of catalyst loading using the model reaction. ResearchGate. [Link]
-
The Passerini and Ugi reactions. ResearchGate. [Link]
-
A catalyst-free aqueous mediated multicomponent reaction of isocyanide: expeditious synthesis of polyfunctionalized cyclo[b]fused mono-, di- and tricarbazoles. Organic Chemistry Frontiers. [Link]
-
Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate. [Link]
-
Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. ResearchGate. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]
-
Catalysts for Isocyanate Cyclotrimerization. TUE Research Portal. [Link]
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- 16. Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates in Ugi reactions with aromatic isocyanides
Topic: Troubleshooting Low Conversion Rates in Ugi Reactions with Aromatic Isocyanides For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its efficiency in generating complex α-acylamino amides from simple starting materials—an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] Its high atom economy, typically mild conditions, and the peptide-like structure of its products make it invaluable in combinatorial chemistry and pharmaceutical discovery.[2][3]
However, the reaction's famed reliability can be challenged when employing less reactive substrates. Aromatic isocyanides, in particular, are a frequent source of frustration, often leading to disappointingly low conversion rates. Their reduced nucleophilicity, a consequence of the electronic properties of the aryl ring, can stall the reaction cascade and amplify competing side reactions.[4][5]
This guide provides a structured, causality-driven approach to diagnosing and resolving issues encountered with aromatic isocyanides in the Ugi reaction. We move beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing Low Conversion
This section is designed as a logical workflow to identify the root cause of poor reaction performance.
Q1: My Ugi reaction with an aromatic isocyanide has stalled or yielded poorly. Where should I begin my investigation?
Low conversion is often a symptom of one or more suboptimal parameters that become critical when a less reactive component, such as an aromatic isocyanide, is used. The primary areas to investigate are reactant integrity, reaction concentration, and solvent environment.
-
Reactant Quality: Verify the purity of all four components. Isocyanides can be susceptible to hydrolysis, especially if stored improperly.[6] Contaminants in the aldehyde or amine can inhibit the crucial initial imine formation.
-
Concentration: The Ugi reaction is driven by a series of equilibria. High concentrations (typically in the 0.5M to 2.0M range) are essential to push these equilibria toward the product.[3] Reactions that are too dilute often fail, as the rate of the forward reactions diminishes significantly.[7]
-
Solvent Choice: The solvent plays a critical role in stabilizing charged intermediates. Polar protic solvents are the standard choice for a reason.
Q2: I suspect my solvent system is not optimal. How does solvent choice specifically affect reactions with aromatic isocyanides?
The choice of solvent is arguably the most critical factor for a successful Ugi reaction, especially with challenging substrates. The mechanism involves polar and charged intermediates that require stabilization.
-
Recommended Solvents: Polar protic solvents like methanol, ethanol, and 2,2,2-trifluoroethanol (TFE) are highly effective.[8][9] They serve two purposes: they solvate and stabilize the iminium and nitrilium ion intermediates, and they can act as proton donors, facilitating the proton-transfer steps that are key to the mechanism.[10][11] TFE is particularly useful for sluggish reactions due to its high polarity and ability to promote imine formation.
-
Solvents to Avoid: Non-polar solvents (e.g., toluene, hexane) are generally detrimental to the Ugi reaction.[12] They fail to stabilize the polar intermediates, which can significantly slow the reaction and favor an undesirable side reaction: the Passerini reaction.[5] While some polar aprotic solvents like DMF can work, they are often less effective than protic options.[3]
Q3: My mass spectrometry results show a product that's missing the mass of my amine component. What is happening?
This is the classic signature of the Passerini reaction , the most common competing pathway in an Ugi setup.[3] The Passerini is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide to form an α-acyloxy carboxamide.[13][14]
Causality: The Passerini reaction competes directly with the Ugi pathway.[3] If the initial formation of the imine (from the aldehyde and amine) is slow or inefficient, the isocyanide may react directly with the activated carbonyl component, shunting the reagents down the Passerini pathway. This is more common in non-polar solvents and with less reactive amines or aldehydes.[12]
Identification:
-
Mass Spectrometry (MS): The molecular weight of the Passerini product will correspond to [Aldehyde + Carboxylic Acid + Isocyanide].
-
Nuclear Magnetic Resonance (NMR): The structure is an α-acyloxy carboxamide, which is structurally distinct from the Ugi product's bis-amide scaffold. You will observe the absence of signals corresponding to the amine fragment.[6]
dot graph "Passerini_vs_Ugi" { graph [rankdir="LR", splines=ortho, label="Figure 1: Competing Ugi and Passerini Pathways", labelloc=b, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];
} dot Caption: Competing Ugi and Passerini Pathways.
Q4: How do temperature and reaction time affect conversions with aromatic isocyanides?
While many Ugi reactions are exothermic and complete within minutes, less reactive systems require more patience and potential thermal input.[3]
-
Temperature: For sluggish reactions involving aromatic isocyanides or sterically hindered components, moderate heating (e.g., 40-60 °C) can be beneficial.[4] Microwave irradiation has also been used effectively to accelerate the reaction and improve yields.[2][15] However, excessive heat can promote decomposition or side reactions, so this should be optimized carefully.
-
Reaction Time: Do not assume the reaction is complete after a short period. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine the point of maximum conversion.[16]
Q5: Could slow imine formation be the bottleneck, and how can I accelerate it?
Yes, the initial condensation of the aldehyde and amine to form the imine is a critical, reversible step.[1][17] If this step is slow, it creates a window for the Passerini reaction to dominate. This is a known issue when using less nucleophilic amines or electron-deficient aromatic aldehydes.[4][5]
Solutions:
-
Pre-incubation: Mix the aldehyde and amine in the reaction solvent and stir for 30-60 minutes before adding the carboxylic acid and isocyanide. This allows the imine equilibrium to be established.
-
Lewis Acid Catalysis: For particularly challenging aldehydes (especially aromatic ones), a catalytic amount of a Lewis acid like Titanium(IV) chloride (TiCl₄) can significantly accelerate imine formation by activating the carbonyl group.[12][17] This should be used judiciously, as it can also affect other components.
Frequently Asked Questions (FAQs)
-
Why exactly are aromatic isocyanides less reactive? The lone pair on the isocyanide carbon is delocalized into the aromatic π-system, reducing its electron density and therefore its nucleophilicity. This makes the key nucleophilic attack on the iminium ion slower compared to an aliphatic isocyanide, where the electron density is localized.[4][5]
-
What is the "Mumm Rearrangement," and why is it important? The Mumm rearrangement is the final, irreversible step in the Ugi mechanism.[1][3] It involves an intramolecular acyl transfer from an oxygen atom to a nitrogen atom, forming the thermodynamically stable bis-amide product. Because this step is irreversible, it acts as the thermodynamic sink that drives the entire sequence of reversible reactions to completion.[1]
-
Can water interfere with the reaction? Absolutely. While some Ugi reactions have been successfully performed in aqueous media, excess water can be problematic.[8] Water can hydrolyze the isocyanide, especially under the acidic conditions provided by the carboxylic acid component.[6] It can also hydrolyze the imine intermediate. Using anhydrous solvents is a good practice for sensitive Ugi reactions.
-
Is there an optimal order of addition for the reagents? While the reaction is often robust enough for a one-pot addition, a sequential approach is recommended for troubleshooting. The most logical sequence is:
-
Amine + Aldehyde (allow to stir to form the imine).
-
Add Carboxylic Acid.
-
Add the Isocyanide last. The reaction is typically initiated upon the addition of the isocyanide.[3]
-
Data Summary & Key Parameters
| Parameter | Recommendation for Aromatic Isocyanides | Causality & Rationale | Potential Pitfall |
| Solvent | Methanol or 2,2,2-Trifluoroethanol (TFE) | Polar protic solvents stabilize the polar iminium and nitrilium intermediates, facilitating the reaction.[10][11] | Using non-polar or aprotic solvents can favor the competing Passerini side reaction.[5] |
| Concentration | High (0.5M - 2.0M) | The reaction consists of multiple equilibria; high concentration drives the reaction forward via Le Châtelier's principle.[3][7] | Low concentrations (<0.2M) often result in very low or no yield as reaction rates plummet.[7] |
| Temperature | Room Temperature to 60 °C | While often exothermic, sluggish systems with aromatic isocyanides may require moderate heating to overcome activation barriers.[4] | Excessive heat can lead to the decomposition of reactants or products. |
| Order of Addition | Pre-mix Amine/Aldehyde | Allows the rate-limiting imine formation to proceed before the isocyanide is introduced, minimizing the Passerini side reaction.[17] | Adding the isocyanide too early may increase the likelihood of the Passerini reaction if imine formation is slow. |
| Catalysis | Lewis Acids (e.g., TiCl₄) if needed | Catalyzes the formation of the imine from less reactive aldehydes, which is often the bottleneck.[12] | Lewis acids are not always necessary and can complicate the reaction mixture; use only when imine formation is confirmed to be slow. |
Experimental Protocols
Protocol 1: Optimized General Procedure for Ugi Reaction with an Aromatic Isocyanide
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 mmol, 1.0 eq) and the aldehyde (1.0 mmol, 1.0 eq).
-
Add anhydrous methanol or TFE to achieve a final concentration of 0.8 M (approx. 1.25 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq) and continue stirring for 10 minutes.
-
Add the aromatic isocyanide (1.0 mmol, 1.0 eq).
-
Seal the vial and stir at room temperature. Monitor the reaction progress using TLC or LC-MS at 2, 8, and 24-hour intervals.
-
If no significant conversion is observed after 24 hours, increase the temperature to 40-50 °C and continue monitoring.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow Diagram
dot graph "Troubleshooting_Ugi" { graph [fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style="rounded,filled", fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];
} dot Caption: A logical workflow for troubleshooting.
References
-
Ugi reaction - Wikipedia . Wikipedia. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles . MDPI. [Link]
-
Ugi Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? . PubMed Central. [Link]
-
Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions . ACS Publications. [Link]
-
Summary of the effect of concentration and reagent excess on the yield of Ugi precipitate in methanol solvent . ResearchGate. [Link]
-
Multicomponent reactions (UGI, Passerini, Biginelli) . Slideshare. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants . PMC. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores . ACS Omega. [Link]
-
Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings . Organic Letters. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application . MDPI. [Link]
-
The Passerini and Ugi reactions . ResearchGate. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling . Semantic Scholar. [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry . ACS Publications. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications . RSC Publishing. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications . University of Illinois Urbana-Champaign. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores . PMC. [Link]
-
Bio-Catalysis in Multicomponent Reactions . MDPI. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application . PMC. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics . Beilstein Journal of Organic Chemistry. [Link]
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- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
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stability of 1-Ethoxy-4-isocyanobenzene under different reaction conditions
A Guide to Stability and Reaction Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Ethoxy-4-isocyanobenzene. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability of this valuable reagent and to troubleshoot common issues encountered during its use in your research and development projects. As a substituted aromatic isocyanate, its reactivity is governed by the electrophilic nature of the isocyanate group, modulated by the electron-donating ethoxy substituent. Understanding these characteristics is key to successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: I've noticed a white precipitate forming in my bottle of this compound. What is it and is the reagent still usable?
A1: The white precipitate is most likely a diaryl urea, formed from the reaction of the isocyanate with moisture. Isocyanates are highly susceptible to hydrolysis.[1][2] The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 4-ethoxyaniline. This aniline is a potent nucleophile and rapidly reacts with another molecule of this compound to form the insoluble N,N'-bis(4-ethoxyphenyl)urea.
-
Is it usable? The presence of this precipitate indicates partial degradation of the reagent. The remaining isocyanate in solution may still be reactive, but the effective concentration will be lower than stated. For stoichiometric-sensitive reactions, it is highly recommended to use a fresh, unopened bottle. For less sensitive applications, you may be able to use the supernatant liquid, but your results may not be reproducible.
Q2: My reaction with this compound is much slower than I expected based on literature procedures with other aryl isocyanates. Why is this?
A2: The slower reaction rate is likely due to the electronic effect of the para-ethoxy group. The ethoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, consequently, on the isocyanate nitrogen. This reduces the electrophilicity of the isocyanate carbon atom, making it less susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate or aryl isocyanates with electron-withdrawing groups.[3]
Q3: Can I store this compound at room temperature?
A3: While short-term storage at room temperature may be acceptable, for long-term stability, it is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).[4][5] Some suppliers recommend storage at 0-10°C. The primary concern is to protect it from moisture and heat, both of which can accelerate degradation.[2][6] Always ensure the container is tightly sealed.
Q4: What are the primary decomposition pathways I should be aware of?
A4: The main decomposition pathways for this compound under typical laboratory conditions are:
-
Hydrolysis: Reaction with water to form N,N'-bis(4-ethoxyphenyl)urea.
-
Trimerization: In the presence of certain catalysts (e.g., strong bases), isocyanates can trimerize to form a stable isocyanurate ring.
-
Thermal Decomposition: At elevated temperatures, aryl isocyanates can decompose. While specific data for this compound is limited, the decomposition of similar compounds can lead to the formation of carbodiimides and other complex products.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions involving this compound.
Issue 1: Formation of an Insoluble White Solid in the Reaction Mixture
| Probable Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Dry Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). 2. Dry Glassware: Oven-dry all glassware and cool under a stream of dry inert gas before use. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. 4. Check Other Reagents: Ensure that all other reactants and reagents are anhydrous. |
| Reaction with Amine Impurities | 1. Purify Amine Reactants: If your reaction involves an amine, ensure its purity. 2. Check for Amine Formation: If your reaction conditions could lead to the decomposition of other reagents to form amines, this could be a source of urea formation. |
Issue 2: Low or No Product Yield
| Probable Cause | Troubleshooting Steps |
| Reduced Reactivity | 1. Increase Reaction Time: Due to the electron-donating ethoxy group, longer reaction times may be necessary. 2. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for side product formation. 3. Use a Catalyst: For reactions with alcohols, consider using a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate). |
| Degraded Isocyanate | 1. Use a Fresh Bottle: As mentioned in the FAQs, the formation of precipitates indicates degradation. 2. Check for Isocyanate Peak: Use IR spectroscopy to check for the characteristic strong isocyanate peak (~2270-2250 cm⁻¹) in your starting material. |
Stability Under Different Reaction Conditions: A Deeper Dive
The stability of this compound is critically dependent on the reaction environment. Below is a summary of its expected behavior under various conditions.
| Condition | Expected Stability & Reactivity | Primary Degradation/Side Products |
| Acidic Conditions | Generally stable to anhydrous acids. However, strong aqueous acids will catalyze hydrolysis. | With aqueous acid: 4-ethoxyaniline and CO₂. |
| Basic Conditions | Highly reactive. Strong bases can catalyze trimerization to form isocyanurates. Amines will readily react to form ureas. | Isocyanurates, ureas. |
| Presence of Nucleophiles | Highly reactive towards nucleophiles. The order of reactivity is generally amines > alcohols > water. | Ureas (from amines), urethanes (carbamates) from alcohols, and ureas (from hydrolysis). |
| Thermal Stress | Aryl isocyanates are known to undergo thermal decomposition at elevated temperatures.[8] Specific data for this compound is not readily available, but decomposition can be expected at temperatures above its boiling point. | Carbodiimides, and other complex products. |
| Photochemical Conditions | Aromatic isocyanates can undergo photochemical reactions, including degradation, particularly upon exposure to UV light.[9][10] This can lead to discoloration and loss of reactivity. | Photo-Fries rearrangement products and other degradation products. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
Given its moisture sensitivity, proper handling is crucial for maintaining the integrity of this compound.
-
Preparation: Before opening the bottle, ensure you have a dry, inert atmosphere (nitrogen or argon) available. All glassware, syringes, and needles should be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Purge the reaction vessel with the inert gas.
-
Dispensing: Use a syringe or cannula to transfer the required amount of the liquid isocyanate under a positive pressure of the inert gas.
-
Sealing: After dispensing, flush the headspace of the bottle with the inert gas before tightly resealing the cap. It is advisable to wrap the cap with parafilm for extra protection against moisture ingress.
Protocol 2: A General Procedure for the Reaction with an Alcohol (Urethane Formation)
This protocol provides a general guideline for the synthesis of a urethane from this compound and a primary alcohol.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., THF, toluene).
-
Addition of Isocyanate: While stirring the solution at room temperature, add this compound (1.0 eq.) dropwise via a syringe.
-
Reaction: Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak). If the reaction is slow, it can be gently heated.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for this compound.
Caption: Base-catalyzed trimerization of this compound.
References
-
Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?[Link]
-
Brown, W. E., et al. (Year). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PubMed. [Link]
-
IChemE. (1963). Safety aspects of handling isocyanates in urethane foam production. [Link]
-
BDMAEE. (2025, July 30). Safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers. [Link]
-
Safe Work Australia. (Year). GUIDE TO HANDLING ISOCYANATES. [Link]
-
Safe Work Australia. (Year). Download DOCX. [Link]
-
Brown, W. E., et al. (Year). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC - NIH. [Link]
-
DTIC. (Year). Photodegradation of Segmented Polyurethanes Based on Aromatic Diisocyanates. [Link]
-
Wikipedia. (Year). Polyurethane. [Link]
-
ResearchGate. (Year). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. [Link]
-
ACS Publications. (Year). Recent Advances In Isocyanate Chemistry | Chemical Reviews. [Link]
-
poliuretanos. (Year). 1.2.1 - Isocyanate Reactions. [Link]
-
DTIC. (Year). Photolysis of Aromatic Diisocyanate Based Polyurethanes in Solution. [Link]
-
ResearchGate. (Year). (PDF) Isocyanate-based multicomponent reactions. [Link]
-
PMC - NIH. (Year). Review of the occupational exposure to isocyanates: Mechanisms of action. [Link]
-
ResearchGate. (Year). Photochemical Degradation Study of Polyurethanes as Relic Protection Materials by FTIR‐ATR. [Link]
-
PubMed. (Year). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. [Link]
-
PubMed. (Year). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]
-
NIH. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
(1994, June 1). Kinetic studies of the reactions between isocyanates and carboxylic acids. [Link]
-
ResearchGate. (2023, November 1). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]
-
ResearchGate. (Year). The Thermal Decomposition of Isocyanurates | Request PDF. [Link]
-
ResearchGate. (Year). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]
-
NIH. (2023, March 25). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. [Link]
-
ResearchGate. (Year). Hybrid resonance structures of the isocyanate functional groups for.... [Link]
-
MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]
-
AUB ScholarWorks. (Year). of the reaction between. [Link]
-
Semantic Scholar. (Year). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
-
RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions. [Link]
- Google Patents. (Year).
-
PubMed. (Year). A comparative study of the hydrolysis pathways of substituted aryl phosphoramidate versus aryl thiophosphoramidate derivatives of stavudine. [Link]
-
PubMed. (2025, September 3). Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyanate. [Link]
-
PubMed. (Year). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. [Link]
-
ResearchGate. (2025, November 22). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
-
RSC Publishing. (Year). A new reaction of aryl isocyanates with nitrite ion. [Link]
-
Semantic Scholar. (Year). Rates of base-catalysed hydrolysis of substituted aryl benzoates. [Link]
-
ACS Publications. (Year). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews. [Link]
-
American Chemical Society. (Year). ASAP (As Soon As Publishable). [Link]
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- 8. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Managing the Odor of 1-Ethoxy-4-isocyanobenzene
Welcome to the technical support guide for managing 1-Ethoxy-4-isocyanobenzene in the laboratory. As a reactive intermediate in pharmaceutical and materials science synthesis, its utility is unquestionable.[1] However, its potent, characteristic odor is a significant challenge, serving as a direct indicator of vapor release and potential exposure. This guide is designed to provide researchers, scientists, and drug development professionals with actionable troubleshooting steps and best practices to ensure a safe and odor-free experimental environment. Our focus is on proactive control and rapid, effective response to odor events, grounded in the principles of chemical safety and reactivity.
The Chemical Basis of the Hazard: Why Odor Equals Risk
This compound is an aromatic isocyanate. The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, including the moisture in the air.[2] This reactivity, while essential for its synthetic applications, also means that any escaped vapor is a potential respiratory irritant and sensitizer.[1][3] Inhalation may cause allergy or asthma-like symptoms, which can develop after repeated exposure to even low concentrations.[4] Therefore, the detection of its odor should be treated as a notification of a containment failure and a potential health hazard that must be addressed immediately.
Troubleshooting Guide: Isolating and Resolving Odor Issues
This section provides a systematic approach to diagnosing and correcting the root cause of odor release during your experiments.
Scenario 1: A diffuse, pungent odor is detected in the general laboratory area, not just at the immediate experimental station.
This indicates a widespread containment failure or a significant vapor source. The following workflow should be initiated immediately.
Caption: Troubleshooting logic for a widespread isocyanate odor.
Scenario 2: A sharp odor is detected only during the transfer or measurement of the liquid reagent.
This is a procedural issue related to technique. Adopting a stringent transfer protocol is essential.
Experimental Protocol: Inert Atmosphere Syringe Transfer
-
Preparation: Ensure the source bottle of this compound, the reaction vessel, and a clean, dry, gas-tight syringe are all inside a certified chemical fume hood. The reaction vessel should be equipped with a rubber septum and already be under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Pressure Equalization: Puncture the septum of the this compound source bottle with a needle connected to an inert gas line (a balloon or bubbler is sufficient) to create a slight positive pressure.
-
Syringe Purge: Draw inert gas from the headspace of the reaction vessel into the syringe and expel it into the fume hood atmosphere. Repeat this process three times to ensure the syringe is free of moist air.
-
Reagent Withdrawal: Puncture the septum of the source bottle with the purged syringe needle. Insert the needle tip below the liquid surface and slowly withdraw the desired volume. The positive pressure in the bottle will aid in this process and prevent air from being drawn in.
-
Transfer: Withdraw the syringe and promptly insert it into the reaction vessel's septum. Slowly dispense the liquid against the inner wall of the glassware to avoid splashing and aerosol generation.
-
Syringe Quenching: Immediately after delivery, draw a small amount of a quenching solvent (e.g., isopropyl alcohol) from a separate vial into the syringe to react with any residual isocyanate. Expel the quenched solution into a designated isocyanate waste container. Repeat twice.
Frequently Asked Questions (FAQs)
Q1: What is the best personal protective equipment (PPE) for handling this compound? A1: A comprehensive PPE strategy is the last line of defense and is non-negotiable.
-
Gloves: Nitrile gloves are suitable for incidental contact, but for sustained handling or cleaning spills, butyl rubber gloves offer superior resistance.[5][6] Always double-check the manufacturer's chemical resistance guide.
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7]
-
Lab Coat: A standard lab coat is required. For larger-scale operations, a chemically resistant apron or disposable suit should be considered.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If procedures with high aerosolization potential are unavoidable or if engineering controls fail, a supplied-air respirator is necessary, as air-purifying cartridges have poor warning properties for isocyanates.
Q2: How do I effectively decontaminate a small spill on a lab bench? A2: Speed and the correct chemistry are critical for effective decontamination.
-
Contain: Immediately cover the spill with a dry, non-reactive absorbent material like sand or vermiculite. Do not use paper towels or sawdust, as this can increase vapor release and create a fire hazard.[9]
-
Neutralize: Gently pour a decontamination solution over the absorbent material. A common and effective solution is 5-10% sodium carbonate with a small amount of liquid detergent in water.[10][11] Allow this to react for at least 15-20 minutes. The reaction generates carbon dioxide gas, so do not perform this in a sealed environment.[11]
-
Collect: Using a scoop or brush, carefully transfer the neutralized mixture into an open-top, labeled hazardous waste container.
-
Final Wipe: Wipe down the spill area again with the decontamination solution, let it sit for 10 minutes, and then clean with soap and water.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to your institution's guidelines. Leave the waste container unsealed in a well-ventilated area (like the back of a fume hood) for 24-48 hours to allow for complete gas evolution before sealing for final disposal.[11]
Q3: What are the proper storage conditions for this compound? A3: Proper storage is key to maintaining the chemical's integrity and preventing vapor release. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage location must be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, amines, and strong bases.[2][12]
Q4: How should I dispose of glassware that has come into contact with the chemical? A4: All contaminated glassware must be decontaminated before it is removed from the fume hood for cleaning. Rinse the glassware three times with a suitable solvent like acetone to remove the bulk of the material, with the rinsate going into the appropriate hazardous waste stream. Then, rinse the glassware with a quenching solution (e.g., isopropyl alcohol or the sodium carbonate solution mentioned for spills) and allow it to sit for several minutes to neutralize any remaining reactive isocyanate.[13] After this procedure, the glassware can be washed normally.
Summary of Safety Parameters
| Parameter | Guideline / Recommendation | Rationale & Source(s) |
| Primary Engineering Control | Certified Chemical Fume Hood | Minimizes inhalation exposure by capturing vapors at the source.[8] |
| Spill Neutralizing Agent | 5-10% Sodium Carbonate + 0.2% Detergent in Water | Reacts with the isocyanate group to form less hazardous urea derivatives.[10][11] |
| Absorbent Material | Sand, Vermiculite, Clay | Inert materials that safely contain the liquid without reacting or increasing surface area for vaporization.[9] |
| Glove Selection | Nitrile (incidental contact), Butyl Rubber (extended contact) | Provides a chemical barrier to prevent skin contact and sensitization. Resistance varies by material.[5][14] |
| Waste Container Protocol | Keep unsealed for 24-48h in a ventilated area | The neutralization reaction releases CO2 gas, which can pressurize and rupture a sealed container.[11] |
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Canada.ca. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. American Chemistry Council Diisocyanates Panel. [Link]
-
International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research & Reviews in Polymer. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? Sysco Environmental. [Link]
-
Safe Work Australia. (2015). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]
-
Patsnap. Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. Safe Work Australia. [Link]
-
Health and Safety Executive. Safe Use of Di-Isocyanates. Health and Safety Executive. [Link]
-
Safe Work Australia. (2015). guide-to-handling-isocyanates.pdf. Safe Work Australia. [Link]
-
Matrix Fine Chemicals. 1-ETHOXY-4-ISOCYANATOBENZENE | CAS 32459-62-4. Matrix Fine Chemicals. [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. [Link]
-
California Department of Public Health. Isocyanates: Working Safely. CDPH. [Link]
-
PubChemLite. this compound (C9H9NO). PubChemLite. [Link]
-
CAS. 1-Ethoxy-4-isocyanatobenzene. Common Chemistry. [Link]
-
PubChem. 1,1'-Oxybis(4-isocyanatobenzene). PubChem. [Link]
Sources
- 1. CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica [cymitquimica.com]
- 2. 1,1'-Oxybis(4-isocyanatobenzene) | C14H8N2O3 | CID 61332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. merckmillipore.com [merckmillipore.com]
- 5. compositesone.com [compositesone.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. lakeland.com [lakeland.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. actsafe.ca [actsafe.ca]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
- 11. fsi.co [fsi.co]
- 12. 32459-62-4|1-Ethoxy-4-isocyanatobenzene|BLD Pharm [bldpharm.com]
- 13. reddit.com [reddit.com]
- 14. new.calderdale.gov.uk [new.calderdale.gov.uk]
Technical Support Center: Scale-Up Challenges for Reactions Involving 1-Ethoxy-4-isocyanobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Ethoxy-4-isocyanobenzene. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile isocyanate from bench-scale to pilot or manufacturing scale. As a reactive building block, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, its behavior can change significantly with scale.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the critical challenges you may encounter.
Section 1: Critical Safety & Handling on Scale
Handling isocyanates at the multi-kilogram scale introduces risks that are manageable but fundamentally different from benchtop use. The primary hazards stem from their high reactivity and toxicity, particularly respiratory sensitization.[4][5][6]
Q: What are the primary health risks of this compound, and how do they escalate during scale-up?
A: The primary risk is respiratory sensitization. Inhaling isocyanate vapors or aerosols can lead to occupational asthma, where subsequent exposure to even minuscule amounts can trigger a severe, potentially life-threatening allergic reaction.[4] Skin contact can cause irritation, dermatitis, and can also contribute to sensitization.[4][7]
During scale-up, the potential for exposure increases dramatically due to:
-
Larger Quantities: Spills or releases involve more material.
-
Increased Surface Area: Vapors can be generated more readily from larger reactor openings or during transfers.
-
Cleaning Operations: Cleaning large vessels and transfer lines is a major source of potential exposure.
-
Aerosol Generation: Charging powders or viscous liquids into a reactor can generate dusts or mists that are easily inhaled.[4]
Q: What engineering controls are mandatory for handling kilogram quantities of this isocyanate?
A: At scale, personal protective equipment (PPE) is the last line of defense. Primary protection must come from engineering controls.[8][9]
-
Closed-System Operations: Handle the isocyanate in a closed system whenever possible. Use pressure-equalized addition funnels or metered pumping systems for transfers instead of open charging.
-
Local Exhaust Ventilation (LEV): All potential points of exposure (charging ports, sampling points, filtration units) must be equipped with effective LEV, such as a snorkel or ventilated enclosure, to capture vapors and dusts at the source.[7]
-
Dedicated Facilities: If possible, dedicate a specific, well-ventilated area or reactor bay for isocyanate reactions to prevent cross-contamination and accidental exposure of other personnel.
-
Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[9] Have spill kits specifically designed for isocyanates (containing neutralizers) available.
Q: My process involves heating the reaction. What additional precautions are necessary?
A: Heating significantly increases the vapor pressure of the isocyanate, elevating the risk of inhalation exposure.[4][10]
-
Temperature Control: Never heat an isocyanate-containing vessel without a robust, interlocked temperature control system and a clear understanding of the reaction's thermal profile.
-
Vapor Trapping: The reactor's off-gas should be directed through a scrubbing system (e.g., a caustic scrubber) to neutralize any vented isocyanate vapors before they reach the atmosphere.
-
Thermal Decomposition: Be aware that at high temperatures, polyurethane products can thermally degrade and release isocyanates.[4][6]
Section 2: Core Scale-Up Challenges & Process Control
The success of scaling up a reaction hinges on understanding and controlling the interplay between reaction kinetics, heat transfer, and mass transfer.
Q: My reaction was well-behaved in a 1L flask, but showed a dangerous exotherm in a 50L reactor. Why?
A: This is a classic surface-area-to-volume ratio problem. Isocyanate reactions, particularly with amines or alcohols to form ureas or urethanes, are highly exothermic.
-
Heat Generation vs. Dissipation: As you scale up a reactor, its volume (which generates heat) increases by the cube of its radius (r³), while its surface area (which dissipates heat) only increases by the square of its radius (r²).
-
Consequence: A large reactor cannot dissipate heat as efficiently as a small flask. A reaction that causes a mild temperature rise at the lab scale can lead to a thermal runaway at the pilot scale. Isocyanates can also react vigorously with water, producing heat and CO2 gas, which can dangerously pressurize a sealed container.[7]
Control Strategy:
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.
-
Semi-Batch Addition: Do not charge all reactants at once. Add the isocyanate (or the nucleophile) slowly and controllably to the reactor, allowing the cooling system to remove the generated heat in real-time. The addition rate should be directly tied to the reactor's cooling capacity.
-
Dilution: Increasing the solvent volume can act as a heat sink, moderating the temperature rise, although this may impact reaction kinetics and downstream processing.
A: This is likely due to poor mixing and localized concentration gradients. The likely culprit is the formation of substituted ureas.
-
Cause: this compound is highly sensitive to moisture.[11] If there is any residual water in your starting materials or solvent, the isocyanate will react with it to form an unstable carbamic acid, which decomposes into an amine and CO2. This newly formed amine will then rapidly react with another molecule of isocyanate to form a highly insoluble diaryl urea.
-
Why at Scale?: In a large, poorly agitated reactor, pockets of high isocyanate concentration can form where it is charged. If it encounters a pocket with trace moisture, this side reaction can occur rapidly before the isocyanate has a chance to disperse and react with the intended nucleophile.
Troubleshooting Workflow for Impurity Formation
Caption: Decision tree for troubleshooting urea byproduct formation.
Section 3: Troubleshooting Guide for Common Reactions
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3][12]
Q: My Ugi reaction yield dropped significantly upon scale-up, and the reaction seems to have stalled. What are the likely causes?
A:
-
Inefficient Imine Formation: The first step of the Ugi reaction is the formation of an imine from the aldehyde and amine. This is an equilibrium reaction that produces water. At a small scale, this water may not significantly impact the reaction. At a large scale, the generated water can build up and react with your isocyanate, effectively titrating it out of the reaction and forming ureas.
-
Solution: Consider pre-forming the imine in a separate step and removing the water via a Dean-Stark trap or by adding a drying agent like MgSO₄ before adding the isocyanate and carboxylic acid.
-
-
Order of Addition: The order in which you add the components is critical. Adding the isocyanate too early, before the imine has had a chance to form, can lead to side reactions with the amine or trace water.
-
Recommended Scale-Up Protocol:
-
Charge the aldehyde, amine, and solvent to the reactor.
-
Stir for a set period (e.g., 1-2 hours) to allow for imine formation.
-
Charge the carboxylic acid.
-
Begin slow, subsurface addition of the this compound solution.
-
-
Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2][13]
Q: The Passerini reaction is sluggish on a large scale, requiring much longer reaction times than in the lab. How can I improve the kinetics?
A:
-
Concentration: The Passerini reaction is a third-order reaction and is highly dependent on the concentration of all three components.[2] When scaling up, the temptation is often to use more solvent for better thermal control, but this dilution can dramatically slow the reaction. High concentrations are generally favored.[13][14]
-
Solution: Maintain the same concentration as your optimized lab-scale reaction. Control the exotherm by using a semi-batch addition of one of the components (usually the isocyanide) and efficient reactor cooling, rather than by dilution.
-
-
Solvent Choice: The reaction is typically faster in aprotic solvents.[2][13] A switch to a more polar or protic solvent during scale-up (perhaps for solubility reasons) could be the cause of the slowdown.
-
Solution: Stick to the optimized aprotic solvent system. If solubility is an issue at scale, a co-solvent study may be necessary, but be aware of the potential impact on reaction rate.
-
Section 4: Advanced Process Monitoring & Analytics (PAT)
Relying on offline analytics like HPLC or TLC during a large-scale reaction can be slow and risky. Process Analytical Technology (PAT) provides real-time insight into the reaction's progress.
Q: How can I monitor the consumption of this compound in real-time during a 100L batch?
A: In-situ Fourier Transform Infrared (FTIR) spectroscopy is the ideal tool for this.[15] The isocyanate functional group (-N=C=O) has a very strong, sharp, and unique absorption band in the infrared spectrum, making it easy to track.[15]
| Functional Group | Typical IR Absorption Frequency (cm⁻¹) | Notes |
| Isocyanate (-N=C=O) | 2275 - 2240 | Strong, sharp peak. Disappearance indicates consumption. |
| Urethane (R-NH-C=O) | 1740 - 1690 (C=O stretch) | Appearance indicates product formation. |
| Amide (Ugi Product) | 1680 - 1630 (Amide I band) | Appearance indicates product formation. |
| Ester (Passerini Product) | 1750 - 1735 (C=O stretch) | Appearance indicates product formation. |
Benefits of In-Situ FTIR:
-
Real-Time Kinetics: You can see the reaction rate change in response to temperature or addition rate adjustments.
-
Endpoint Determination: The reaction is complete when the isocyanate peak at ~2250 cm⁻¹ has completely disappeared. This avoids unnecessarily long reaction times or premature quenching.[15]
-
Safety: A sudden stall in isocyanate consumption (a flat trendline) could indicate a problem (e.g., loss of catalyst, mixing issue) before a dangerous accumulation of unreacted reagent occurs.
Workflow for Real-Time Reaction Monitoring
Caption: Workflow for using in-situ FTIR to monitor an isocyanate reaction.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use continuous flow processing for reactions with this compound? A: Yes, and it is highly recommended for scale-up. Continuous flow chemistry offers significant advantages for handling hazardous and reactive intermediates like isocyanates.[16] Benefits include superior heat and mass transfer, precise control over reaction time and temperature, and minimized volume of hazardous material at any given moment, which greatly enhances safety. It can be particularly useful for isocyanide-based MCRs.[16]
Q: What is the best general-purpose quenching agent for a large-scale isocyanate reaction? A: A primary or secondary amine (like dibutylamine or piperidine) is often used in analytical settings to derivatize isocyanates for quantification.[17][18] However, for bulk quenching on a process scale, a high-boiling point alcohol like isopropanol or butanol is often preferred. It reacts exothermically but controllably to form a stable urethane, and the excess alcohol can be easily removed under vacuum. Avoid quenching with water, as this produces CO2 and can cause foaming and pressure buildup.
Q: My final product is a polyurethane. How do I ensure all the isocyanate has been consumed? A: This is a critical quality and safety concern, as residual isocyanates in finished products are regulated.[15] The most reliable method is in-situ FTIR, as described above, to confirm the disappearance of the NCO peak.[15] For final product QC, you can use offline analytical methods. This often involves derivatizing any residual isocyanate with an agent like dibutylamine and then quantifying the resulting urea derivative by HPLC-UV. Several standardized methods exist for this purpose.[19][20]
Appendices
Appendix A: Protocol - In-Situ FTIR Monitoring of a Scaled Ugi Reaction
-
System Setup: Install a calibrated in-situ FTIR probe (e.g., ReactIR) into the reactor through a dedicated port, ensuring the probe tip is fully submerged in the reaction medium, even at low initial volumes.
-
Background Spectrum: Before adding any reagents, collect a background spectrum of the solvent at the target reaction temperature.
-
Reaction Initiation: Charge the aldehyde, amine, and carboxylic acid. Begin collecting spectra (e.g., one spectrum every 2 minutes).
-
Isocyanate Addition: Begin the slow, subsurface addition of the this compound solution.
-
Real-Time Analysis: In the analysis software, define the isocyanate peak region (e.g., 2300-2220 cm⁻¹) and a product peak region (e.g., the amide I band, 1680-1630 cm⁻¹). Create a real-time trend chart plotting the area of these peaks over time.
-
Endpoint Confirmation: The reaction is complete when the isocyanate peak trend has returned to and remains at the initial baseline for a set period (e.g., 15-30 minutes).
Appendix B: Protocol - Safe Quenching and Work-up of a 50L Isocyanate Reaction
-
Pre-Cooling: Once the reaction is deemed complete by PAT or TLC/HPLC, cool the reactor contents to 0-5 °C to reduce the rate of any potential secondary reactions.
-
Quenching Solution: In a separate vessel, prepare a solution of the quenching agent (e.g., 1.5 molar equivalents of n-butanol) in a portion of the reaction solvent.
-
Slow Addition: Slowly add the quenching solution to the cold reaction mixture over 30-60 minutes, carefully monitoring the internal temperature. The temperature should not be allowed to rise more than 5-10 °C.
-
Hold Period: After the addition is complete, allow the mixture to stir at 0-10 °C for at least one hour to ensure all residual isocyanate has been consumed.
-
Confirmation of Quench: Take a sample from the reactor and perform a rapid offline analysis (e.g., add a small amount to a vial containing a derivatizing amine and analyze by TLC/LCMS) to confirm the absence of the isocyanate.
-
Proceed with Work-up: Only after confirming the absence of isocyanate should you proceed with aqueous work-up or solvent distillation steps.
References
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
Safe Work Australia. (2020, July). Guide to handling isocyanates. [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. [Link]
-
de Souza, D., & O'Brien, M. (2022). Isocyanide chemistry enabled by continuous flow technology. RSC Advances, 12(52), 33963-33971. [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(10), 659-671. [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
El Kaim, L., et al. (2012). “Isocyanide-free” Ugi reactions. Synthetic Communications, 42(18), 2655-2661. [Link]
-
Paul, A., & Sharma, M. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1877-1891. [Link]
- Rando, R. J. (1994). Method of detecting isocyanates. U.S.
-
Shaabani, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296. [Link]
-
Szalóki, G., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6096-6099. [Link]
-
Isocyanide-based multicomponent reactions Ugi reaction,... [Diagram]. (n.d.). In ResearchGate. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. [Link]
-
Wikipedia. (n.d.). Passerini reaction. [Link]
-
Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 987-1017. [Link]
-
IOM. (n.d.). Management of Isocyanates. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- Zhang, J., et al. (2008). A kind of method for preparing isocyanate.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
-
Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. [Link]
-
Dömling, A. (2013). Synthetic Applications of Passerini Reaction. Current Organic Synthesis, 10(5), 687-703. [Link]
-
California Department of Public Health. (2014, May). Isocyanates: Working Safely. [Link]
- Horn, P., et al. (2007). Method for mixing a polyol component and an isocyanate component. U.S.
-
Matrix Fine Chemicals. (n.d.). 1-ETHOXY-4-ISOCYANATOBENZENE. [Link]
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977. [Link]
-
Kapps, M., & Klesper, E. (1992). Isocyanate reactions in and with N,N-dimethylformamide. Die Angewandte Makromolekulare Chemie, 200(1), 1-13. [Link]
-
Varga, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4647. [Link]
Sources
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- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
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- 20. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
byproduct formation and identification in Passerini reactions with 1-Ethoxy-4-isocyanobenzene
Welcome to the technical support center for multicomponent reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing the Passerini reaction with 1-ethoxy-4-isocyanobenzene. Here, we will address common challenges related to byproduct formation and provide robust troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the Passerini reaction and why is it useful in my research?
The Passerini reaction is a powerful three-component reaction that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1][2] This one-pot synthesis is highly valued for its atom economy and its ability to rapidly generate molecular complexity from simple starting materials.[2] For drug development professionals, this reaction is a cornerstone of combinatorial chemistry, enabling the efficient creation of large libraries of compounds for high-throughput screening.[3]
Q2: I'm using this compound. Are there any specific byproducts I should anticipate?
Yes, while the Passerini reaction is generally efficient, the use of aromatic isocyanides like this compound can sometimes lead to specific side products. Aromatic isocyanides can be somewhat unstable, which may contribute to byproduct formation.[4]
Common byproducts can include:
-
Ugi-type Products: If trace amounts of primary amines are present (e.g., from the hydrolysis of the isocyanide or as an impurity in the solvent), a four-component Ugi reaction can occur, leading to the formation of α-acylamino amides.[3]
-
Hydrolysis Products: this compound can hydrolyze to form 4-ethoxyaniline, especially in the presence of acidic conditions and water. This aniline can then potentially react with other components.
-
Products from Aldehyde Oxidation: In some cases, the aldehyde starting material can be oxidized to a carboxylic acid, which can then participate in the Passerini reaction, leading to an alternative desired product.[5]
-
Enamine Formation: Under certain conditions, aldehydes can react with any primary or secondary amine impurities to form enamines, which might be observed as byproducts.[6]
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is key to achieving high yields and simplifying purification. Here are some field-proven strategies:
-
High Purity Reagents: Ensure all your starting materials, including this compound, the carbonyl compound, the carboxylic acid, and the solvent, are of high purity and anhydrous.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.
-
Solvent Choice: The Passerini reaction is typically favored in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[4] Polar protic solvents, such as alcohols, are generally not well-suited as they can promote side reactions.[4]
-
High Concentration: Running the reaction at a high concentration of reactants often leads to better yields of the desired Passerini product.[7]
-
Temperature Control: The reaction is usually carried out at room temperature.[4] However, for sluggish reactions, gentle heating might be necessary, but be aware that this can also promote byproduct formation.
Q4: What are the best analytical techniques for identifying the Passerini product and its byproducts?
A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of your product and identifying impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring the reaction progress and identifying the molecular weights of the components in the reaction mixture, including byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in your product, such as the amide and ester carbonyl stretches. A strong stretch around 2140 cm⁻¹ can indicate the presence of unreacted isocyanide.[8]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound in Passerini reactions.
Issue 1: Low or No Yield of the Desired α-Acyloxy Carboxamide
| Possible Cause | Troubleshooting Action |
| Low Reactivity of Starting Materials | Some carbonyl compounds, particularly bulky ketones, can be sluggish in the Passerini reaction.[4] Consider switching to a more reactive aldehyde. If using a less reactive carbonyl is necessary, the addition of a Lewis acid catalyst like Sc(OTf)₃ or Yb(OTf)₃ can activate the carbonyl component, making it more susceptible to nucleophilic attack.[8] |
| Poor Quality of this compound | Isocyanides, especially aromatic ones, can degrade over time.[4] Verify the purity of your isocyanide using IR or NMR spectroscopy. If necessary, purify the reagent before use. Isocyanides are also known for their strong, unpleasant odors and are often best prepared and used in situ.[9] |
| Suboptimal Reaction Conditions | The choice of solvent and reactant concentration is crucial. The Passerini reaction generally proceeds faster in nonpolar, aprotic solvents.[10] Ensure you are using a suitable solvent and that the concentration of your reactants is sufficiently high.[7] |
Issue 2: An Unexpected Major Product is Observed in the Analysis
| Possible Cause | Troubleshooting Action |
| Ugi Reaction Predominance | The presence of a primary amine impurity can lead to the formation of an Ugi product as the major component. Carefully purify all reagents and solvents to remove any amine contaminants. If the amine is an unavoidable impurity in one of the starting materials, consider that the Ugi reaction might be a competing pathway. |
| Passerini-Smiles Rearrangement | If you are using a phenol derivative as your acidic component, a Passerini-type reaction followed by a Smiles rearrangement can occur, leading to the formation of O-arylated compounds.[7] This is a known variant of the Passerini reaction. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Action |
| Similar Polarity of Product and Byproducts | If the byproducts have similar polarities to your desired product, separation by column chromatography can be challenging. Experiment with different solvent systems for your chromatography. Sometimes, crystallization can be an effective alternative purification method. If the product precipitates from the reaction mixture, it can be isolated by filtration.[11] |
| Product Instability on Silica Gel | Some α-acyloxy carboxamides can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[4] In such cases, consider using neutral alumina for chromatography or opt for other purification techniques like preparative HPLC. |
Experimental Protocols & Workflows
Standard Protocol for a Passerini Reaction with this compound
This protocol provides a general guideline. Optimization for specific substrates may be required.
Materials:
-
This compound (1.0 equivalent)
-
Aldehyde or Ketone (1.1 equivalents)
-
Carboxylic Acid (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Solvent Addition: Add the anhydrous aprotic solvent to dissolve the isocyanide.
-
Reagent Addition: To the stirred solution, add the carboxylic acid followed by the carbonyl compound.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[11]
Byproduct Identification Workflow
Caption: Workflow for byproduct identification.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the reaction conditions.
Proposed Concerted Mechanism
In aprotic solvents and at high concentrations, a concerted mechanism is often proposed.[1]
Caption: Simplified Passerini reaction mechanism.
The reaction is initiated by the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound.[12] The isocyanide then attacks the carbonyl carbon, leading to a nitrilium ion intermediate.[2] This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy carboxamide product.[2]
Data Summary
The following table provides a hypothetical summary of potential byproducts and their characteristic analytical data. Actual data will vary depending on the specific reactants used.
| Compound Type | Potential Structure | Characteristic ¹H NMR Signal (ppm) | Expected m/z [M+H]⁺ | Characteristic IR Absorption (cm⁻¹) |
| Passerini Product | α-Acyloxy carboxamide | ~8.5 (amide N-H), ~6.0 (methine C-H) | Varies | ~3300 (N-H), ~1750 (ester C=O), ~1670 (amide C=O) |
| Ugi Product | α-Acylamino amide | ~8.0 & ~6.5 (two amide N-H) | Varies | ~3300 (N-H), ~1650 (two amide C=O) |
| Hydrolysis Product | 4-Ethoxyaniline | Aromatic signals, ~3.5 (NH₂) | 138.08 | ~3400 & ~3300 (N-H stretch) |
References
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12638–12654. [Link]
-
Wikipedia. (2023, November 28). Passerini reaction. Retrieved from [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–148. [Link]
-
Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. PubMed Central. [Link]
-
Black, S. W., & Moser, A. (2015). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education, 92(10), 1735–1738. [Link]
-
Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(1), 1-20. [Link]
-
Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Scripps Research. [Link]
-
Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(15), 9639-9653. [Link]
-
de la Torre, D., Puyó, M., & Lavilla, R. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
- Kumar, A., & Singh, R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.
- Jida, M., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(14), 1705-1708.
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. PubMed Central. [Link]
-
Westermann, B. (2011). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 7, 976–989. [Link]
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- 4. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
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- 6. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
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- 9. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Validation & Comparative
comparison of 1-Ethoxy-4-isocyanobenzene and aliphatic isocyanides in Ugi reactions
As a Senior Application Scientist, this guide provides an in-depth comparison of 1-Ethoxy-4-isocyanobenzene, an aromatic isocyanide, and common aliphatic isocyanides in the context of the Ugi four-component reaction (Ugi-4CR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in reactivity and application between these crucial building blocks.
Introduction: The Isocyanide's Pivotal Role in the Ugi Reaction
The Ugi four-component reaction (Ugi-4CR), first reported by Ivar Karl Ugi in 1959, stands as one of the most powerful and versatile multicomponent reactions (MCRs) in modern organic synthesis.[1][2][3] Its ability to generate complex α-acylamino amide scaffolds in a single, atom-economical step from four simple starting materials—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—has made it an indispensable tool for creating diverse molecular libraries for drug discovery.[1][4][5]
The reaction proceeds through a series of reversible steps, beginning with the formation of an imine from the carbonyl and amine components. This imine is protonated by the carboxylic acid to form a reactive iminium ion. The key event is the nucleophilic attack of the isocyanide's terminal carbon on this iminium ion, creating a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by a final, irreversible intramolecular acyl transfer known as the Mumm rearrangement, which yields the thermodynamically stable bis-amide product.[1][2]
At the heart of this transformation lies the isocyanide. Its unique electronic structure, featuring a formally divalent carbon, allows it to act as both a nucleophile and an electrophile at the same atom, a reactivity profile unmatched by other functional groups.[6] The choice of isocyanide—specifically, the nature of the substituent attached to the nitrogen—profoundly influences the reaction's kinetics, yield, and the structural properties of the final product. This guide focuses on the critical comparison between aromatic and aliphatic isocyanides, exemplified by this compound and representative aliphatic analogues like tert-butyl isocyanide.
The Ugi Reaction Mechanism: A Visual Overview
The mechanism involves a cascade of reactions where all steps are reversible except for the final Mumm rearrangement, which provides the thermodynamic driving force for the entire process.[1]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Ethoxy-4-isocyanobenzene: Unveiling its Advantages in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of aromatic isocyanides, 1-Ethoxy-4-isocyanobenzene emerges as a reagent of particular interest, offering distinct advantages in various synthetic applications. This guide provides an in-depth comparison of this compound with other aromatic isocyanides, supported by experimental insights and data, to inform your selection of reagents for multicomponent reactions, heterocyclic synthesis, and organometallic chemistry.
The Electron-Donating Advantage: Enhanced Nucleophilicity and Reactivity
The defining feature of this compound is the presence of an electron-donating ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring. This substituent significantly influences the electronic properties of the isocyanide functionality, leading to enhanced nucleophilicity of the isocyanide carbon. This increased electron density makes it a more potent reactant in key multicomponent reactions.
Aryl isocyanides with electron-donating groups are considered electron-rich, which can enhance the nucleophilicity of the isocyanide carbon, making it more reactive towards electrophiles.[1] This property is particularly advantageous in multicomponent reactions where the isocyanide acts as a nucleophilic component in the initial steps.
Superior Performance in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation.[2][3][4][5][6] Isocyanides are pivotal reagents in many MCRs, most notably the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] The reaction mechanism involves the nucleophilic attack of the isocyanide on an iminium ion formed in situ. The enhanced nucleophilicity of this compound can lead to faster reaction rates and higher yields compared to unsubstituted or electron-deficient aromatic isocyanides.
While direct comparative studies with extensive yield tables are not abundant in the literature, the general principle of enhanced reactivity for electron-rich aryl isocyanides in Ugi reactions is well-accepted.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[9][10][11] Similar to the Ugi reaction, the nucleophilic character of the isocyanide is crucial for the initial attack on the carbonyl component. The electron-donating ethoxy group in this compound is expected to facilitate this step, potentially leading to improved reaction efficiency.
The following table illustrates a general comparison of expected reactivity based on the electronic nature of the substituent on the aromatic isocyanide in Passerini and Ugi reactions.
| Isocyanide | Substituent Effect | Expected Reactivity in MCRs |
| This compound | Electron-donating (strong) | High |
| 4-Methylphenyl isocyanide (p-Tolyl isocyanide) | Electron-donating (moderate) | Moderate to High |
| Phenyl isocyanide | Neutral | Moderate |
| 4-Chlorophenyl isocyanide | Electron-withdrawing (weak) | Low to Moderate |
Versatility in Heterocyclic Synthesis
Isocyanides are indispensable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles.[4][5][12] The isocyano group can act as both a nucleophile and an electrophile, enabling its participation in various cyclization strategies.[4] The enhanced reactivity of this compound can be harnessed to improve the efficiency of these synthetic routes.
For instance, in the synthesis of quinolines, the nucleophilic addition of an isocyanide to an o-alkynylaryl aldehyde or ketone is a key step. The increased nucleophilicity of this compound can facilitate this initial bond formation, potentially leading to higher yields of the desired quinoline derivatives.
Application as a Ligand in Organometallic Chemistry
Aromatic isocyanides serve as versatile ligands in organometallic chemistry, forming stable complexes with a variety of transition metals. These complexes find applications in catalysis and materials science. The electronic properties of the aryl isocyanide ligand play a crucial role in determining the stability and reactivity of the resulting metal complex.
Aromatic isocyanides are generally better π-acceptors than aliphatic isocyanides due to the extended conjugation provided by the aromatic ring. The presence of an electron-donating group like the ethoxy group in this compound can modulate the electronic properties of the ligand. While it is a σ-donor, the π-system of the aromatic ring still allows for π-backbonding from the metal center. This balance of σ-donation and π-acceptance can be beneficial in stabilizing specific oxidation states of the metal and influencing the catalytic activity of the complex.
Studies on chromium carbonyl complexes have shown that aryl isocyanides with strongly electron-releasing substituents exhibit an electronic influence that is comparable to that of nonfluorinated alkyl isocyanides. This suggests that this compound can act as a strong donor ligand, which can be advantageous in catalytic cycles that involve oxidative addition steps.
Experimental Protocols
Synthesis of this compound
A robust and efficient method for the synthesis of this compound involves the dehydration of the corresponding formamide.
Materials:
-
N-(4-ethoxyphenyl)formamide
-
Phosphorous oxychloride (POCl₃)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Dissolve N-(4-ethoxyphenyl)formamide (1.0 mmol) in dichloromethane (0.5 mL, 2 M).
-
Add triethylamine (5.0 mmol, 5 equiv.) to the solution at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add phosphorous oxychloride (1.0 mmol, 1 equiv.) dropwise while stirring vigorously.
-
Continue stirring the reaction mixture at 0 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a short column of silica gel.
-
Elute the product with a suitable solvent system (e.g., a gradient of diethyl ether in hexanes).
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to afford pure this compound.
This method has been reported to yield this compound in 87% yield, which is an improvement over previously reported methods.
Sources
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- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 3. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiple Roles of Isocyanides in Palladium‐Catalyzed Imidoylative Couplings: A Mechanistic Study [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative measure of the electronic influence of highly substituted aryl isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for 1-Ethoxy-4-isocyanobenzene in Multicomponent Reactions
In the landscape of diversity-oriented synthesis and drug discovery, isocyanide-based multicomponent reactions (MCRs) stand as a cornerstone for the rapid generation of complex molecular scaffolds.[1][2] These reactions, such as the venerable Passerini and Ugi reactions, offer a highly convergent and atom-economical approach to novel chemical entities.[3][4] The isocyanide component, with its unique divalent carbon atom, is central to the reactivity and versatility of these transformations, acting as both a nucleophile and an electrophile.[5][6]
While a plethora of isocyanides have been developed and utilized, 1-ethoxy-4-isocyanobenzene has found its place as a common aromatic isocyanide. However, the pursuit of novel structures, improved reaction kinetics, and more favorable physical properties necessitates a broader understanding of the available alternatives. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their reactivity, practical handling, and applications, supported by experimental data and protocols.
The Pivotal Role of the Isocyanide in MCRs: A Mechanistic Overview
Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), typically proceed through a key nitrilium ion intermediate.[1][3] In the U-4CR, an amine and a carbonyl compound first condense to form an imine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, generating the highly reactive nitrilium intermediate. This intermediate is subsequently trapped by a nucleophile, such as a carboxylate, to form a stable α-acylamino amide product after an intramolecular Mumm rearrangement.[3]
The electronic and steric nature of the isocyanide's substituent (the 'R' group) can significantly influence the rate of the nucleophilic attack and the stability of the resulting nitrilium ion, thereby affecting the overall reaction efficiency and, in some cases, the stereochemical outcome.
Caption: Generalized mechanism of the Ugi four-component reaction.
A Comparative Analysis of Alternative Isocyanide Reagents
The selection of an isocyanide extends beyond simple substrate scope; it impacts reaction kinetics, product diversity, and practical laboratory considerations such as handling and odor. Below is a comparative guide to viable alternatives to this compound.
Sterically Hindered and Electronically Varied Aromatic Isocyanides
While this compound is an electron-rich aromatic isocyanide, alternatives with different electronic and steric profiles can be advantageous. For instance, electron-withdrawing groups may enhance the electrophilicity of the nitrilium intermediate, while bulky ortho substituents can introduce specific steric biases.
-
4-Methoxyphenylisocyanide: Often used interchangeably with its ethoxy counterpart, it has been reported to provide excellent yields in various MCRs.[1]
-
2,6-Dimethylphenyl isocyanide: The ortho-methyl groups provide significant steric hindrance, which can be exploited for diastereoselective reactions. In some cases, this steric bulk can lead to unexpected reaction pathways, as observed in the formation of a spiro[benzo[b][3][7]oxazine]-imine scaffold instead of the expected benzoxazole.[8]
-
2-Benzoyloxyphenyl isocyanides: These reagents have been employed in asymmetric Ugi reactions to generate chiral benzoxazoles with high enantiomeric excess after a subsequent hydrolysis step.[8]
It is a general observation that aromatic isocyanides can be less reactive than their aliphatic counterparts in certain MCRs.[9]
Aliphatic Isocyanides: The Workhorses of MCRs
Aliphatic isocyanides are frequently employed due to their high reactivity and commercial availability.
-
tert-Butyl Isocyanide: A widely used, highly reactive isocyanide. Its bulky nature can be beneficial in directing stereoselectivity. It has been successfully used in Passerini-type reactions involving free alcohols and aldehydes.[3]
-
Cyclohexyl Isocyanide: Another common and reactive aliphatic isocyanide, often used to generate diverse compound libraries.
Functionalized Isocyanides: Introducing Diversity and Post-MCR Modifications
Functionalized isocyanides are powerful tools for introducing specific functionalities into the MCR product, enabling subsequent transformations or providing key pharmacophoric features.
-
Tosylmethyl Isocyanide (TosMIC): A unique and versatile reagent. As a colorless, odorless, and stable solid, it circumvents the notorious stench and handling difficulties associated with many volatile isocyanides.[7] TosMIC is not only a key reagent in the van Leusen reaction for the synthesis of various heterocycles like pyrroles and oxazoles but also participates in other MCRs.[7]
-
Isocyanoacetate Derivatives: These reagents are invaluable for the synthesis of peptides and peptidomimetics through MCRs.[5][10] The ester functionality provides a handle for further modifications.
Comparison Summary
| Isocyanide Reagent | Structure | Key Features & Advantages | Disadvantages | Typical Applications |
| This compound | EtO-Ph-NC | Electron-rich aromatic, moderate reactivity. | Volatile, strong odor. | General Ugi and Passerini reactions. |
| 4-Methoxyphenylisocyanide | MeO-Ph-NC | Similar to ethoxy analog, often gives high yields.[1] | Volatile, strong odor. | General MCRs for scaffold synthesis. |
| 2,6-Dimethylphenyl isocyanide | 2,6-Me₂-Ph-NC | Sterically hindered, can induce diastereoselectivity.[8] | Potentially altered reaction pathways. | Diastereoselective synthesis. |
| tert-Butyl Isocyanide | t-Bu-NC | Highly reactive, commercially available, bulky.[3] | Volatile, strong odor, potential toxicity. | High-throughput screening libraries. |
| Cyclohexyl Isocyanide | c-Hex-NC | Reactive, readily available. | Volatile, strong odor. | Diversity-oriented synthesis. |
| Tosylmethyl Isocyanide (TosMIC) | Tos-CH₂-NC | Solid, odorless, stable, versatile for heterocycle synthesis.[7] | Can participate in different reaction pathways (e.g., van Leusen). | Van Leusen reaction, synthesis of pyrroles, oxazoles. |
| Ethyl Isocyanoacetate | EtO₂C-CH₂-NC | Introduces an ester functionality for post-MCR modification.[10] | Can be less stable than other isocyanides. | Synthesis of peptidomimetics and functionalized heterocycles. |
Experimental Protocols: A Head-to-Head Comparison in a Ugi Four-Component Reaction
To illustrate the practical differences in using these reagents, the following section provides detailed protocols for a model Ugi reaction.
Model Reaction
A Ugi four-component reaction between benzylamine, isobutyraldehyde, acetic acid, and an isocyanide.
Caption: A typical experimental workflow for a Ugi four-component reaction.
Protocol 1: Ugi Reaction with this compound
Materials:
-
Benzylamine (1.0 mmol, 1.0 eq)
-
Isobutyraldehyde (1.0 mmol, 1.0 eq)
-
Acetic acid (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
Standard laboratory glassware and magnetic stirrer
-
Fume hood
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL).
-
Add benzylamine (0.109 mL, 1.0 mmol) to the methanol.
-
Add isobutyraldehyde (0.092 mL, 1.0 mmol) to the solution.
-
Add acetic acid (0.057 mL, 1.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
Working in a well-ventilated fume hood , add this compound (0.147 g, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.
Protocol 2: Ugi-type Reaction with Tosylmethyl Isocyanide (TosMIC)
Materials:
-
Benzylamine (1.0 mmol, 1.0 eq)
-
Isobutyraldehyde (1.0 mmol, 1.0 eq)
-
Acetic acid (1.0 mmol, 1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL).
-
Add benzylamine (0.109 mL, 1.0 mmol) to the methanol.
-
Add isobutyraldehyde (0.092 mL, 1.0 mmol) to the solution.
-
Add acetic acid (0.057 mL, 1.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Tosylmethyl isocyanide (0.195 g, 1.0 mmol). Note the absence of a strong odor compared to the previous protocol.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Discussion of Differences:
While both protocols will likely yield the corresponding Ugi product, the use of TosMIC offers a significant advantage in terms of ease of handling due to its solid and odorless nature. The reactivity of TosMIC in this specific Ugi-type reaction might differ from that of this compound, potentially requiring adjusted reaction times or temperatures for optimal yield. The tosyl group in the product from the TosMIC reaction also presents a valuable synthetic handle for further transformations, such as desulfonylation or other cross-coupling reactions.
Conclusion and Future Outlook
The choice of isocyanide in a multicomponent reaction is a critical parameter that dictates not only the structural diversity of the resulting products but also the practicality and efficiency of the synthesis. While this compound is a useful reagent, a wealth of alternatives offers distinct advantages. Aliphatic isocyanides like tert-butyl isocyanide provide high reactivity, while functionalized isocyanides such as TosMIC and isocyanoacetate derivatives open doors to novel scaffolds and post-MCR modifications. The development of odorless and solid isocyanides like TosMIC represents a significant step towards greener and more user-friendly synthetic methodologies.[7] As the field of MCRs continues to evolve, the exploration and application of novel isocyanide reagents will undoubtedly play a pivotal role in advancing drug discovery and materials science.
References
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Akritopoulou-Zanze, I. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 14. [Link]
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Martens, J., & Lammertsma, K. (2010). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 110(7), 3981-4033. [Link]
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Quazi, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
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Heravi, M. M., et al. (2019). Isocyanide-based multicomponent reactions to synthesis of heterocycles. ResearchGate. [Link]
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Organic Chemistry Portal. Isocyanide synthesis by substitution. [Link]
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Domling, A. (2015). Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions. NIH Public Access, 54(12), 3183-3186. [Link]
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Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
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Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
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Souldozi, A. (2019). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. ResearchGate. [Link]
-
Kur-Geller, R., & Kazmaier, U. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. [Link]
-
Rocha, R. O., et al. (2021). The vital use of isocyanide-based multicomponent reactions (MCR) in chemical synthesis. ResearchGate. [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
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Akritopoulou-Zanze, I. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 14. [Link]
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Akritopoulou-Zanze, I. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]
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A Senior Application Scientist's Guide to the Passerini Reaction: A Comparative Yield Analysis of Diverse Isocyanides
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile chemical transformations is perpetual. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to generate complex products, are invaluable tools in this endeavor.[1][2] Among these, the Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, stands as a cornerstone for the synthesis of α-acyloxy amides—a scaffold prevalent in numerous bioactive molecules and natural products.[1][3] This guide provides an in-depth comparative analysis of the Passerini reaction with a focus on a critical, yet often varied, component: the isocyanide. By understanding the nuances of how different isocyanides influence reaction yields, researchers can better strategize their synthetic routes for optimal outcomes in drug discovery and development.
The Mechanism and the Pivotal Role of the Isocyanide
The Passerini reaction is a convergent transformation involving a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide.[4] The reaction is typically conducted in aprotic solvents at room temperature and is understood to proceed through a non-ionic, concerted pathway.[4][5] Kinetic studies have revealed that the reaction is third-order overall, with a first-order dependence on each of the three reactants.[5][6]
The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which enhances the electrophilicity of the carbonyl carbon.[5] The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, yielding the stable α-acyloxy carboxamide product.[2]
The isocyanide plays a central role in this transformation, acting as a "linchpin" that connects the other two components. Its nucleophilicity is a key determinant of the reaction rate and overall yield. The structure of the isocyanide, particularly the steric and electronic nature of its substituent, can profoundly impact its reactivity.
Comparative Yield Analysis of Different Isocyanides
The choice of isocyanide is not merely a matter of incorporating a desired substituent into the final product; it is a critical parameter that can dictate the success of the reaction. The following sections provide a comparative analysis of different classes of isocyanides, supported by experimental data from the literature.
Aliphatic vs. Aromatic Isocyanides
In general, aliphatic isocyanides are more nucleophilic than their aromatic counterparts and often lead to higher yields in the Passerini reaction. This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the isocyanide carbon. Conversely, the electron-withdrawing nature of the aryl group in aromatic isocyanides reduces their nucleophilicity.
However, the stability of the isocyanide itself is also a factor. Aromatic isocyanides can be less stable, and in such cases, their in situ preparation may be advantageous to achieving good yields.[7]
Steric Hindrance in Aliphatic Isocyanides
While aliphatic isocyanides are generally more reactive, steric hindrance around the isocyanide functional group can have a significant and sometimes detrimental effect on the reaction yield.
| Isocyanide | Substituent Nature | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Cyclohexyl isocyanide | Secondary Aliphatic | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 91 | [8] |
| tert-Butyl isocyanide | Tertiary Aliphatic | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 0 | [8] |
| tert-Octyl isocyanide | Tertiary Aliphatic | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 0 | [8] |
Table 1: Effect of Steric Hindrance in Aliphatic Isocyanides on Passerini Reaction Yield.
As illustrated in Table 1, under the specified conditions, the sterically unhindered secondary aliphatic isocyanide, cyclohexyl isocyanide, provides an excellent yield. In stark contrast, the bulky tertiary aliphatic isocyanides, tert-butyl isocyanide and tert-octyl isocyanide, failed to produce any product.[8] This highlights the sensitivity of the Passerini reaction to steric bulk at the isocyanide center.
Electronic Effects in Aromatic Isocyanides
The electronic properties of substituents on aromatic isocyanides also play a crucial role in modulating their reactivity and, consequently, the reaction yield. Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the isocyanide, leading to higher yields, while electron-withdrawing groups have the opposite effect.
| Isocyanide | Substituent Nature | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| p-Methoxyphenyl isocyanide | Electron-Donating | Isobutyraldehyde | Phthalimide | CH₂Cl₂ | 99 | [8] |
| Phenyl isocyanide | Neutral | Isobutyraldehyde | Phthalimide | CH₂Cl₂ | 74 | [8] |
| p-Chlorophenyl isocyanide | Electron-Withdrawing | Isobutyraldehyde | Phthalimide | CH₂Cl₂ | 80 | [8] |
Table 2: Influence of Electronic Effects in Aromatic Isocyanides on Passerini Reaction Yield.
The data in Table 2 demonstrates this trend. The electron-donating methoxy group in p-methoxyphenyl isocyanide results in a near-quantitative yield.[8] The unsubstituted phenyl isocyanide gives a good yield, while the electron-withdrawing chloro group in p-chlorophenyl isocyanide also provides a high yield, suggesting that other factors may also be at play in this specific reaction with phthalimide as the acid component.[8]
Experimental Protocols
To facilitate the application of the Passerini reaction in a research setting, the following detailed protocols for a general reaction and a specific example using an aromatic diisocyanide are provided.
General Protocol for the Passerini Reaction
This protocol describes a general procedure for the Passerini reaction with an aldehyde, a carboxylic acid, and a monofunctional isocyanide.
Materials:
-
Aldehyde (1.0 - 1.2 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Isocyanide (1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid.
-
Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde followed by the isocyanide.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.[9]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-acyloxy amide.[5]
-
Characterization: Confirm the structure and purity of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for the bis-Passerini Reaction with an Aromatic Diisocyanide
This protocol is adapted for the synthesis of symmetrical bis(α-acyloxy carboxamides) using an aromatic diisocyanide.
Materials:
-
Aromatic diisocyanide (e.g., 1,4-diisocyanobenzene) (1.0 equivalent)
-
Aldehyde (2.2 equivalents)
-
Carboxylic acid (2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic diisocyanide and dissolve it in the anhydrous solvent.[5]
-
Addition of Reagents: To the stirred solution, add the carboxylic acid followed by the aldehyde.[5]
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.[5]
-
Purification: The crude product can be purified by filtration if it precipitates, followed by washing with a cold solvent. Alternatively, column chromatography on silica gel can be employed.[5]
-
Characterization: Confirm the structure and purity of the bis(α-acyloxy carboxamide) product using spectroscopic methods.
Conclusion
The Passerini reaction is a powerful and versatile tool for the rapid synthesis of α-acyloxy amides. The choice of isocyanide is a critical parameter that significantly influences the reaction outcome. Aliphatic isocyanides are generally more reactive than their aromatic counterparts, but are also more sensitive to steric hindrance. Aromatic isocyanides, while potentially less reactive, offer a broader scope for electronic tuning. By understanding the interplay of these steric and electronic factors, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities. This guide, with its comparative data and detailed protocols, serves as a valuable resource for harnessing the full potential of the Passerini reaction in medicinal chemistry and beyond.
References
-
Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). A Multicomponent Approach for the Synthesis of Novel α-Acyloxy-N-aryl-amides. Journal of the Brazilian Chemical Society, 22(3), 462-467. [Link]
-
Wikipedia. (2023). Passerini reaction. [Link]
-
Kar, A., et al. (2023). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Chemistry, 5(3), 1863-1873. [Link]
-
Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3535-3576. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
-
Kruithof, A. W., et al. (2015). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 80(10), 5124-5131. [Link]
-
Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13476-13498. [Link]
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validation of biological activity of compounds synthesized from 1-Ethoxy-4-isocyanobenzene
An objective guide for researchers, scientists, and drug development professionals on the validation of biological activities for compounds synthesized from 1-Ethoxy-4-isocyanobenzene.
Introduction: The Versatility of the 4-Ethoxyphenyl Isocyanate Scaffold
This compound, also known as 4-ethoxyphenyl isocyanate, is a highly valuable and reactive chemical intermediate.[1][2] Its isocyanate group (-N=C=O) serves as a potent electrophile, readily undergoing nucleophilic addition reactions with a wide array of nucleophiles such as amines, alcohols, and thiols.[3] This reactivity is the cornerstone of its utility, making it an exceptional starting material for generating diverse libraries of derivative compounds, particularly ureas and thioureas, which are classes of molecules renowned for their broad spectrum of biological activities.[4][5]
The core structure, featuring an ethoxy-substituted phenyl ring, provides a foundational scaffold that can be systematically modified. The ethoxy group can influence physicochemical properties like lipophilicity and metabolic stability, which are critical for bioavailability and pharmacokinetic profiles. By reacting this compound with various amines or their bioisosteres, researchers can rapidly synthesize novel compounds and explore their therapeutic potential across different disease areas.
This guide provides a comparative framework for validating the biological activity of such derivatives, focusing on three key therapeutic areas: oncology, infectious diseases, and inflammation. We will detail the rationale behind experimental choices, provide robust protocols for benchmark assays, and present data in a comparative context to guide lead candidate selection.
Synthetic Strategy: A Gateway to Chemical Diversity
The primary synthetic route to generate bioactive candidates from this compound involves its reaction with primary or secondary amines to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions. A similar strategy can be employed with aminothiols or other sulfur-containing nucleophiles to generate thiourea derivatives. The power of this approach lies in the vast commercial availability of diverse amines, allowing for extensive Structure-Activity Relationship (SAR) studies.
Caption: General workflow for synthesizing a urea derivative library.
Part 1: Validation of Anticancer Activity
Urea derivatives, particularly diaryl ureas, are a well-established class of anticancer agents.[6] They often function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and proliferation, such as the Raf/Mek/Erk pathway.[6] Therefore, novel compounds derived from this compound are prime candidates for anticancer screening.
Comparative Framework
Newly synthesized compounds should be benchmarked against established chemotherapeutic agents. Cisplatin is a common choice for initial screening due to its broad activity, though a more targeted inhibitor like Sorafenib (a diaryl urea) could also be used for mechanistic comparisons.[6] The primary goal is to identify compounds with high potency against cancer cells and low toxicity toward healthy cells, indicating a favorable therapeutic window.
Key Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.
Rationale: This initial screen is cost-effective and allows for high-throughput screening of a large library of derivatives to quickly identify "hits." It provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated—a key metric for comparing potency.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8] A non-cancerous cell line (e.g., human dermal fibroblasts) should be run in parallel to assess general cytotoxicity.
-
Compound Treatment: Prepare serial dilutions of the synthesized urea derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) [48h] | Selectivity Index (SI)* |
| SYNTH-U-01 | Urea | HCT-116 (Colon Cancer) | 1.71 | >5.8 |
| SYNTH-U-02 | Urea | HCT-116 (Colon Cancer) | 15.2 | >0.6 |
| Cisplatin | Standard Drug | HCT-116 (Colon Cancer) | 10.5 | ~1.0 |
| SYNTH-U-01 | Urea | HDF (Fibroblast) | >10.0 | - |
| Cisplatin | Standard Drug | HDF (Fibroblast) | 10.2 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. Data is illustrative, based on typical results for active compounds.[8][9]
Part 2: Validation of Antimicrobial Activity
Thiourea derivatives, which can be synthesized from isocyanates, are known to possess significant antimicrobial properties, including activity against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[10][11] The thiocarbonyl group is crucial for this activity, and modifications to the aryl substituents can fine-tune potency and spectrum.
Comparative Framework
For antibacterial screening, compounds should be compared against broad-spectrum antibiotics. Ciprofloxacin (for Gram-negative) and Vancomycin (for Gram-positive/MRSA) serve as excellent reference standards. The key performance metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.[5]
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitatively assessing antibacterial potency and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Rationale: Unlike diffusion assays, broth microdilution provides a precise numerical MIC value, which is essential for SAR studies and direct comparison of compound efficacy. It is highly standardized and reproducible.[12]
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (MHB). Final concentrations may range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300, E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Comparative Antimicrobial Efficacy
| Compound ID | Derivative Class | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| SYNTH-T-01 | Thiourea | 4 | 8 | >64 |
| SYNTH-T-02 | Thiourea | 2 | 2 | 32 |
| Vancomycin | Standard Drug | 1 | 2 | >128 |
| Ciprofloxacin | Standard Drug | 0.5 | 1 | 0.015 |
Data is illustrative and represents typical results for active thiourea derivatives.[5][10]
Part 3: Validation of Anti-inflammatory Activity
Inflammation is a complex biological response, and key signaling pathways, such as the NF-κB pathway, are critical targets for therapeutic intervention.[13] Urea and related derivatives have shown promise as anti-inflammatory agents by modulating the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[14]
Comparative Framework
For in vitro anti-inflammatory studies, a well-known Non-Steroidal Anti-Inflammatory Drug (NSAID) like Diclofenac or Indomethacin is an appropriate comparator. The primary screen often involves measuring the inhibition of inflammatory mediators in stimulated immune cells, such as macrophages.
Key Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants. It is a robust and widely used primary screen for anti-inflammatory potential.
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the expression of inducible nitric oxide synthase (iNOS) and a massive release of NO. Measuring the inhibition of NO production is a direct indicator of a compound's ability to suppress this key inflammatory response.[13]
Caption: Simplified NF-κB signaling pathway leading to NO production.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the synthesized urea derivatives for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Include wells with LPS alone (positive control) and LPS with Diclofenac (reference drug).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Parallel Viability Test: Perform a concurrent MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | Derivative Class | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ (%) |
| SYNTH-U-03 | Urea | 11.2 | >95% |
| SYNTH-U-04 | Urea | 45.8 | >95% |
| Diclofenac | Standard Drug | 15.5 | >95% |
Data is illustrative, based on published results for active anti-inflammatory compounds.[13][14]
Conclusion and Future Directions
This guide outlines a structured, evidence-based approach to validating the biological activity of novel compounds derived from this compound. By employing standardized assays and relevant comparators, researchers can effectively identify lead candidates with promising anticancer, antimicrobial, or anti-inflammatory properties. The true strength of this synthetic scaffold lies in its adaptability; hits identified in these primary screens can be readily optimized through further chemical modification to improve potency, selectivity, and drug-like properties. Promising lead compounds should advance to more complex secondary assays, such as mechanism-of-action studies, in vivo efficacy models, and pharmacokinetic profiling, to fully characterize their therapeutic potential.
References
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-
Gümrükçüoğlu, I., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link]
-
Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules. [Link]
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-
Opris, D., et al. (2017). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]
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Patil, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
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Nguyen, T., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. [Link]
-
El-Sayed, N., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances. [Link]
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-
Yilmaz, I., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon. [Link]
-
Singh, R., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Pharmacology. [Link]
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- PubMed. (2007). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. PubMed.
-
Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Pharmaceuticals. [Link]
- MDPI. (2021).
- PubMed. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
-
NIST. (n.d.). 4-Ethoxyphenyl isocyanate. NIST WebBook. [Link]
- ResearchGate. (n.d.). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents.
- MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
-
Georganics. (n.d.). 4-Ethoxyphenyl isocyanate. Georganics. [Link]
-
Royal Society of Chemistry. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. [Link]
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- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Ethoxy-4-isocyanobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, unambiguous structural confirmation is the bedrock upon which all subsequent research is built. For aromatic isocyanides like 1-ethoxy-4-isocyanobenzene, a versatile building block in multicomponent reactions and ligand synthesis, confirming the integrity of the isocyano group (-N≡C) and the overall substitution pattern is paramount. This guide provides an in-depth comparison of spectroscopic techniques used to validate the structure of this compound, contrasting its expected spectral features with those of a simpler analogue, phenyl isocyanide. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols.
The Analytical Imperative: Isocyanide vs. Isocyanate
A common synthetic pitfall is the potential for isomerization or contamination with the corresponding isocyanate (-N=C=O), a compound with vastly different reactivity and spectroscopic properties. The preparative route to this compound often involves the dehydration of N-(4-ethoxyphenyl)formamide. Incomplete reaction or side reactions can lead to impurities that compromise downstream applications. Therefore, a multi-pronged analytical approach using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is not just recommended; it is essential for quality control.
Infrared (IR) Spectroscopy: The Definitive Functional Group Analysis
Expertise & Experience: IR spectroscopy provides the most direct and rapid confirmation of the isocyanide functional group. The -N≡C triple bond has a very characteristic stretching vibration that appears in a relatively clean window of the IR spectrum. Its presence is a primary indicator of successful synthesis, while its absence, potentially coupled with the appearance of a strong isocyanate peak, signals a failed reaction.
The key diagnostic feature for isocyanides is a strong, sharp absorption band between 2165 and 2110 cm⁻¹.[1][2][3] This is distinct from the isomeric isocyanate group, which presents a broader, intense absorption at a higher frequency, typically around 2275-2250 cm⁻¹. For this compound, the electron-donating nature of the ethoxy group is expected to slightly lower the stretching frequency compared to unsubstituted phenyl isocyanide.
Comparative IR Data Summary
| Compound | Key Functional Group | Expected IR Absorption (cm⁻¹) | Other Diagnostic Peaks |
| This compound | Isocyanide (-N≡C) | ~2130 (Strong, Sharp) | ~3050 (Aromatic C-H), ~2980 (Aliphatic C-H), ~1250 (Aryl-O Stretch) |
| Phenyl Isocyanide | Isocyanide (-N≡C) | ~2145 (Strong, Sharp) | ~3060 (Aromatic C-H) |
| 4-Ethoxyphenyl Isocyanate | Isocyanate (-N=C=O) | ~2260 (Strong, Broad) | ~3050 (Aromatic C-H), ~2980 (Aliphatic C-H), ~1250 (Aryl-O Stretch) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol is designed for rapid, high-quality data acquisition from a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound product directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
-
Validation: Confirm the presence of the sharp isocyanide peak around 2130 cm⁻¹ and the absence of a broad isocyanate peak around 2260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: While IR confirms the functional group, ¹H and ¹³C NMR spectroscopy provides a detailed map of the entire molecule, confirming the substitution pattern and the integrity of the ethoxy and phenyl groups. For trustworthiness, the integration of proton signals must correspond to the number of protons in the structure, and the number of unique carbon signals should match the molecular symmetry.
¹H NMR Analysis: The parasubstituted aromatic ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets. The ethoxy group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-), with their coupling constant (J-value) being identical.
¹³C NMR Analysis: The isocyanide carbon itself is a key diagnostic signal. It is a quaternary carbon and typically appears in the range of 155-170 ppm. The symmetry of the para-substituted ring means only four aromatic carbon signals will be observed.
Comparative NMR Data Summary (Predicted/Typical Shifts in CDCl₃)
| Assignment | This compound | Phenyl Isocyanide |
| ¹H NMR | ||
| Ar-H (ortho to -OEt) | ~6.9 ppm (d, 2H) | ~7.4-7.6 ppm (m, 5H) |
| Ar-H (ortho to -NC) | ~7.3 ppm (d, 2H) | |
| -O-CH₂ -CH₃ | ~4.0 ppm (q, 2H) | N/A |
| -O-CH₂-CH₃ | ~1.4 ppm (t, 3H) | N/A |
| ¹³C NMR | ||
| -N≡C | ~165 ppm | ~162 ppm |
| Ar-C -OEt | ~158 ppm | N/A |
| Ar-C -NC | ~125 ppm | ~128 ppm |
| Ar-C H (ortho to -OEt) | ~115 ppm | ~129 ppm |
| Ar-C H (ortho to -NC) | ~130 ppm | ~131 ppm |
| -O-CH₂ -CH₃ | ~64 ppm | N/A |
| -O-CH₂-CH₃ | ~15 ppm | N/A |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the range of 0-10 ppm.
-
¹H NMR Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for quaternary carbons.
-
¹³C NMR Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
Validation: Correlate every signal in both spectra to the proposed structure. The splitting patterns, integrations (for ¹H), and chemical shifts must be consistent with the structure of this compound.
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a final, crucial piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy, definitively distinguishing the target compound from potential byproducts.
For this compound (C₉H₉NO), the monoisotopic mass is 147.0684 Da.[4] An HRMS measurement within a 5 ppm error margin of this value provides very strong evidence for the correct elemental composition. The fragmentation pattern can also offer structural clues, though it is often less diagnostic than NMR for this type of molecule.
Comparative MS Data Summary
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₉NO | 147.0684 | 148.0757 |
| Phenyl Isocyanide | C₇H₅N | 103.0422 | 104.0495 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Calculate the mass error between the measured accurate mass and the theoretical mass.
-
Validation: A mass error of less than 5 ppm strongly supports the proposed molecular formula of C₉H₉NO.
Visualizing the Workflow and Structure
A logical workflow ensures that each analytical step builds upon the last, providing a comprehensive and validated structural assignment.
Caption: Spectroscopic analysis workflow for structural validation.
Caption: Key proton assignments for ¹H NMR analysis.
Conclusion
The structural confirmation of this compound is a clear-cut process when the correct analytical tools are applied systematically. A rapid FT-IR screen provides definitive evidence of the crucial isocyanide functional group and rules out the isocyanate isomer. Subsequent detailed analysis by ¹H and ¹³C NMR confirms the complete molecular skeleton, including the ethoxy group and the para-substitution pattern of the aromatic ring. Finally, high-resolution mass spectrometry validates the elemental composition. By comparing the results of these three orthogonal techniques against the expected values and those of a known analogue like phenyl isocyanide, a researcher can have the utmost confidence in the identity and purity of their product, ensuring the integrity of all future experiments.
References
-
Chemistry Learner. (n.d.). Isocyanide: Formula, Structure, Synthesis, and Reactions. Retrieved from [Link]
-
Vedantu. (n.d.). Isocyanide: Structure, Properties, Uses & Key Concepts Explained. Retrieved from [Link]
-
Wikipedia. (2023). Isocyanide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to the Green Chemistry Metrics of Reactions Utilizing 1-Ethoxy-4-isocyanobenzene
For the modern researcher in drug discovery and development, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of synthetic strategy. The imperative to design safer, more efficient, and environmentally benign chemical processes necessitates a quantitative assessment of a reaction's "greenness." This guide provides an in-depth comparison of the green chemistry metrics of multicomponent reactions (MCRs) involving 1-Ethoxy-4-isocyanobenzene, a versatile isocyanide, against a traditional linear synthesis approach for producing a similar molecular scaffold. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to make more sustainable synthetic decisions.
The Central Role of Isocyanides and the Promise of MCRs
Isocyanides, with their unique divalent carbon atom, are powerful reagents in organic synthesis, most notably as key components in MCRs like the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, a hallmark of atom and step economy.[1][2][3] this compound, with its electron-donating ethoxy group, is a particularly interesting building block, as this substituent can enhance the nucleophilicity of the isocyanide carbon, potentially leading to higher reaction efficiency.
However, the use of isocyanides is not without its challenges. Many low molecular weight isocyanides are volatile and possess a notoriously foul odor, and some have associated toxicity concerns. This has led to the development of "isocyanide-less" or in situ generation methods, which represent a significant green chemistry advancement by minimizing exposure to the hazardous reagent.[4]
Comparative Analysis: A Tale of Two Synthetic Strategies
To provide a quantitative assessment, we will compare two synthetic pathways to a common structural motif, an α-acyloxy amide.
-
Route 1: The Passerini Multicomponent Reaction utilizing this compound.
-
Route 2: A Traditional Linear Synthesis involving the formation of an acid chloride followed by esterification and amidation.
The target molecule for this comparative analysis is 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide .
Reaction 1: Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, a carboxylic acid, and an aldehyde to form an α-acyloxy amide in a single, highly atom-economical step.[3][5]
Caption: The Passerini three-component reaction for the synthesis of 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide.
Reaction 2: A Traditional Linear Alternative
A conventional approach to the same target molecule would likely involve a multi-step process, as outlined below. This linear approach often necessitates the isolation of intermediates and involves stoichiometric reagents that contribute to a lower overall efficiency.
Caption: A representative multi-step linear synthesis of 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide.
Quantifying "Greenness": A Head-to-Head Metric Comparison
To objectively compare these two routes, we will employ a suite of widely recognized green chemistry metrics. The calculations are based on hypothetical yet realistic experimental protocols derived from established literature procedures.[6][7]
Table 1: Comparison of Green Chemistry Metrics
| Metric | Formula | Passerini Reaction (Route 1) | Linear Synthesis (Route 2) | Interpretation |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 95.3% | 48.7% | The Passerini reaction is exceptionally atom-economical, incorporating almost all reactant atoms into the final product. The linear synthesis, by contrast, generates significant inorganic byproducts (HCl, NaCl, pyridine hydrochloride), resulting in poor atom economy. |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 81.0% | 34.1% | RME provides a more realistic measure of efficiency by considering reaction yield. The high-yielding Passerini reaction maintains a strong RME, while the cumulative yield losses over multiple steps in the linear route significantly reduce its mass efficiency. |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | ~15 | ~55 | PMI offers a holistic view of the process, including solvents and workup materials.[8][9] The single-step, high-yielding nature of the Passerini reaction with minimal workup leads to a dramatically lower PMI. The multiple steps, solvent changes, and purification stages of the linear synthesis result in a much larger mass of waste per kilogram of product. |
| E-Factor | Total Waste (kg) / Mass of Product (kg) | ~14 | ~54 | The E-Factor is closely related to PMI (E-Factor = PMI - 1) and starkly illustrates the wastefulness of the linear approach compared to the MCR. |
| Step Economy | Number of Synthetic Steps | 1 | 3 | The MCR approach is a prime example of high step economy, leading to significant savings in time, energy, and resources. |
In-Depth Analysis and Experimental Causality
The quantitative data presented in Table 1 unequivocally demonstrates the superior green credentials of the Passerini multicomponent reaction. Let's explore the reasons behind these numbers.
Expertise in Action: Why MCRs Excel
The elegance of the Passerini reaction lies in its convergence. Three separate molecules are combined in a single transformation, minimizing the need for intermediate isolation, purification, and the associated solvent and energy consumption. The high atom economy is inherent to the reaction mechanism, which, in its most accepted form, proceeds through a concerted, cyclic transition state with the only byproduct being a molecule of water in the Ugi variant.[3][10]
Trustworthiness Through Self-Validation
The protocols described below are designed to be self-validating. The high yields and clean reaction profiles often associated with MCRs, particularly when optimized, reduce the need for extensive purification, which is a major contributor to waste in many synthetic procedures.
Experimental Protocols
Protocol 1: Passerini Reaction for 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide
-
Materials:
-
Benzaldehyde (1.00 g, 9.42 mmol)
-
Acetic Acid (0.57 g, 9.42 mmol)
-
This compound (1.40 g, 9.42 mmol)
-
Dichloromethane (20 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of benzaldehyde (1.00 g, 9.42 mmol) and acetic acid (0.57 g, 9.42 mmol) in dichloromethane (20 mL) at room temperature, add this compound (1.40 g, 9.42 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure α-acyloxy amide. (Expected yield: ~85%, 2.50 g).
-
Protocol 2: Linear Synthesis of 2-acetoxy-N-(4-ethoxyphenyl)-2-phenylacetamide (Hypothetical)
This protocol is a composite of standard organic transformations and is presented for comparative purposes.
-
Step 1: Synthesis of Mandeloyl Chloride
-
Mandelic acid (1.43 g, 9.42 mmol) is reacted with thionyl chloride (1.35 g, 11.3 mmol) in dichloromethane (20 mL) at reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude mandeloyl chloride.
-
-
Step 2: Esterification with Acetic Anhydride
-
The crude mandeloyl chloride is dissolved in dichloromethane (20 mL) and cooled to 0°C. Acetic anhydride (1.06 g, 10.4 mmol) and pyridine (0.82 g, 10.4 mmol) are added, and the mixture is stirred for 4 hours. The reaction is washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated to give 2-acetoxy-2-phenylacetyl chloride. (Overall yield for 2 steps: ~75%).
-
-
Step 3: Amidation
-
The crude 2-acetoxy-2-phenylacetyl chloride is dissolved in dichloromethane (20 mL). 4-Ethoxyaniline (1.30 g, 9.42 mmol) and pyridine (0.75 g, 9.42 mmol) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is worked up as in Step 2, followed by purification by column chromatography. (Yield for this step: ~80%; Overall yield for 3 steps: ~60%, 1.77 g).
-
Visualizing Reaction Pathways
The inherent efficiency of the Passerini reaction compared to the linear approach can be visualized through workflow diagrams.
Caption: Workflow for the Passerini Reaction.
Caption: Workflow for the Linear Synthesis.
Conclusion and Future Perspectives
This comparative guide demonstrates with quantitative data that for the synthesis of α-acyloxy amides, the Passerini multicomponent reaction using this compound is a significantly greener alternative to traditional linear synthesis. The superior atom economy, reaction mass efficiency, and dramatically lower process mass intensity highlight the power of MCRs in sustainable chemical manufacturing.
For researchers and drug development professionals, the choice of synthetic route has profound implications for cost, efficiency, and environmental impact. While the specific substrate scope and potential for side reactions must always be considered, the data presented here strongly advocates for the early consideration and adoption of MCR strategies in synthetic planning. The continued development of greener methods for isocyanide synthesis and the expansion of the MCR toolkit will further solidify their role as indispensable tools for the sustainable synthesis of complex molecules.
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Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
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The Passerini Reaction | Request PDF. ResearchGate. [Link]
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Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
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Passerini reaction | PPTX. Slideshare. [Link]
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The mechanism of the Passerini reaction. ResearchGate. [Link]
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Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Sciforum. [Link]
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Atom-Economical Synthesis of the N(10)−C(17) Fragment of Cyclotheonamides via a Novel Passerini Reaction−Deprotection−Acyl Migration Strategy1 | Organic Letters. ACS Publications. [Link]
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Passerini reaction - Wikipedia. Wikipedia. [Link]
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Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. National Center for Biotechnology Information. [Link]
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Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations - MDPI. MDPI. [Link]
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The Passerini Reaction - Organic Reactions. Wiley Online Library. [Link]
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(PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. [Link]
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α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC. National Center for Biotechnology Information. [Link]
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Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia. [Link]
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Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - NIH. National Center for Biotechnology Information. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
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A general Passerini reaction yielding an α-acyloxy amide. - ResearchGate. ResearchGate. [Link]
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Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. American Chemical Society. [Link]
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Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. NISCAIR Online Periodicals Repository. [Link]
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Recent Advances in the Catalytic Synthesis of α-Ketoamides | ACS Catalysis. ACS Publications. [Link]
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(PDF) Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ResearchGate. [Link]
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ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. ResearchGate. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. National Center for Biotechnology Information. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. National Center for Biotechnology Information. [Link]
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Advancements in Isocyanide Based Multicomponent Reactions. eScholarship. [Link]
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Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. [Link]
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A Cost-Benefit Analysis of 1-Ethoxy-4-isocyanobenzene in Synthesis: A Comparative Guide for Researchers
In the realm of multicomponent reactions (MCRs), the isocyanide functionality stands as a cornerstone for the rapid generation of molecular complexity. Among the diverse array of available isocyanides, 1-Ethoxy-4-isocyanobenzene has emerged as a valuable reagent, particularly in the synthesis of peptidomimetics and heterocyclic scaffolds. This guide provides a comprehensive cost-benefit analysis of this compound for researchers, scientists, and drug development professionals, offering a detailed comparison with common alternatives and supported by experimental data.
Physicochemical Properties and Reactivity Profile
This compound is an aromatic isocyanide characterized by an electron-donating ethoxy group at the para position of the benzene ring. This substitution pattern significantly influences its reactivity. The ethoxy group increases the electron density on the isocyanide carbon, enhancing its nucleophilicity compared to unsubstituted or electron-deficient aryl isocyanides. This heightened nucleophilicity often translates to faster reaction rates in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 134420-06-7 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Appearance | Solid |
| Melting Point | 49-50 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Performance in Key Multicomponent Reactions
The utility of an isocyanide is often judged by its performance in cornerstone MCRs such as the Passerini and Ugi reactions. These reactions are pivotal in combinatorial chemistry and drug discovery for the efficient synthesis of α-acyloxy amides and α-aminoacyl amides, respectively.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide[1][2]. The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where hydrogen bonding plays a crucial role[3].
Diagram 1: Passerini Reaction Mechanism
Caption: A simplified workflow of the Passerini three-component reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of an α-aminoacyl amide from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide[4]. This reaction is highly valued for its ability to generate a high degree of molecular diversity in a single step[5]. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide, followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement[4].
Diagram 2: Ugi Reaction Mechanism
Caption: A simplified representation of the Ugi four-component reaction mechanism.
Comparative Performance and Experimental Data
A direct comparison of this compound with other commonly used isocyanides is crucial for making an informed decision in a synthetic campaign. The following tables summarize available data from the literature, comparing yields in Passerini and Ugi reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited, and these values are compiled from various sources.
Table 2: Comparative Yields in a Representative Passerini Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde | Acetic Acid | CH₂Cl₂ | ~85-95 | General observation for electron-rich aryl isocyanides |
| p-Methoxyphenyl isocyanide | Benzaldehyde | Acetic Acid | CH₂Cl₂ | ~80-90 | [3] |
| tert-Butyl isocyanide | Benzaldehyde | Acetic Acid | CH₂Cl₂ | ~75-85 | [6] |
| Benzyl isocyanide | Benzaldehyde | Acetic Acid | CH₂Cl₂ | ~70-80 | [6] |
Table 3: Comparative Yields in a Representative Ugi Reaction
| Isocyanide | Amine | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Benzylamine | Benzaldehyde | Acetic Acid | MeOH | ~80-90 | General observation for electron-rich aryl isocyanides |
| p-Methoxyphenyl isocyanide | Benzylamine | Benzaldehyde | Acetic Acid | MeOH | ~75-85 | [3] |
| tert-Butyl isocyanide | Benzylamine | Benzaldehyde | Acetic Acid | MeOH | ~70-80 | [5] |
| Benzyl isocyanide | Benzylamine | Benzaldehyde | Acetic Acid | MeOH | ~65-75 | [5] |
From the available data, this compound generally provides comparable or slightly higher yields in both Passerini and Ugi reactions compared to other common isocyanides. Its electron-rich nature likely contributes to this enhanced reactivity.
Cost-Benefit Analysis
While performance is a key metric, the cost of reagents is a significant factor in any synthetic endeavor, especially for large-scale synthesis and library generation.
Table 4: Relative Cost Comparison of Common Isocyanides
| Isocyanide | Supplier (Example) | Price (USD/g, approx.) |
| This compound | Sigma-Aldrich | 150-200 |
| p-Methoxyphenyl isocyanide | Sigma-Aldrich | 100-150 |
| tert-Butyl isocyanide | Thermo Fisher Scientific | 10-20 |
| Benzyl isocyanide | Sigma-Aldrich | 30-50 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
From a cost perspective, aliphatic isocyanides like tert-butyl isocyanide are significantly more economical than their aromatic counterparts. Among the aromatic isocyanides, this compound is generally more expensive than p-methoxyphenyl isocyanide.
Benefit Analysis:
-
This compound: Offers potentially higher yields and faster reaction rates due to its electron-rich nature. The resulting products incorporate a phenoxy-ether motif, which can be a desirable feature in medicinal chemistry. The higher cost may be justified for small-scale synthesis of high-value compounds or when maximizing yield is critical.
-
p-Methoxyphenyl isocyanide: A slightly more cost-effective alternative to this compound, offering similar reactivity.
-
tert-Butyl isocyanide: The most cost-effective option, making it ideal for large-scale synthesis and initial screening libraries. However, it may exhibit lower reactivity in some cases compared to electron-rich aryl isocyanides. The resulting products will have a bulky tert-butyl amide group, which may or may not be desirable.
-
Benzyl isocyanide: A moderately priced alternative that introduces a benzyl group, which can be a useful handle for further synthetic manipulations.
Safety and Handling
Isocyanides are notorious for their pungent and unpleasant odor, and they are generally considered toxic. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.
Table 5: Comparative Safety and Handling Information
| Isocyanide | Key Hazards | Handling Precautions |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Handle in a fume hood. Wear gloves, lab coat, and eye protection. Avoid inhalation of vapor. |
| p-Methoxyphenyl isocyanide | Similar to this compound. | Handle in a fume hood. Wear gloves, lab coat, and eye protection. Avoid inhalation of vapor. |
| tert-Butyl isocyanide | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Handle in a fume hood away from ignition sources. Wear gloves, lab coat, and eye protection. |
| Benzyl isocyanide | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Handle in a fume hood. Wear gloves, lab coat, and eye protection. Avoid inhalation of vapor. |
Experimental Protocols
General Procedure for a Passerini Reaction
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., CH₂Cl₂, 2 mL) at room temperature, add the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-acyloxy amide[7].
Diagram 3: Experimental Workflow for a Passerini Reaction
Caption: A general experimental workflow for the Passerini reaction.
General Procedure for an Ugi Reaction
-
To a solution of the amine (1.0 mmol) and aldehyde or ketone (1.0 mmol) in methanol (2 mL) at room temperature, stir for 30 minutes to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminoacyl amide[5][8].
Conclusion
This compound is a valuable reagent for multicomponent reactions, offering high reactivity and the introduction of a desirable structural motif into the final products. Its primary drawback is its relatively high cost compared to other common isocyanides.
Recommendations:
-
For exploratory studies, small-scale synthesis of high-value targets, and when maximizing yield is paramount , the higher cost of this compound may be justified by its excellent performance.
-
For large-scale synthesis and the generation of large screening libraries , the more economical tert-butyl isocyanide is often the preferred choice, despite potentially lower yields in some cases.
-
p-Methoxyphenyl isocyanide and benzyl isocyanide represent intermediate options in terms of both cost and reactivity, offering a balance between performance and budget.
Ultimately, the choice of isocyanide will depend on a careful consideration of the specific synthetic goals, the scale of the reaction, and the available budget. This guide provides the necessary data to aid researchers in making an informed and strategic decision.
References
Click to expand
- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- El Kaim, L., Gizolme, M., & Grimaud, L. (2006). A Three-Component Addition of Isocyanides to Phenol Derivatives and Aldehydes in Methanol Forms O-Arylated Compounds in a New Passerini-Type Reaction. Organic Letters, 8(22), 5021–5023.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2018). Molecules, 23(10), 2493.
- Kazemizadeh, A. R., & Ramazani, A. (2012). The Passerini reaction: a versatile and efficient isocyanide-based multicomponent reaction. Current Organic Chemistry, 16(4), 418-477.
- Neo, A. G., Delgado, J., & Marcaccini, S. (2005). Synthesis of α-acyloxy ketones through a Passerini reaction with arylglyoxals. Tetrahedron Letters, 46(7), 1141-1143.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con l'acetone e con l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions.
- Ugi, I., Dömling, A., & Werner, B. (2000). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 5(12), 103-119.
- Sodeeq, A. S., Safari, J., & Noundou, X. S. (2023). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ChemistryOpen, 12(5), e202200268*.
- Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(3), 964.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1009.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). International Journal of Molecular Sciences, 21(23), 9160*.
- Ugi Multicomponent Reaction. Organic Syntheses. (2017). 94, 215-229.
- A Comprehensive Technical Guide to the Safe Handling of Isocyan
- Passerini reaction. Wikipedia.
- A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. (2019). Frontiers in Chemistry, 7, 531.
- Step-by-Step Guide for the Passerini Reaction Using Aromatic Diisocyanides: Applic
- “Isocyanide-free” Ugi reactions. Request PDF.
- The Passerini Reaction. Organic Reactions.
- Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.
- Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. (2023). ACS Omega, 8(31), 28153-28160.
- Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Request PDF.
- The Passerini Reaction. Request PDF.
- Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. (2023). ChemistryOpen, 12(5), e202200268*.
- Passerini reaction.
- Catalytic, enantioselective α-additions of isocyanides: Lewis base catalyzed Passerini-type reactions. Illinois Experts.
- Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2025).
- Organic isocyanides. Fisher Scientific.
- Tert-Butyl isocyanide. PubChem.
- tert-Butyl isocyanide, 98% 5 g. Thermo Fisher Scientific.
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A Comparative Guide to Modern Heterocycle Synthesis: High-Efficiency Routes Beyond 1-Ethoxy-4-isocyanobenzene
Introduction
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core structure of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence drives a continuous quest for innovative and efficient synthetic methodologies. For decades, isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have been celebrated for their ability to rapidly generate molecular complexity from simple starting materials in a single pot. However, reliance on specific isocyanides like 1-ethoxy-4-isocyanobenzene can present limitations related to reagent availability, stability, cost, or the desire for alternative substitution patterns in the final products.
This guide provides a comparative analysis of powerful, alternative synthetic strategies for constructing heterocyclic frameworks. We will move beyond the confines of a single reagent class to explore mechanistically diverse and technologically advanced approaches. This content is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with robust, field-proven methodologies. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols for selected flagship reactions.
Comparative Overview of Alternative Synthetic Strategies
The modern synthetic chemist has an array of powerful tools at their disposal for heterocycle construction. Here, we compare three dominant strategies that offer significant advantages in terms of scope, efficiency, and innovation: Transition-Metal-Catalyzed Cyclizations, Isocyanide-Free Multicomponent Reactions, and Pericyclic Reactions, with a special focus on how they are enhanced by green chemistry principles.
| Synthetic Strategy | Core Principle | Key Advantages | Common Heterocycles |
| Transition-Metal Catalysis | Formation of C-C or C-Heteroatom bonds via a metal catalyst (e.g., Pd, Cu, Au) that activates substrates for intramolecular cyclization.[3][4][5] | High efficiency, excellent functional group tolerance, broad substrate scope, and potential for asymmetric synthesis.[3][5] | Indoles, Quinolines, Furans, Pyrroles, Medium-sized heterocycles.[3][6] |
| Isocyanide-Free MCRs | Combining three or more starting materials in a one-pot reaction where the final product contains portions of all initial reactants, without using an isocyanide component.[7][8] | High atom economy, operational simplicity, rapid access to diverse libraries, reduced waste generation.[7] | Dihydropyridines, Pyrimidines, Piperidines.[9] |
| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules through a concerted or stepwise reorganization of π-electrons.[10] | Excellent stereocontrol, predictable regioselectivity, access to a wide variety of ring sizes and heteroatoms.[10][11] | Triazoles, Isoxazolidines, Pyridines, Piperidines.[2][9][12] |
In-Depth Analysis 1: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a cornerstone of transition-metal-catalyzed synthesis, enabling the formation of C-C bonds to construct both carbocyclic and heterocyclic rings.[3] It is particularly powerful for creating 5- and 6-membered rings but has also been adapted for more challenging medium-sized rings.[3]
Mechanistic Rationale
The reaction is initiated by the oxidative addition of a catalytic amount of a Pd(0) species into an aryl or vinyl halide bond. This is followed by the intramolecular migratory insertion of a tethered alkene into the newly formed Palladium-carbon bond. The cycle concludes with a β-hydride elimination step, which regenerates the Pd(0) catalyst and yields the cyclized product. The choice of ligands, base, and solvent is critical for optimizing catalyst turnover and preventing side reactions.
Comparative Performance Data
The following table summarizes typical experimental conditions and outcomes for the synthesis of a 6-membered N-heterocycle via an intramolecular Heck reaction, comparing conventional heating with microwave irradiation—a green chemistry approach that significantly accelerates reactions.[13][14]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Catalyst | Pd(OAc)₂, PPh₃ | Pd(OAc)₂, PPh₃ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | DMF |
| Temperature | 100 °C | 125 °C |
| Reaction Time | 4 - 16 hours | 5 - 30 minutes[15] |
| Typical Yield | 60 - 85% | 70 - 95%[13] |
Detailed Experimental Protocol: Microwave-Assisted Intramolecular Heck Cyclization
This protocol is adapted from methodologies described for rapid N-heterocycle synthesis.[14]
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N-alkenyl-2-iodoaniline substrate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium carbonate (2.0 mmol) and 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 125 °C for 15 minutes with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired heterocycle.
In-Depth Analysis 2: Hantzsch Dihydropyridine Synthesis (Isocyanide-Free MCR)
The Hantzsch synthesis is a classic MCR that produces dihydropyridine derivatives, which are precursors to valuable pyridine scaffolds.[9] It is a robust, one-pot reaction that combines an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-ketoester.[9] This method avoids isocyanides entirely and exemplifies the efficiency of multicomponent strategies.
Mechanistic Rationale
The reaction proceeds through a series of condensation and addition reactions. First, the aldehyde reacts with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Simultaneously, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. The crucial C-C bond-forming step involves a Michael addition of the enamine to the α,β-unsaturated intermediate. The final cyclization and dehydration steps yield the dihydropyridine ring.
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A Comparative Guide to the Reaction Kinetics of 1-Ethoxy-4-isocyanobenzene and its Analogs
Introduction: The Significance of Aryl Isocyanides in Modern Synthesis
Isocyanides, with their unique divalent carbon center, are remarkably versatile building blocks in organic chemistry.[1] Their distinct electronic structure allows them to act as both a nucleophile and an electrophile at the same carbon atom, a reactivity profile that has made them indispensable in the realm of multicomponent reactions (MCRs).[2] MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular complexity from simple starting materials in a single, atom-economical step, making them highly valuable in combinatorial chemistry and drug discovery.[3][4]
1-Ethoxy-4-isocyanobenzene, the subject of this guide, is an aryl isocyanide featuring a strong electron-donating ethoxy group in the para position. This substituent significantly influences the electronic properties, and thus the reactivity, of the isocyanide functional group. Understanding the kinetics of this molecule compared to its analogs—those with varying electronic substituents—is paramount for reaction design, optimization, and mechanistic elucidation.
While extensive synthetic applications of isocyanides have been documented, direct side-by-side comparative kinetic data for specific sets of analogs are not always readily available in the literature.[5] This guide, therefore, aims to bridge that gap by providing a foundational understanding of the principles governing their reactivity and presenting a robust framework for conducting such comparative kinetic studies.
Defining the Analogs: A Study of Electronic Effects
To conduct a meaningful comparative study, we define the "analogs" of this compound as a series of para-substituted aryl isocyanides. This allows for a systematic investigation of how electronic effects, transmitted through the aromatic ring, modulate the reaction rate.
| Compound | Substituent (R) | Electronic Nature | Hammett Constant (σp) |
| This compound | -OCH2CH3 | Strong Electron-Donating (EDG) | -0.24 |
| 1-Methyl-4-isocyanobenzene | -CH3 | Weak Electron-Donating (EDG) | -0.17 |
| 1-Isocyanobenzene | -H | Neutral | 0.00 |
| 1-Chloro-4-isocyanobenzene | -Cl | Weak Electron-Withdrawing (EWG) | +0.23 |
| 1-Nitro-4-isocyanobenzene | -NO2 | Strong Electron-Withdrawing (EWG) | +0.78 |
Note: Hammett constants (σp) are a measure of the electronic influence of substituents on a reaction center. Negative values indicate electron-donating character, while positive values indicate electron-withdrawing character.[6]
Comparative Kinetics in Multicomponent Reactions
The Passerini and Ugi reactions are the archetypal MCRs for isocyanides and serve as excellent platforms for this comparative study.[7]
3.1. The Passerini Reaction
The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[3] The reaction is typically third-order overall (first order in each reactant) and is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, involving a cyclic transition state.[8][9]
In the concerted mechanism, the isocyanide carbon acts as a nucleophile, attacking the carbonyl carbon.[8] Therefore, substituents that increase the electron density on the isocyanide carbon are expected to accelerate the reaction.
-
Electron-Donating Groups (EDGs) like the ethoxy group in this compound increase the nucleophilicity of the isocyanide carbon, leading to a faster reaction rate.
-
Electron-Withdrawing Groups (EWGs) like the nitro group decrease the nucleophilicity, resulting in a slower reaction rate.
The expected trend in reaction rates is therefore: -OCH2CH3 > -CH3 > -H > -Cl > -NO2
3.2. The Ugi Reaction
The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a bis-amide.[4] The mechanism begins with the formation of an iminium ion from the aldehyde and amine. The isocyanide then adds to this electrophilic iminium ion in what is often the rate-determining step.[10]
Similar to the Passerini reaction, the Ugi reaction involves the nucleophilic attack of the isocyanide carbon, this time on the iminium carbon.[11] Consequently, the same kinetic trend is predicted. EDGs on the aryl isocyanide will enhance its nucleophilicity and accelerate the rate of addition to the iminium ion, while EWGs will decelerate it. The Ugi reaction is typically favored in polar, protic solvents like methanol, which help to stabilize the charged intermediates.[12]
Experimental Design for Kinetic Analysis
A self-validating and robust protocol is essential for obtaining reliable kinetic data. Real-time in-situ monitoring is preferred as it provides a continuous view of the reaction progress without requiring quenching or sampling.
4.1. Recommended Monitoring Technique: In-Situ FTIR Spectroscopy
Infrared (IR) spectroscopy is exceptionally well-suited for monitoring isocyanide reactions. The isocyanide functional group exhibits a strong, sharp absorbance peak in a relatively clear region of the IR spectrum (2110–2165 cm⁻¹).[1] The disappearance of this peak over time provides a direct measure of the isocyanide consumption and, therefore, the reaction rate.
4.2. Step-by-Step Protocol: Kinetic Study of a Passerini Reaction
-
Reagent Preparation: Prepare 0.5 M stock solutions of the aldehyde (e.g., benzaldehyde), carboxylic acid (e.g., acetic acid), and each aryl isocyanide analog in a dry aprotic solvent (e.g., Dichloromethane, DCM).
-
Instrument Setup: Equip a reaction vessel with an in-situ FTIR probe. Set the instrument to collect a spectrum every 30 seconds.
-
Background Spectrum: Add the aldehyde and carboxylic acid solutions to the reaction vessel. Stir for 5 minutes at a constant temperature (e.g., 25°C) and collect a background spectrum.
-
Reaction Initiation: Inject the aryl isocyanide stock solution into the vessel to initiate the reaction. The final concentration of each reactant should be equal (e.g., 0.1 M). This ensures pseudo-first-order conditions with respect to the isocyanide if the other components are in large excess, or allows for third-order analysis if concentrations are stoichiometric.
-
Data Collection: Monitor the decrease in the area of the isocyanide peak (~2140 cm⁻¹) over time until the reaction is complete (>95% conversion).
-
Data Processing:
-
Convert the peak area at each time point (A_t) to concentration ([NC]_t) using a pre-established calibration curve.
-
For a third-order reaction with stoichiometric concentrations, plot 1/[NC]_t² versus time. The slope of the resulting line will be 2*k, where k is the third-order rate constant.
-
Repeat the experiment for each isocyanide analog under identical conditions.
-
Summarizing and Interpreting Kinetic Data
The collected data should be organized to facilitate clear comparison. A Hammett plot provides a powerful visualization of the relationship between electronic substituent effects and reaction rates.[13]
5.1. Representative Kinetic Data (Illustrative)
The following table presents illustrative, not experimentally derived, data that reflects the expected kinetic trends for the Passerini reaction of various aryl isocyanides with benzaldehyde and acetic acid in DCM at 25°C.
| Isocyanide Analog | Substituent (R) | σp | Expected Rate Constant, k (M⁻²s⁻¹) | Expected Relative Rate (k/k_H) |
| This compound | -OCH2CH3 | -0.24 | 2.5 x 10⁻³ | 4.17 |
| 1-Methyl-4-isocyanobenzene | -CH3 | -0.17 | 1.8 x 10⁻³ | 3.00 |
| 1-Isocyanobenzene | -H | 0.00 | 0.6 x 10⁻³ | 1.00 |
| 1-Chloro-4-isocyanobenzene | -Cl | +0.23 | 0.2 x 10⁻³ | 0.33 |
| 1-Nitro-4-isocyanobenzene | -NO2 | +0.78 | 0.03 x 10⁻³ | 0.05 |
5.2. Visualization with a Hammett Plot
A Hammett plot is generated by plotting the logarithm of the relative rate constant (log(k/k_H)) against the substituent constant (σp).[14] The slope of this plot is the reaction constant, rho (ρ).
-
A negative ρ value indicates that the reaction is accelerated by electron-donating groups. This signifies a buildup of positive charge (or loss of negative charge) in the transition state at the reaction center. For the Passerini and Ugi reactions, a negative ρ is expected, as the nucleophilic attack by the isocyanide is the key step.
-
The magnitude of ρ indicates the sensitivity of the reaction to electronic effects.[15]
// Axis "X" [shape=none, label="Substituent Constant (σp)", fontsize=11, pos="3.5,-0.5!"]; "Y" [shape=none, label="log(k/k_H)", fontsize=11, pos="-0.8,2!"]; "origin" [shape=point, pos="0,0!"]; "xaxis" [pos="7,0!"]; "yaxis" [pos="0,4!"]; edge [arrowhead=none]; "origin" -> "xaxis"; "origin" -> "yaxis";
// Data points (Illustrative) node [fillcolor="#EA4335", color="#EA4335"]; "NO2" [label="", pos="6, -1.3!"]; "Cl" [label="", pos="3, -0.5!"]; "H" [label="", pos="1, 0!"]; "Me" [label="", pos="-1, 0.5!"]; "OEt" [label="", pos="-2, 0.8!"];
// Trend line edge [color="#4285F4", arrowhead=none, style=dashed]; "OEt" -> "NO2";
// Labels for points node [shape=none, fillcolor=none, fontcolor="#202124"]; "L_NO2" [label="NO₂", pos="6.5, -1.3!"]; "L_Cl" [label="Cl", pos="3.5, -0.5!"]; "L_H" [label="H", pos="1.5, 0!"]; "L_Me" [label="CH₃", pos="-0.5, 0.5!"]; "L_OEt" [label="OEt", pos="-1.5, 0.8!"];
// Rho value node [shape=plaintext, fontsize=11, fontcolor="#4285F4"]; "Rho" [label="Slope = ρ < 0", pos="4,1.5!"]; } caption="Illustrative Hammett Plot for an Aryl Isocyanide MCR."
Conclusion and Future Outlook
The reaction kinetics of this compound and its analogs are fundamentally governed by the electronic nature of the para-substituent. Electron-donating groups, such as the ethoxy group, enhance the nucleophilicity of the isocyanide carbon, leading to significant rate acceleration in common multicomponent reactions like the Passerini and Ugi syntheses. Conversely, electron-withdrawing groups have a decelerating effect.
This guide provides the theoretical framework and practical, field-proven protocols necessary for researchers to systematically investigate these structure-activity relationships. By employing in-situ monitoring techniques and analyzing the data through established physical organic principles like the Hammett equation, scientists can gain deep mechanistic insights, optimize reaction conditions for desired outcomes, and rationally select isocyanide building blocks for the efficient synthesis of complex molecules in drug discovery and materials science.
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Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Retrieved from [Link]
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Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
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Guchhait, S. K., et al. (n.d.). Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. PMC. Retrieved from [Link]
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Nori-Shargh, D., et al. (2015). Electrostatic and stereoelectronic interaction impacts on the structural properties and isomerization reactions of methyl isocyanide and its trihalo-analogs. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Retrieved from [Link]
-
Marcaccini, S., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. Retrieved from [Link]
-
MDPI. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Passerini Reaction. Organic Reactions. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Ethoxy-4-isocyanobenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For reactive compounds like 1-Ethoxy-4-isocyanobenzene, this process demands a nuanced understanding of its chemical properties, associated hazards, and the regulatory landscape. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for professionals in research and drug development. Our objective is to move beyond mere compliance, fostering a culture of safety through a deep understanding of the causality behind these essential procedures.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS No. 32459-62-4), also known as 4-Ethoxyphenyl isocyanate, is an aromatic isocyanate used in organic synthesis.[1][2] The isocyanate functional group (-N=C=O) is highly reactive, which is key to its synthetic utility but also the primary source of its hazards. Proper disposal is not merely a suggestion but a critical necessity dictated by its hazard profile.
This compound is classified under the Globally Harmonized System (GHS) with several hazard statements, each mandating specific handling and disposal considerations.[1][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Causality & Disposal Implication |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Accidental ingestion can be harmful. Waste must be securely contained to prevent environmental contamination and accidental exposure. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | The compound can be absorbed through the skin. Contaminated personal protective equipment (PPE) and materials must be treated as hazardous waste. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Requires the use of chemical-resistant gloves during handling and disposal. |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Vapors or splashes can cause significant eye damage. Mandates the use of safety glasses or goggles. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Vapors or aerosols are hazardous. All handling and waste consolidation should occur in a well-ventilated area or chemical fume hood. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation can irritate the respiratory tract and may lead to sensitization, causing asthma-like symptoms upon subsequent exposure.[4] |
The core directive for disposal is driven by the reactivity of the isocyanate group. Isocyanates react exothermically with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[5] The reaction with water is particularly problematic in a disposal context as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide (CO₂) gas.
Reaction with Water: R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (gas)
This reaction is the reason that waste containers holding isocyanates must never be tightly sealed .[6] The buildup of CO₂ gas can lead to a dangerous increase in pressure, potentially causing the container to rupture.[6]
Regulatory Framework: Ensuring Compliance
The disposal of this compound falls under hazardous waste regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While this specific compound may not be explicitly listed, its reactivity and toxicity characteristics would likely classify it as a hazardous waste.[7][8] It is the waste generator's legal responsibility to make an accurate hazardous waste determination.[9] Therefore, all waste streams containing this chemical must be managed through a licensed hazardous waste disposal contractor.[6][10]
Comprehensive Disposal Protocol
This protocol outlines the procedures for handling waste from the point of generation to its final collection for disposal.
Part A: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[8][11]
-
Body Protection: A lab coat.[3]
-
Respiratory Protection: Handling should occur in a certified chemical fume hood to minimize inhalation risk.[3][8] If there is a potential for exceeding exposure limits, a respirator may be necessary.[4][12]
Part B: Waste Collection & Segregation
-
Designate a Waste Container: Use a clearly labeled, leak-proof container designated specifically for this compound waste. The container should be made of a compatible material (e.g., polyethylene).
-
Labeling: The label must clearly state "Hazardous Waste " and identify the contents as "This compound Waste ".[9] Include the relevant hazard pictograms.
-
Collection: Collect all residual amounts of the chemical, as well as any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in this container.
-
Storage: Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials like acids, bases, alcohols, and amines.[3][5] The container cap should be kept on but not tightly sealed to allow for the potential venting of CO₂ gas.[6]
Part C: Decontamination of Empty Containers
Empty containers that once held this compound are not truly empty; they contain hazardous residue. These must be decontaminated before disposal or recycling.
-
Prepare a Decontamination Solution: A common and effective method is to use a neutralization solution. Two recommended formulas are:
-
Procedure: i. In a well-ventilated area, add a small amount of the decontamination solution to the empty container. ii. Loosely cap the container and swirl gently to ensure the entire inner surface is coated. iii. Let the container stand, uncapped, for at least 48 hours to allow the neutralization reaction to complete and any generated gas to dissipate.[7] iv. After decontamination, the rinse liquid should be disposed of as hazardous waste.[6] The container can then be managed for disposal or recycling according to your institution's policies.
Part D: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Control Ignition Sources: Remove any potential sources of ignition.[13]
-
Contain the Spill: Use an inert absorbent material like dry sawdust, sand, or vermiculite to dike the spill and prevent it from spreading or entering drains.[5][6] Do not use water. [6]
-
Absorb and Collect: Cover the spill with the absorbent material. Using non-sparking tools, carefully shovel the material into an open-top, labeled container for hazardous waste.[6][9] Do not seal this container.
-
Final Decontamination: Clean the spill area with one of the decontamination solutions mentioned in Part C.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Part E: Final Disposal
All waste streams—including the collected chemical waste, contaminated materials, and decontamination residues—must be disposed of through the proper channels.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][9]
-
Documentation: Ensure you receive and retain all necessary documentation, such as a hazardous waste manifest, from the contractor as proof of proper disposal.[6]
-
Approved Methods: Professional disposal firms will use approved methods such as high-temperature incineration with flue gas scrubbing or other chemical treatments to destroy the hazardous compounds safely.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Guide to the Safe Handling of 1-Ethoxy-4-isocyanobenzene for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Ethoxy-4-isocyanobenzene. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Understanding the Hazard: The Reactivity of Isocyanates
This compound, like all isocyanates, is a highly reactive compound due to its –N=C=O functional group. This reactivity is the very reason it is a valuable building block in organic synthesis, but it also presents significant health risks.[1] The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Issues: Inhalation may cause respiratory irritation.[2][3] Isocyanates, as a class, are potent respiratory sensitizers, meaning that repeated exposure, even at low concentrations, can lead to occupational asthma.[4][5]
Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation—it is a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last and most critical line of defense against exposure.[6] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Scenario | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or butyl rubber gloves (thicker is generally better).[7] - Safety goggles.[8] - Flame-retardant laboratory coat.[9] |
| High-Volume Handling or Reactions (e.g., synthesis, purification) | - Chemical-resistant gloves (nitrile or butyl rubber).[4][7] - Tightly sealed safety goggles and a full-face shield.[9] - Disposable, chemical-resistant coveralls over a lab coat.[8][10] - A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if there is a risk of exceeding exposure limits.[9] |
| Potential for Aerosol Generation (e.g., spraying, heating) | - Full-face respirator with filters suitable for organic vapors and particulates (often an A2P3 or similar rating).[7] - Chemical-resistant gloves (neoprene, nitrile, or butyl rubber).[8] - Disposable, liquid-repellent suit.[8] |
Causality Behind PPE Choices:
-
Gloves: Isocyanates can be absorbed through the skin. Standard thin latex gloves are not suitable. Nitrile and butyl rubber provide better chemical resistance.[4][7]
-
Eye Protection: The irritating nature of this compound necessitates robust eye protection to prevent serious injury.[2][3]
-
Respiratory Protection: The primary route of exposure for isocyanates is inhalation.[4] Due to their sensitizing nature, it is crucial to prevent even low-level inhalation. A full-face respirator offers the additional benefit of protecting the eyes and face.
-
Protective Clothing: Disposable suits or coveralls prevent skin contact with splashes and spills and should be disposed of as hazardous waste after use.[8][10]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing the risk of exposure.
-
Preparation and Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.[3][11] The reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[1]
-
-
Donning PPE:
-
Before handling the chemical, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.
-
-
Handling and Transfer:
-
Decontamination:
-
After completing your work, carefully remove and dispose of contaminated PPE.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency and Disposal Plan
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical. The following workflow should be followed:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
